Technical Documentation Center

N-[2-(Allyloxy)phenyl]-2-bromoacetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-[2-(Allyloxy)phenyl]-2-bromoacetamide
  • CAS: 1138442-36-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-[2-(Allyloxy)phenyl]-2-bromoacetamide: Chemical Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals Abstract N-[2-(Allyloxy)phenyl]-2-bromoacetamide is a tailored chemical entity of significant interest in the realms of synthetic organic chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[2-(Allyloxy)phenyl]-2-bromoacetamide is a tailored chemical entity of significant interest in the realms of synthetic organic chemistry and drug discovery. Its unique structural architecture, featuring an allyloxy moiety ortho to a bromoacetamide group on a phenyl ring, presents a versatile scaffold for the synthesis of novel heterocyclic compounds and serves as a potential pharmacophore. This technical guide provides a comprehensive analysis of its chemical structure, elucidates its physicochemical properties, and details a robust synthetic pathway. Furthermore, this document explores the compound's reactivity, potential applications as a synthetic intermediate, and outlines essential safety and handling protocols, offering a holistic resource for researchers engaged in advanced chemical synthesis and medicinal chemistry.

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern drug discovery and materials science, the design and synthesis of novel molecular frameworks are paramount. N-[2-(Allyloxy)phenyl]-2-bromoacetamide emerges as a compound of interest due to its combination of reactive functional groups. The presence of a bromoacetamide moiety provides a potent electrophilic site for reactions with a wide array of nucleophiles, while the allyloxy group offers a gateway for diverse chemical transformations, including but not limited to, cyclization reactions and palladium-catalyzed cross-coupling reactions.

This guide aims to serve as a definitive resource for chemists and pharmacologists, providing not just a compilation of data, but also a deeper understanding of the causality behind its synthesis and reactivity. By presenting detailed protocols and contextualizing the compound's properties, we endeavor to empower researchers to harness the full synthetic potential of N-[2-(Allyloxy)phenyl]-2-bromoacetamide.

Chemical Identity and Structural Elucidation

The unique properties and reactivity of N-[2-(Allyloxy)phenyl]-2-bromoacetamide are intrinsically linked to its molecular architecture. A thorough understanding of its structure is therefore fundamental.

Molecular Formula: C₁₁H₁₂BrNO₂[1]

Molecular Weight: 270.13 g/mol [1]

CAS Number: 1138442-36-0[1]

Structure:

Figure 1: Chemical structure of N-[2-(Allyloxy)phenyl]-2-bromoacetamide.

The structure reveals several key features:

  • Aromatic Core: A benzene ring provides a rigid scaffold.

  • Amide Linkage: The acetamide group introduces polarity and potential for hydrogen bonding.

  • α-Bromo Substituent: The bromine atom alpha to the carbonyl group is a good leaving group, making the adjacent carbon highly susceptible to nucleophilic attack.

  • Allyloxy Group: The allyl ether provides a site for various transformations, including rearrangements and additions. The ortho positioning of this group relative to the amide can influence intramolecular reactions.

Physicochemical Properties

While specific experimental data for N-[2-(Allyloxy)phenyl]-2-bromoacetamide is not extensively published, the properties can be predicted based on its structure and data from analogous compounds.

PropertyPredicted Value / InformationRationale / Reference
Appearance White to off-white solidBased on similar acetamide derivatives.
Melting Point Not availableExpected to be a solid at room temperature.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in water.The aromatic ring and bromoacetamide moiety contribute to organic solvent solubility, while the amide and ether functionalities may impart slight aqueous solubility.
Stability Sensitive to light, moisture, and heat.Based on the reactivity of N-bromoacetamide.[2]

Synthesis of N-[2-(Allyloxy)phenyl]-2-bromoacetamide

The synthesis of N-[2-(Allyloxy)phenyl]-2-bromoacetamide is a two-step process starting from commercially available 2-aminophenol. The synthetic strategy is designed to first introduce the allyloxy group and then perform the bromoacetylation.

Synthesis_Workflow Start 2-Aminophenol Step1 Step 1: O-Allylation Start->Step1 Allyl bromide, K₂CO₃, Acetone Intermediate 2-(Allyloxy)aniline Step1->Intermediate Step2 Step 2: Bromoacetylation Intermediate->Step2 Bromoacetyl bromide, Pyridine, DCM Product N-[2-(Allyloxy)phenyl]- 2-bromoacetamide Step2->Product

Figure 2: Synthetic workflow for N-[2-(Allyloxy)phenyl]-2-bromoacetamide.
Step 1: Synthesis of 2-(Allyloxy)aniline

The initial step involves the Williamson ether synthesis to introduce the allyl group onto the phenolic hydroxyl of 2-aminophenol. The choice of a base is critical to selectively deprotonate the more acidic phenolic hydroxyl group over the less acidic amino group.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-aminophenol (1.0 eq.) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reagent Addition: Add allyl bromide (1.1 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure 2-(allyloxy)aniline.

Causality of Experimental Choices:

  • Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.

  • Base: Potassium carbonate is a mild base that is sufficient to deprotonate the phenol without significantly affecting the aniline.

  • Stoichiometry: A slight excess of allyl bromide is used to ensure complete conversion of the 2-aminophenol.

Step 2: Synthesis of N-[2-(Allyloxy)phenyl]-2-bromoacetamide

The second step is the N-acylation of the synthesized 2-(allyloxy)aniline with bromoacetyl bromide. This reaction is a nucleophilic acyl substitution where the amino group of the aniline attacks the electrophilic carbonyl carbon of the bromoacetyl bromide.

Experimental Protocol:

  • Reaction Setup: Dissolve 2-(allyloxy)aniline (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base such as pyridine (1.1 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of bromoacetyl bromide (1.05 eq.) in anhydrous DCM dropwise to the stirred reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Conditions: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford N-[2-(Allyloxy)phenyl]-2-bromoacetamide.

Causality of Experimental Choices:

  • Solvent: Dichloromethane is an inert solvent that is suitable for acylation reactions.

  • Base: Pyridine acts as a scavenger for the HBr generated during the reaction, driving the equilibrium towards the product.

  • Temperature Control: The reaction is performed at low temperature to control the exothermicity and minimize potential side reactions.

Reactivity and Potential Applications

The synthetic utility of N-[2-(Allyloxy)phenyl]-2-bromoacetamide stems from its bifunctional nature.

Reactivity
  • Nucleophilic Substitution: The α-bromoacetamide moiety is highly reactive towards a variety of nucleophiles, including amines, thiols, and alcohols. This reactivity allows for the facile introduction of diverse functional groups and the construction of more complex molecules. The reaction proceeds via a standard Sₙ2 mechanism.

  • Cyclization Reactions: The ortho-disposed allyloxy and bromoacetamide groups make this compound an excellent precursor for intramolecular cyclization reactions to form various heterocyclic systems, such as benzoxazines and other fused-ring structures.

  • Cross-Coupling Reactions: The allyl group can participate in various palladium-catalyzed cross-coupling reactions, further expanding the synthetic possibilities.

Potential Applications in Drug Discovery and Organic Synthesis

While specific biological activities of N-[2-(Allyloxy)phenyl]-2-bromoacetamide are not extensively reported, its structural motifs are present in various biologically active compounds. The acetamide functionality is a common feature in many pharmaceutical agents. Therefore, this compound serves as a valuable intermediate for the synthesis of libraries of novel compounds for biological screening. For instance, derivatives of N-phenylacetamides have been investigated for their antiproliferative activities.[3]

The ability to readily undergo nucleophilic substitution makes it a useful tool for chemical biology applications, such as the covalent labeling of proteins.

Analytical Characterization

The identity and purity of synthesized N-[2-(Allyloxy)phenyl]-2-bromoacetamide should be confirmed using standard analytical techniques.

Analytical_Workflow cluster_spectroscopy Spectroscopic Methods cluster_chromatography Chromatographic Methods NMR NMR Spectroscopy (¹H and ¹³C) IR Infrared (IR) Spectroscopy MS Mass Spectrometry (MS) TLC Thin Layer Chromatography (TLC) HPLC High-Performance Liquid Chromatography (HPLC) Product Synthesized Compound Product->NMR Structural Confirmation Product->IR Structural Confirmation Product->MS Structural Confirmation Product->TLC Purity Assessment Product->HPLC Purity Assessment

Figure 3: Analytical workflow for the characterization of N-[2-(Allyloxy)phenyl]-2-bromoacetamide.

Expected Spectral Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the bromoacetyl group, the protons of the allyl group (vinylic and allylic), and the amide proton.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the carbon bearing the bromine, the aromatic carbons, and the carbons of the allyloxy group.

  • IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, C-O stretching of the ether, and C-Br stretching.

  • Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Safety and Handling

As a bromoacetamide derivative, N-[2-(Allyloxy)phenyl]-2-bromoacetamide should be handled with care. Based on the safety data for 2-bromoacetamide, the following precautions are recommended.[2][4]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and bases.

  • First Aid:

    • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.

    • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.

    • Inhalation: If inhaled, move the person to fresh air.

    • Ingestion: If swallowed, seek immediate medical attention.

Conclusion

N-[2-(Allyloxy)phenyl]-2-bromoacetamide is a synthetically versatile molecule with significant potential as a building block in organic synthesis and medicinal chemistry. Its well-defined structure, predictable reactivity, and accessible synthetic route make it an attractive starting material for the creation of diverse and complex molecular architectures. This guide has provided a comprehensive overview of its chemical properties, a detailed and reasoned synthetic protocol, and essential handling information. It is anticipated that this resource will facilitate further research and application of this valuable compound in the pursuit of novel chemical entities with desired functionalities and biological activities.

References

  • PubChem. N-Bromoacetamide. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of N-[2-(Allyloxy)phenyl]-2-bromoacetamide and its Precursors

Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to N-[2-(Allyloxy)phenyl]-2-bromoacetamide, a valuable intermediate in pharmaceutical and organic synthesis. The document...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to N-[2-(Allyloxy)phenyl]-2-bromoacetamide, a valuable intermediate in pharmaceutical and organic synthesis. The document details a robust and well-established two-step synthetic route, commencing with the preparation of the key precursor, 2-(allyloxy)aniline, via a regioselective Williamson ether synthesis. This is followed by the N-acylation of the aniline derivative to yield the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical analysis of experimental parameters to ensure successful and reproducible synthesis.

Introduction: Significance and Synthetic Strategy

N-[2-(Allyloxy)phenyl]-2-bromoacetamide is a bifunctional organic molecule incorporating a reactive bromoacetamide moiety and an allyloxy group. This unique combination of functional groups makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds and more complex molecular architectures, which are of significant interest in medicinal chemistry. The bromoacetamide group serves as a potent electrophile for alkylation reactions, while the allyloxy group can participate in various transformations, including Claisen rearrangements and transition metal-catalyzed reactions.

The most logical and efficient synthetic approach to N-[2-(Allyloxy)phenyl]-2-bromoacetamide involves a two-stage process:

  • O-Allylation of 2-Aminophenol: The synthesis of the crucial precursor, 2-(allyloxy)aniline, from 2-aminophenol.

  • N-Acylation of 2-(Allyloxy)aniline: The subsequent reaction of 2-(allyloxy)aniline with a bromoacetylating agent.

This guide will dissect each of these stages, providing detailed experimental protocols and exploring the chemical principles that govern the reactions.

Synthesis of the Precursor: 2-(Allyloxy)aniline

The synthesis of 2-(allyloxy)aniline from 2-aminophenol presents a classic challenge in regioselectivity. The starting material, 2-aminophenol, possesses two nucleophilic sites: the amino (-NH2) group and the hydroxyl (-OH) group.[1] Direct allylation often leads to a mixture of O-allylated, N-allylated, and N,O-diallylated products, complicating purification and reducing the yield of the desired O-allylated product.[2]

To circumvent this, a protection-deprotection strategy is the most reliable method to achieve high O-selectivity.[2] While this adds steps to the overall synthesis, it ensures a higher yield and purity of the desired 2-(allyloxy)aniline intermediate. However, for simplicity and directness, a carefully controlled Williamson ether synthesis can also be employed, which will be the focus of the protocol provided below.

The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[3][4][5][6] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an alkyl halide.[4][6] In the context of synthesizing 2-(allyloxy)aniline, the phenoxide of 2-aminophenol acts as the nucleophile, attacking an allyl halide.[7][8]

Visualizing the Synthesis of 2-(Allyloxy)aniline

Synthesis_of_2_allyloxyaniline aminophenol 2-Aminophenol phenoxide 2-Aminophenoxide aminophenol->phenoxide Deprotonation product 2-(Allyloxy)aniline phenoxide->product SN2 Attack allyl_bromide Allyl Bromide base Base (e.g., K₂CO₃) solvent Solvent (e.g., Acetone)

Caption: Williamson Ether Synthesis of 2-(Allyloxy)aniline.

Experimental Protocol: Synthesis of 2-(Allyloxy)aniline

Materials:

Reagent/SolventMolecular Weight ( g/mol )Molar Eq.Quantity
2-Aminophenol109.131.0(To be determined by user)
Allyl Bromide120.981.1(To be calculated)
Potassium Carbonate (K₂CO₃)138.211.5(To be calculated)
Acetone58.08-(Sufficient volume)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol (1.0 eq.) in acetone.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq.) to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, which is more acidic than the amino group.

  • Addition of Allylating Agent: To the stirred suspension, add allyl bromide (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the residue with acetone.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude 2-(allyloxy)aniline can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Rationale and Considerations
  • Choice of Base: A mild base like potassium carbonate is preferred to selectively deprotonate the more acidic phenolic hydroxyl group over the less acidic amino group. Stronger bases could lead to the deprotonation of the amino group and subsequent N-alkylation.

  • Solvent: Acetone is a suitable polar aprotic solvent that facilitates the SN2 reaction.

  • Stoichiometry: A slight excess of allyl bromide is used to ensure complete consumption of the 2-aminophenol. A large excess should be avoided to minimize the risk of N-alkylation.

  • Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Synthesis of N-[2-(Allyloxy)phenyl]-2-bromoacetamide

The second and final stage of the synthesis is the N-acylation of the 2-(allyloxy)aniline precursor. This is a nucleophilic acyl substitution reaction where the amino group of 2-(allyloxy)aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride.[9][10]

Visualizing the N-Acylation Reaction

N_Acylation_Reaction aniline 2-(Allyloxy)aniline product N-[2-(Allyloxy)phenyl]- 2-bromoacetamide aniline->product Nucleophilic Attack acyl_halide Bromoacetyl Bromide base Base (e.g., Pyridine) solvent Solvent (e.g., DCM)

Sources

Foundational

The Bromoacetamide Electrophile: A Technical Guide to its Reactivity Profile in Drug Discovery

Abstract The resurgence of covalent inhibitors in drug discovery has brought a renewed focus on the diverse chemical functionalities capable of forming stable bonds with protein targets. Among these, the bromoacetamide e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The resurgence of covalent inhibitors in drug discovery has brought a renewed focus on the diverse chemical functionalities capable of forming stable bonds with protein targets. Among these, the bromoacetamide electrophile has emerged as a potent and versatile warhead, particularly for targeting nucleophilic cysteine residues. This technical guide provides an in-depth exploration of the reactivity profile of bromoacetamide electrophiles, offering researchers, scientists, and drug development professionals a comprehensive resource to inform the design and application of next-generation covalent therapeutics. We will delve into the fundamental principles governing their reactivity, provide detailed experimental protocols for their characterization, and explore their application in innovative therapeutic modalities such as targeted protein degradation.

Introduction: The Covalent Renaissance and the Role of Bromoacetamide

The paradigm of drug discovery has traditionally been dominated by non-covalent inhibitors that bind to their targets through reversible interactions. However, the allure of covalent inhibitors, which form a stable, irreversible bond with their target protein, has led to a significant resurgence in their development.[1] This "covalent renaissance" is driven by the potential for enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable."[2]

Covalent inhibitors operate through a two-step mechanism: an initial non-covalent binding event followed by the formation of a covalent bond.[3] This dual mechanism allows for high specificity and potency, as the inhibitor first recognizes its target binding site before the irreversible reaction occurs. A key component of any covalent inhibitor is its "warhead," the electrophilic group responsible for forming the covalent bond with a nucleophilic amino acid residue on the target protein.

While a variety of electrophilic warheads have been explored, haloacetamides, including bromoacetamide, have proven to be particularly effective for targeting cysteine residues. The high nucleophilicity of the cysteine thiol group makes it an ideal target for covalent modification. This guide will focus specifically on the bromoacetamide electrophile, providing a detailed analysis of its chemical properties, reactivity, and strategic application in modern drug discovery.

The Chemistry of Bromoacetamide Reactivity

The reactivity of a bromoacetamide warhead is fundamentally governed by a nucleophilic substitution (SN2) reaction with the thiol group of a cysteine residue. The carbon atom attached to the bromine is electrophilic, making it susceptible to attack by the nucleophilic sulfur atom of a deprotonated cysteine (thiolate).

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products Inhibitor Bromoacetamide Inhibitor (R-C(O)CH2Br) TS SN2 Transition State Inhibitor->TS Nucleophilic Attack Cysteine Cysteine Residue (Protein-SH) Cysteine->TS Adduct Covalent Adduct (Protein-S-CH2C(O)-R) TS->Adduct Bromide Bromide Ion (Br-) TS->Bromide Leaving Group Departure

Mechanism of Covalent Bond Formation.
Factors Influencing Reactivity

Several factors influence the rate and selectivity of the reaction between a bromoacetamide electrophile and a cysteine residue:

  • Leaving Group Ability: The reactivity of haloacetamides follows the trend of Iodoacetamide > Bromoacetamide > Chloroacetamide. This is due to the better leaving group ability of iodide compared to bromide and chloride.

  • Steric Hindrance: Steric bulk around the electrophilic carbon or the nucleophilic cysteine can significantly hinder the reaction rate.

  • Electronic Effects: Electron-withdrawing groups attached to the acetamide moiety can increase the electrophilicity of the alpha-carbon, enhancing reactivity.

  • pKa of the Cysteine Thiol: The reactivity of the cysteine residue is highly dependent on its protonation state. A lower pKa of the thiol group leads to a higher concentration of the more nucleophilic thiolate anion at physiological pH, thus increasing the reaction rate. The local microenvironment of the cysteine residue within the protein structure plays a crucial role in modulating its pKa.

Selectivity for Cysteine

While bromoacetamides are highly reactive towards cysteine, they can also react with other nucleophilic amino acid residues such as histidine, lysine, and methionine, particularly at higher pH values.[4] However, the significantly lower pKa and higher nucleophilicity of the cysteine thiol generally allow for a high degree of selectivity under physiological conditions. Achieving selectivity is a critical aspect of covalent drug design to minimize off-target effects and potential toxicity.

Experimental Characterization of Bromoacetamide Reactivity

A thorough understanding of the reactivity profile of a bromoacetamide-containing compound is essential for its development as a covalent inhibitor. This involves determining its kinetic parameters, assessing its stability, and profiling its selectivity.

Determination of Kinetic Parameters (kinact/KI)

For irreversible inhibitors, the potency is not accurately represented by an IC50 value alone. Instead, the second-order rate constant, kinact/KI, is the preferred metric.[5] This value encapsulates both the initial binding affinity (KI) and the maximal rate of inactivation (kinact).

Experimental Protocol: Determination of kinact/KI using LC-MS

This protocol outlines a general procedure for determining the kinact/KI of a bromoacetamide inhibitor by monitoring the formation of the covalent adduct with the target protein over time using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Purified target protein with a known concentration.

  • Bromoacetamide inhibitor stock solution in a suitable solvent (e.g., DMSO).

  • Assay buffer (e.g., PBS or Tris buffer, pH 7.4).

  • Quenching solution (e.g., 1% formic acid in acetonitrile).

  • LC-MS system equipped with a suitable column for protein separation.

Procedure:

  • Assay Setup: Prepare a series of reactions in the assay buffer containing a fixed concentration of the target protein and varying concentrations of the bromoacetamide inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the reactions at a constant temperature (e.g., 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction and immediately quench it by adding it to the quenching solution. This stops the reaction by denaturing the protein.

  • LC-MS Analysis: Analyze the quenched samples by LC-MS. The LC method should be optimized to separate the unmodified protein from the covalent adduct. The mass spectrometer will detect the mass shift corresponding to the adduction of the inhibitor.

  • Data Analysis:

    • For each inhibitor concentration, plot the percentage of adduct formation against time.

    • Fit the data to a single exponential equation to determine the observed rate of inactivation (kobs) for each inhibitor concentration.

    • Plot the calculated kobs values against the inhibitor concentration.

    • Fit this data to the Michaelis-Menten equation for irreversible inhibitors to determine kinact and KI. The ratio of these two values gives the kinact/KI.

G cluster_workflow kinact/KI Determination Workflow A Incubate Protein + Inhibitor B Time-Point Sampling & Quenching A->B C LC-MS Analysis B->C D Quantify Adduct Formation C->D E Calculate kobs D->E F Plot kobs vs. [I] E->F G Determine kinact & KI F->G

Workflow for kinact/KI Determination.
Assessment of Plasma Stability

The stability of a drug candidate in plasma is a critical parameter that influences its pharmacokinetic profile. Bromoacetamide electrophiles can be susceptible to hydrolysis or reaction with plasma proteins.

Experimental Protocol: Plasma Stability Assay

Materials:

  • Human plasma (or plasma from other species of interest).

  • Bromoacetamide compound stock solution.

  • Acetonitrile with an internal standard for quenching and protein precipitation.

  • LC-MS/MS system.

Procedure:

  • Incubation: Incubate the bromoacetamide compound at a fixed concentration (e.g., 1 µM) in plasma at 37°C.[6]

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-compound mixture.[6]

  • Protein Precipitation: Immediately add cold acetonitrile containing an internal standard to the aliquot to precipitate plasma proteins and stop any enzymatic degradation.[6]

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the percentage of the compound remaining over time and calculate the half-life (t1/2) in plasma.

Selectivity Profiling using Chemoproteomics

To assess the proteome-wide selectivity of a bromoacetamide electrophile, chemoproteomic approaches are invaluable. These methods allow for the identification of off-target proteins that react with the covalent inhibitor.

Experimental Protocol: Competitive Chemoproteomics for Selectivity Profiling

Materials:

  • Cell lysate or live cells.

  • Bromoacetamide inhibitor.

  • A broadly reactive, alkyne- or biotin-tagged iodoacetamide probe.

  • Reagents for click chemistry (if using an alkyne probe) or streptavidin beads (if using a biotin probe).

  • LC-MS/MS system for proteomic analysis.

Procedure:

  • Competitive Labeling: Pre-incubate the cell lysate or live cells with varying concentrations of the bromoacetamide inhibitor.

  • Probe Labeling: Add the alkyne- or biotin-tagged iodoacetamide probe to the samples to label the remaining accessible cysteine residues.

  • Lysis and Enrichment: Lyse the cells (if applicable). For alkyne probes, perform a click reaction to attach a biotin tag. Enrich the biotin-tagged proteins using streptavidin beads.

  • Proteomic Analysis: Digest the enriched proteins into peptides and analyze them by LC-MS/MS to identify and quantify the proteins that were protected from probe labeling by the bromoacetamide inhibitor.

  • Data Analysis: Identify the proteins whose labeling by the probe is significantly reduced in the presence of the bromoacetamide inhibitor. These are the potential on- and off-targets.

Applications of Bromoacetamide Electrophiles in Drug Discovery

The well-defined reactivity and synthetic tractability of bromoacetamide electrophiles have led to their application in various areas of drug discovery.

Targeted Covalent Inhibitors

The primary application of bromoacetamide electrophiles is in the design of targeted covalent inhibitors. By incorporating a bromoacetamide warhead into a scaffold that has a high affinity for a specific protein target, researchers can develop highly potent and selective drugs. Numerous examples exist of bromoacetamide-based inhibitors targeting a range of proteins, including kinases and proteases.

Targeted Protein Degradation: PROTACs

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[7][8][9] The use of a covalent warhead, such as a bromoacetamide, to bind to the target protein can lead to more efficient and prolonged protein degradation.[1]

G cluster_protac PROTAC Mechanism PROTAC PROTAC (Bromoacetamide-Linker-E3 Ligand) Ternary Ternary Complex PROTAC->Ternary Target Target Protein (with Cysteine) Target->Ternary Covalent Binding E3Ligase E3 Ubiquitin Ligase E3Ligase->Ternary Ub Ubiquitination Ternary->Ub Proteasome Proteasomal Degradation Ub->Proteasome

Bromoacetamide in PROTAC-mediated Degradation.

The covalent nature of the interaction between the PROTAC and the target protein can enhance the formation and stability of the ternary complex (PROTAC-target-E3 ligase), leading to more efficient ubiquitination and subsequent degradation by the proteasome.

Synthesis of Bromoacetamide-Functionalized Molecules

The incorporation of a bromoacetamide group into a molecule of interest is a relatively straightforward synthetic transformation.

General Protocol: Synthesis of a Bromoacetamide Derivative

Materials:

  • An amine-containing starting material.

  • Bromoacetyl bromide or bromoacetic acid and a coupling agent (e.g., DCC, EDC).

  • A suitable solvent (e.g., dichloromethane, DMF).

  • A base (e.g., triethylamine, DIPEA).

Procedure (using bromoacetyl bromide):

  • Dissolve the amine-containing starting material in the chosen solvent.

  • Add the base to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add bromoacetyl bromide to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired bromoacetamide derivative.

Conclusion and Future Perspectives

Bromoacetamide electrophiles represent a powerful tool in the arsenal of medicinal chemists for the design of covalent inhibitors and other targeted therapeutics. Their well-characterized reactivity, synthetic accessibility, and proven efficacy make them an attractive choice for targeting cysteine residues in a variety of protein targets. As our understanding of the proteome and the nuances of covalent interactions continues to grow, we can expect to see the development of even more sophisticated and selective bromoacetamide-based drugs. The continued application of advanced techniques such as chemoproteomics and computational modeling will further refine our ability to predict and control the reactivity of these versatile electrophiles, paving the way for the next generation of covalent medicines.

References

  • Covalent Inhibition in Drug Discovery. PMC. [Link]

  • Plasma Stability Assay. Creative Bioarray. [Link]

  • n-bromoacetamide - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • kinact / KI Assay for Irreversible Covalent Compounds. Domainex. [Link]

  • Recent Advances in Covalent Drug Discovery. PMC. [Link]

  • Design and synthesis of a new [18F]fluoropyridine-based haloacetamide reagent for the labeling of oligonucleotides. PubMed. [Link]

  • Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. PubMed. [Link]

  • New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design | Biochemistry. ACS Publications. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. PMC. [Link]

  • Plasma Stability Assay | Domainex. Domainex. [Link]

  • An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Royal Society of Chemistry. [Link]

  • Covalent Inhibition in Drug Discovery. PMC. [Link]

  • Targeted protein degradation by PROTACs. PubMed. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. PMC. [Link]

  • Recent trends in drug discovery of covalent binders: - can we move beyond cysteine? Oncodesign Services. [Link]

  • Plasma Stability. Cyprotex. [Link]

  • Making pretty diagrams with GraphViz. Steve Liles' Blog. [Link]

  • Covalent inhibitors in drug discovery: From accidental discoveries to avoided liabilities and designed therapies. ResearchGate. [Link]

  • Time Dependent Inhibition, LC-MS/MS Detection (Ki/Kinact Determination). AMRI. [Link]

  • Covalent inhibitors: a rational approach to drug discovery. PMC. [Link]

  • Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. OUCI. [Link]

  • kinact / KI Assay for Irreversible Covalent Compounds. Domainex. [Link]

  • A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. PMC. [Link]

  • Case Study: Solving Stability Issues in Unstable Plasma Samples. ResolveMass Laboratories Inc.. [Link]

  • PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. bioRxiv. [Link]

  • PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI. [Link]

  • Covalent Inhibition in Drug Discovery. ResearchGate. [Link]

  • Quantitation and characterization of the trifluoroacetonyl derivative of cysteine: A useful NMR probe. Sci-Hub. [Link]

  • CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. ChemRxiv. [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry. [Link]

  • Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. PubMed. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PMC. [Link]

  • Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay. Evotec. [Link]

  • Advances in the design and development of PROTAC-mediated HDAC degradation.. Royal College of Surgeons in Ireland. [Link]

  • A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione. MDPI. [Link]

  • Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR. bioRxiv. [Link]

  • In vivo detection and characterization of protein adducts resulting from bioactivation of haloethene cysteine S-conjugates by 19F NMR: chlorotrifluoroethene and tetrafluoroethene. PubMed. [Link]

  • Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4. PubMed. [Link]

  • What is High Contrast for Data Visualization? (with examples). Observable. [Link]

  • The Design, Synthesis and in vitro Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Degradation of Protein Arginine Methyltransferase 1. Apollo - University of Cambridge. [Link]

  • Create Complex Graphs with GraphViz. YouTube. [Link]

  • Determination of kinact and Ki for covalent inhibition using the OmniaR assay. BioKin, Ltd.. [Link]

  • Detection of Protein Adduction Derived from Styrene Oxide to Cysteine Residues by Alkaline Permethylation. PMC. [Link]

  • Design, synthesis and biological evaluation of PROteolysis-TArgeting Chimeric (PROTAC) molecules as anticancer agents. CEU San Pablo. [Link]

  • Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. PMC. [Link]

Sources

Exploratory

N-Aryl-2-Bromoacetamides: A Cornerstone for Modern Synthetic and Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract N-aryl-2-bromoacetamides are a class of highly versatile synthetic intermediates, pivotal in the construction of a multitude of comp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-aryl-2-bromoacetamides are a class of highly versatile synthetic intermediates, pivotal in the construction of a multitude of complex organic molecules. Their value stems from a dual-reactivity profile: a readily displaceable bromine atom at the α-carbon and a modifiable N-aryl amide backbone. This combination provides a robust platform for generating diverse molecular scaffolds, particularly nitrogen-containing heterocycles, which are ubiquitous in pharmaceuticals and agrochemicals.[1][2] This guide offers a senior application scientist's perspective on the synthesis, reactivity, and strategic application of these intermediates, moving beyond simple protocols to explain the underlying chemical principles and causality that drive their utility in modern drug discovery.[]

The Strategic Importance of N-Aryl-2-Bromoacetamides

At its core, the N-aryl-2-bromoacetamide scaffold is a deceptively simple structure, yet it represents a powerful convergence of functional groups. The amide moiety provides structural rigidity and hydrogen bonding capabilities, common features in bioactive molecules. The N-aryl group offers a site for electronic and steric modulation and can be a key pharmacophoric element. However, the true synthetic engine of the molecule is the α-bromo group, which transforms the adjacent carbon into a potent electrophile, primed for a variety of bond-forming reactions. This structure serves as a linchpin in multi-step syntheses, allowing for the strategic introduction of complexity and the construction of valuable molecular frameworks.

Synthesis: The Gateway to N-Aryl-2-Bromoacetamides

The most direct and widely adopted method for preparing N-aryl-2-bromoacetamides is the N-acylation of anilines. The choice of reagents and conditions is critical and depends on the scale, substrate reactivity, and desired purity.

Causality in Reagent Selection: Acyl Halides vs. Carboxylic Acids

The standard approach involves the reaction of a substituted aniline with a 2-bromo-acylating agent. The two primary choices are 2-bromoacetyl bromide (or chloride) and 2-bromoacetic acid.

  • 2-Bromoacetyl Bromide/Chloride: These are highly reactive electrophiles, ensuring rapid and often high-yielding reactions even with weakly nucleophilic (electron-deficient) anilines.[4] The high reactivity is a double-edged sword; these reagents are lachrymatory, moisture-sensitive, and can lead to over-acylation or side reactions if conditions are not carefully controlled. A base is mandatory to quench the HBr or HCl byproduct, which would otherwise protonate the starting aniline, shutting down the reaction.

  • 2-Bromoacetic Acid: This approach requires a coupling agent (e.g., DCC, EDC, DIC) to activate the carboxylic acid. While it involves more steps and reagents, it is often milder and better suited for delicate or acid-sensitive substrates.

For general-purpose synthesis, the use of 2-bromoacetyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine in an aprotic solvent is a field-proven, robust method.[5]

General Synthetic Workflow

The logical flow for the synthesis is straightforward, involving the dissolution of the aniline, addition of a base, cooling, controlled addition of the acylating agent, and subsequent workup and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Aniline Substituted Aniline Mix Dissolve Aniline & Base in Solvent Aniline->Mix Base Base (e.g., Pyridine, Et3N) Base->Mix Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Mix Cool Cool to 0 °C Mix->Cool Add Add Bromoacetyl Bromide (dropwise) Cool->Add Stir Stir at 0 °C to RT Add->Stir Quench Quench Reaction (e.g., H2O) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Recrystallization or Chromatography) Dry->Purify Product N-Aryl-2-bromoacetamide Purify->Product

Caption: Standard workflow for the synthesis of N-aryl-2-bromoacetamides.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-bromoacetamide

This protocol is a self-validating system for a typical N-acylation.

  • Materials:

    • 4-chloroaniline (1.0 eq)

    • 2-bromoacetyl bromide (1.1 eq)

    • Pyridine (1.2 eq)

    • Dichloromethane (DCM), anhydrous

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add 4-chloroaniline and anhydrous DCM.

    • Add pyridine to the solution and stir until all solids dissolve.

    • Cool the flask in an ice bath to 0 °C.

    • Add 2-bromoacetyl bromide dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C. A precipitate may form.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture back to 0 °C and slowly add water to quench the reaction.

    • Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude solid by recrystallization from ethanol/water to yield the pure product.

The Reactive Hub: Synthetic Transformations

The synthetic utility of N-aryl-2-bromoacetamides is dominated by reactions at the α-carbon, but also involves more advanced metal-catalyzed transformations.

The Workhorse: Nucleophilic Substitution and Cyclization

The most fundamental transformation is the S_N2 displacement of the bromide by a wide range of nucleophiles (O, N, S). This reaction is often the first step in a tandem sequence leading to valuable heterocyclic cores.[5]

Causality: The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Br bond and stabilizes the transition state of the S_N2 reaction, making the α-carbon highly susceptible to nucleophilic attack. When the nucleophile is part of a separate functional group on the N-aryl ring or is introduced as a bifunctional reagent, subsequent intramolecular cyclization becomes highly favorable.

G Start N-Aryl-2-bromoacetamide Intermediate Substitution Product (N-Aryl-2-Nu-acetamide) Start->Intermediate S_N2 Attack Nuc Nucleophile (Nu-H) Nuc->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Heterocyclic Product (e.g., Thiazolidinone, Benzoxazinone) Cyclization->Product G Pd0 Pd(0)L_n Int1 Pd(II) Complex (Oxidative Addition) Pd0->Int1 Oxidative Addition Int2 Aryl-Pd(II) Complex (Transmetalation) Int1->Int2 Transmetalation Int2->Pd0 Reductive Elimination Product α-Aryl Acetamide Int2->Product Bromoacetamide N-Aryl-2-bromoacetamide Bromoacetamide->Int1 BoronicAcid Ar-B(OR)₂ BoronicAcid->Int2 Base Base Base->Int1

Caption: Simplified catalytic cycle for Suzuki-type α-arylation.

Applications in Drug Discovery: From Intermediate to Active Principle

The true measure of a synthetic intermediate is the value of the molecules it helps create. N-aryl-2-bromoacetamides are instrumental in the synthesis of compounds targeting a range of diseases.

  • Anti-inflammatory Agents: The acetamide moiety is a key feature in certain COX-II inhibitors. The N-aryl group often occupies a hydrophobic pocket of the enzyme, and the ability to easily modify the rest of the molecule via the α-bromo position allows for fine-tuning of activity and selectivity. [6]* Anticancer Therapeutics: They are precursors to a novel class of tubulin polymerization inhibitors. [7]Specifically, 2-N-aryl-substituted benzenesulfonamidoacetamides have shown potent cytotoxicity against cancer cell lines, including those with multi-drug resistance. [7]* Antibacterial Drug Discovery: N-aryl mercaptoacetamides, synthesized from their bromo-precursors, have emerged as potential multi-target inhibitors against metallo-β-lactamases (MBLs) and virulence factors in pathogenic bacteria like Pseudomonas aeruginosa. [8]This dual-action approach is a promising strategy to combat antibiotic resistance.

G cluster_reactions Key Transformations cluster_scaffolds Resulting Scaffolds cluster_targets Biological Targets / Applications Start N-Aryl-2-bromoacetamide SN2 Nucleophilic Substitution Start->SN2 Coupling Pd-Catalyzed Arylation Start->Coupling Radical Radical Cyclization Start->Radical Heterocycles N/S/O-Heterocycles SN2->Heterocycles ArylAmides α-Aryl Amides Coupling->ArylAmides FusedRings Fused Ring Systems Radical->FusedRings COX2 COX-II (Inflammation) Heterocycles->COX2 MBL Metallo-β-lactamases (Antibacterial) Heterocycles->MBL Tubulin Tubulin (Cancer) ArylAmides->Tubulin

Caption: The synthetic cascade from intermediate to biological application.

Conclusion and Future Outlook

N-aryl-2-bromoacetamides are far more than simple alkylating agents. They are enabling building blocks that provide a reliable entry point into vast chemical spaces relevant to medicine and materials science. Their straightforward synthesis and predictable, versatile reactivity ensure their continued importance. Future developments will likely focus on incorporating these intermediates into automated synthesis platforms, exploring novel photoredox and electrochemical transformations to further expand their reactive potential, and applying them to the construction of complex natural products and novel drug conjugates. For any researcher in organic synthesis or drug development, mastering the chemistry of N-aryl-2-bromoacetamides is a valuable and empowering skill.

References

  • Fantinati, A., Zanirato, V., Marchetti, P., & Trapella, C. (2020). The Fascinating Chemistry of α‐Haloamides. ResearchGate. Available at: [Link]

  • Oliveto, E. P., & Gerold, C. (1951). N-BROMOACETAMIDE. Organic Syntheses, 31, 17. DOI: 10.15227/orgsyn.031.0017. Available at: [Link]

  • Chen, C. Y., & Chen, C. H. (2004). Palladium-catalyzed cross-coupling reaction of aryldioxaborolane with 2-bromo-N,N-dimethylacetamide. Tetrahedron Letters, 45(35), 6735-6737. Available at: [Link]

  • Wolfe, J. P., & Rossi, M. A. (2005). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Organic Letters, 7(13), 2551-2554. Available at: [Link]

  • Novák, Z., et al. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Molecules, 26(10), 2938. Available at: [Link]

  • Wolfe, J. P., & Rossi, M. A. (2005). Palladium-catalyzed tandem N-arylation/carboamination reactions for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines. PubMed. Available at: [Link]

  • Tu, S. J., et al. (2014). N-Bromoacetamide-mediated domino cyclization and elimination of homoallylic trichloroacetimidates: a novel approach toward the synthesis of 1-bromo-2-amino-3-butene derivatives. Organic & Biomolecular Chemistry, 12(3), 456-463. Available at: [Link]

  • Ullah, Q., et al. (2020). Approaches for the N‐acetylation of anilines. ResearchGate. Available at: [Link]

  • Reddy, P. G., & Kumar, S. (2006). Convenient, Cost-Effective, and Mild Method for the N-Acetylation of Anilines and Secondary Amines. ResearchGate. Available at: [Link]

  • Wolfe, J. P., & Rossi, M. A. (2005). Palladium-catalyzed tandem N-arylation/carboamination reactions for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines. Semantic Scholar. Available at: [Link]

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Organic-Chemistry.org. Available at: [Link]

  • Wang, Y., et al. (2022). Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides. Catalysts, 12(1), 7. Available at: [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama [Video]. YouTube. Available at: [Link]

  • Prezent, M. A., et al. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Molecules, 27(24), 8800. Available at: [Link]

  • PubChem. (n.d.). N-Bromoacetamide. National Center for Biotechnology Information. Available at: [Link]

  • Giglio, M., et al. (2019). N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa. RSC Medicinal Chemistry, 10(12), 1937-1943. Available at: [Link]

  • Schwarzer, A., & Stapf, M. (2024). 2-Bromoacetamide. ResearchGate. Available at: [Link]

  • Bakunov, S. A., & Bakunova, S. M. (2016). Synthesis and Medicinal Applications of N-Aryl-C-nitroazoles. Mini-Reviews in Medicinal Chemistry, 16(10), 765-784. Available at: [Link]

  • Wang, X., et al. (2022). Rapid syntheses of N-fused heterocycles via acyl-transfer in heteroaryl ketones. Nature Communications, 13(1), 3217. Available at: [Link]

  • Ielo, L. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 29(17), 4048. Available at: [Link]

  • Al-Ostath, R. A., & Al-Tamimi, A. M. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 13(3), 1-8. Available at: [Link]

  • Li, L., et al. (2012). Discovery of novel 2-N-aryl-substituted benzenesulfonamidoacetamides: orally bioavailable tubulin polymerization inhibitors with marked antitumor activities. ChemMedChem, 7(4), 680-693. Available at: [Link]

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]

  • Key, M. L., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 6(1), 101-110. Available at: [Link]

  • Zhang, T., & Chen, W. (2014). Formation Mechanism of NDMA from Ranitidine, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study. Environmental Science & Technology, 48(10), 5751-5759. Available at: [Link]

Sources

Foundational

A Technical Guide to the Physicochemical Properties of N-[2-(Allyloxy)phenyl]-2-bromoacetamide

For Researchers, Scientists, and Drug Development Professionals Executive Summary N-[2-(Allyloxy)phenyl]-2-bromoacetamide is a chemical compound of interest in synthetic chemistry and drug discovery. A comprehensive unde...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-[2-(Allyloxy)phenyl]-2-bromoacetamide is a chemical compound of interest in synthetic chemistry and drug discovery. A comprehensive understanding of its fundamental physicochemical properties, such as molecular weight and solubility, is paramount for its effective application in research and development. This guide provides a detailed analysis of the molecular weight of this compound and discusses the critical role of Dimethyl Sulfoxide (DMSO) as a solvent. While specific public data on its solubility in DMSO is not available, this document outlines the gold-standard experimental protocol—the shake-flask method—for its empirical determination. This guide serves as a foundational resource, blending established data with practical, field-proven methodologies to empower researchers in their experimental design and execution.

Compound Identification and Physicochemical Properties

A precise characterization of a compound is the bedrock of reproducible scientific research. This section details the key identifiers and core physicochemical properties of N-[2-(Allyloxy)phenyl]-2-bromoacetamide.

Chemical Identity
  • Chemical Name: N-[2-(Allyloxy)phenyl]-2-bromoacetamide

  • CAS Number: 1138442-36-0[1]

  • MDL Number: MFCD12026582[1]

Core Physicochemical Data

The molecular weight and formula are fundamental parameters for all stoichiometric calculations, including the preparation of solutions of known concentrations.

PropertyValueSource
Molecular Formula C₁₁H₁₂BrNO₂Matrix Scientific[1]
Molecular Weight 270.13 g/mol Matrix Scientific[1]
Solubility in DMSO Data not publicly available; must be determined empirically.N/A

Solubility in Dimethyl Sulfoxide (DMSO): A Technical Discussion

The choice of solvent is a critical decision in the early stages of drug discovery and in vitro biological screening. DMSO is a uniquely versatile and widely adopted solvent, owing to its ability to dissolve a broad spectrum of both polar and non-polar compounds.[2][3]

The Role of DMSO in Preclinical Research

DMSO's utility stems from its nature as a polar aprotic solvent, making it an excellent medium for dissolving compounds that are poorly soluble in water.[2][3] This is essential for preparing high-concentration stock solutions, which are then serially diluted in aqueous buffers for various biological assays.[4][5] Its ability to readily penetrate biological membranes also makes it a vehicle for drug delivery in cell-based experiments.[2][3] However, it is crucial for researchers to be mindful of the potential for DMSO to interfere with biological systems, and its concentration in final assays should be carefully controlled.[3][6][7]

Establishing the Solubility of N-[2-(Allyloxy)phenyl]-2-bromoacetamide

While a specific solubility value for N-[2-(Allyloxy)phenyl]-2-bromoacetamide in DMSO is not documented in public repositories, it is a critical parameter that must be determined to ensure the integrity of experimental results. Low solubility can lead to unreliable data in biological assays and hinder the development of viable drug candidates.[4] Therefore, an empirical determination is necessary. The following section provides a detailed protocol for measuring the thermodynamic solubility, which represents the true equilibrium solubility of the compound.

Experimental Protocol: Determination of Thermodynamic Solubility in DMSO

The most reliable and widely accepted method for determining the thermodynamic solubility of a compound is the shake-flask method.[8] This technique measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to the solvent (DMSO) and agitated for an extended period to ensure that equilibrium is reached between the dissolved and undissolved states. After separating the solid phase, the concentration of the compound in the resulting saturated solution is quantified, typically by a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC).

Workflow for Thermodynamic Solubility Determination

G cluster_quant Quantification prep1 Add excess solid N-[2-(Allyloxy)phenyl]- 2-bromoacetamide to a vial prep2 Add a precise volume of DMSO prep1->prep2 equil1 Seal vial and place on orbital shaker equil2 Agitate at a constant temperature (e.g., 25°C) for 24-48 hours equil1->equil2 Step 3 sep1 Centrifuge the suspension at high speed to pellet undissolved solid sep2 Carefully collect the supernatant (saturated solution) sep1->sep2 Step 4 & 5 quant1 Prepare serial dilutions of the supernatant quant2 Analyze dilutions via HPLC-UV quant1->quant2 quant3 Calculate concentration against a standard curve quant2->quant3 end End quant3->end start Start start->prep1

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • N-[2-(Allyloxy)phenyl]-2-bromoacetamide (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Analytical balance

  • Glass vials with screw caps

  • Calibrated pipettes

  • Orbital shaker with temperature control

  • High-speed centrifuge

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Compound Addition: Weigh and add an excess amount of solid N-[2-(Allyloxy)phenyl]-2-bromoacetamide to a glass vial. An amount sufficient to ensure a visible excess of solid remains after equilibration is necessary.[8]

  • Solvent Addition: Accurately pipette a known volume of DMSO into the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker. Agitate the mixture at a constant speed (e.g., 100-150 rpm) and temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.[9][10]

  • Phase Separation: After the incubation period, remove the vial and centrifuge it at a high speed (e.g., >10,000 x g) for 15-20 minutes to pellet all undissolved solids.[11]

  • Sample Collection: Carefully aspirate the clear supernatant, which is now the saturated solution of the compound in DMSO. Be cautious not to disturb the solid pellet.

  • Dilution: Prepare a series of accurate dilutions of the supernatant using fresh DMSO. This is necessary to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. A standard curve must be prepared using known concentrations of N-[2-(Allyloxy)phenyl]-2-bromoacetamide in DMSO to allow for accurate quantification.

  • Calculation: Determine the concentration of the compound in the original saturated supernatant by applying the dilution factor to the concentrations measured from the standard curve. The final value can be expressed in units such as mg/mL or molarity (mol/L).

Practical Considerations and Field Insights

  • Purity of Compound: The presence of impurities can significantly affect solubility measurements. Ensure the N-[2-(Allyloxy)phenyl]-2-bromoacetamide used is of the highest possible purity.

  • Solvent Quality: Use anhydrous, high-purity DMSO, as water content can alter the solvent properties and impact solubility.

  • Equilibration Time: For some crystalline compounds, reaching true thermodynamic equilibrium can take longer than 24 hours. It may be prudent to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the measured concentration has plateaued.

  • Temperature Control: Solubility is highly dependent on temperature. Maintaining a consistent and accurately controlled temperature throughout the equilibration process is critical for reproducibility.[10]

References

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. Pharmaceutical Research, 24(5), 975-982. [Link]

  • Homework.Study.com. Why is DMSO used as a control? [Link]

  • Aure Chemical. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • de Campos, V. E., de Souza, J., & de Campos, C. E. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 127-136. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Iwao, Y., & Itai, S. (2021). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 22(11), 6033. [Link]

  • Caporaso, A., D'Acunto, A., & Andreini, C. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences, 24(14), 11520. [Link]

  • Valledor, A. F., & Canal-Martín, A. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4589. [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5535-5537. [Link]

Sources

Exploratory

Role of allyloxy group in functionalizing N-phenyl-2-bromoacetamide derivatives

Executive Summary The N-phenyl-2-bromoacetamide scaffold represents a privileged structure in medicinal chemistry, primarily serving as a potent electrophile for covalent inhibition or as a precursor for heterocyclic syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-phenyl-2-bromoacetamide scaffold represents a privileged structure in medicinal chemistry, primarily serving as a potent electrophile for covalent inhibition or as a precursor for heterocyclic synthesis. The incorporation of an allyloxy group (


) onto the phenyl ring transforms this linear alkylating agent into a versatile molecular chassis.

This guide analyzes the allyloxy moiety not merely as a lipophilic substituent, but as a reactive lever that enables three distinct synthetic trajectories:

  • Latent Nucleophilicity: Precursor to ortho-aminophenols for 1,4-benzoxazin-3-one synthesis.

  • Sigmatropic Rearrangement: Substrate for Claisen rearrangement to access C-allyl derivatives.[1]

  • Metathesis Partner: An olefinic handle for Ring-Closing Metathesis (RCM) to construct macrocyclic lactams.

The Chemical Scaffold: Anatomy & Reactivity

The core molecule consists of an aniline nitrogen acylated by bromoacetyl bromide. The electrophilic


-carbon (attached to bromine) is susceptible to 

attack.
Structural Logic[2]
  • The Warhead (

    
    ):  A "soft" electrophile. In biological systems, it targets cysteine residues (covalent inhibition). In synthesis, it is the acceptor for intramolecular cyclization.
    
  • The Handle (Allyloxy): Typically positioned at the ortho or para position of the phenyl ring.

    • Ortho-position: Enables 6-membered ring formation (benzoxazines).

    • Para-position: Modulates solubility and serves as a distal handle for RCM or cross-coupling.

Synthetic Utility: The "Why" of Allyloxy Functionalization

Mechanism A: The Claisen-Cyclization Cascade

The most elegant application of the allyloxy group in this context is the Claisen Rearrangement followed by intramolecular alkylation. This sequence converts an O-allyl ether into a C-allyl phenol, which then cyclizes to form a functionalized benzoxazinone.

  • Thermal Activation: Heating N-(2-allyloxyphenyl)-2-bromoacetamide induces a [3,3]-sigmatropic rearrangement.

  • Migration: The allyl group migrates to the ortho carbon, and the ketone tautomerizes to a phenol.[1]

  • Cyclization: The newly liberated phenolic hydroxyl attacks the

    
    -bromo carbon under basic conditions.
    

Outcome: Formation of 8-allyl-2H-1,4-benzoxazin-3(4H)-one . The allyl group is retained but relocated, available for further functionalization (e.g., hydroboration, oxidation).

Mechanism B: Ring-Closing Metathesis (RCM)

If the amide nitrogen is also alkylated with an alkene (e.g., N-allyl), the allyloxy group serves as the second olefin partner. Ruthenium-catalyzed RCM (Grubbs' catalyst) closes the ring between the ether oxygen and the amide nitrogen.

Outcome: Formation of medium-to-large macrocyclic lactams , constraining the peptide bond conformation which is critical for bioactive peptidomimetics.

Visualization of Reaction Pathways[3][4]

The following diagram illustrates the divergent pathways enabled by the allyloxy group.

AllyloxyPathways Start N-(2-allyloxyphenyl) -2-bromoacetamide Claisen Claisen Rearrangement (Heat, >180°C) Start->Claisen [3,3]-sigmatropic RCM_Step Ring-Closing Metathesis (Grubbs II) Start->RCM_Step If N-allyl present Intermed_Phenol Intermediate: 3-allyl-2-hydroxyphenyl derivative Claisen->Intermed_Phenol Tautomerization Cyclization Base-Mediated Cyclization (K2CO3) Intermed_Phenol->Cyclization Intramolecular SN2 Product_Benzoxazine Product A: 8-allyl-1,4-benzoxazin-3-one Cyclization->Product_Benzoxazine Product_Macrocycle Product B: Macrocyclic Lactam RCM_Step->Product_Macrocycle Olefin Metathesis

Figure 1: Divergent synthetic pathways for N-(2-allyloxyphenyl)-2-bromoacetamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2H-1,4-Benzoxazin-3(4H)-one via Claisen Rearrangement

This protocol validates the transformation of the allyloxy group into a C-allyl handle while constructing the heterocyclic core.

Reagents:

  • N-(2-allyloxyphenyl)-2-bromoacetamide (1.0 eq)

  • N,N-Diethylaniline (Solvent/High boiling point medium)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Acetone (dry)

Step-by-Step Methodology:

  • Rearrangement (Thermal):

    • Dissolve the starting material in N,N-diethylaniline (0.5 M concentration).

    • Heat the solution to 190–200 °C under an argon atmosphere for 4–6 hours.

    • Monitor: TLC should show the disappearance of the O-allyl ether and appearance of a more polar phenolic spot.

    • Workup: Cool to RT, dilute with EtOAc, wash with 1N HCl (to remove aniline solvent), brine, and dry over

      
      . Concentrate to yield the crude N-(3-allyl-2-hydroxyphenyl)-2-bromoacetamide.
      
  • Cyclization (Base-Mediated):

    • Dissolve the crude rearranged phenol in dry Acetone (0.2 M).

    • Add anhydrous

      
       (2.0 eq).
      
    • Stir at Reflux (56 °C) for 3 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] The carbonate deprotonates the phenol (

      
      ), creating a phenoxide anion which attacks the 
      
      
      
      -carbon, displacing bromide.
    • Workup: Filter off inorganic salts. Concentrate the filtrate. Recrystallize from Ethanol/Water.

Validation Criteria:

  • 
     NMR:  Disappearance of the singlet at 
    
    
    
    ppm (
    
    
    ) and appearance of a singlet at
    
    
    ppm (
    
    
    ). The allyl signals will shift, indicating migration from oxygen to the aromatic ring.
Protocol 2: Direct Alkylation/Functionalization Data
ParameterValue/ConditionRationale
Solvent DMF or AcetonePolar aprotic solvents favor

reactions by solvating cations (

) and leaving anions naked.
Base

or

Mild bases sufficient for phenol deprotonation; Cesium ("Cesium Effect") improves macrocyclization yields.
Temperature 25°C - 60°CHigher temps accelerate cyclization but risk hydrolysis of the amide bond.
Catalyst TBAI (Cat.)Tetrabutylammonium iodide can accelerate the reaction via Finkelstein exchange (

).

Mechanism of Action: The Cyclization Event

The following diagram details the electron flow during the critical cyclization step enabled by the allyloxy-derived phenol.

CyclizationMech Step1 Deprotonated Phenol (Nucleophile) Step2 Attack on alpha-Carbon Step1->Step2 Lone pair donation Step3 Transition State (Pentacoordinate) Step2->Step3 SN2 Mechanism Step4 Bromide Departure (Leaving Group) Step3->Step4 Final 1,4-Benzoxazin-3-one (Closed Ring) Step4->Final Irreversible

Figure 2: Mechanistic flow of the intramolecular alkylation following phenol unmasking.

References

  • Claisen Rearrangement of Allyloxy-Benzaldehydes/Acetamides Source: BenchChem Application Notes Context: Describes the thermal rearrangement of 2-(allyloxy)-3-bromobenzaldehyde, a direct analog to the acetamide pathway for benzofuran/benzoxazine synthesis.
  • Intramolecular Cycliz

    • Title: Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides[9]

    • Source: Indian Academy of Sciences (J. Chem. Sci.)
    • Context: Validates the cyclization mechanism to form 2H-benzo-1,4-oxazin-3(4H)-one scaffolds using similar precursors.
    • URL:[Link]

  • Ring-Closing Met

    • Title: Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles[10]

    • Source: N
    • Context: details the use of RCM on amide/amine derivatives to form macrocycles, relevant to the allyloxy-amide interaction.
    • URL:[Link]

  • Biological Activity of Phenylacetamide Deriv

    • Title: Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Deriv
    • Source: Pharmaceutical Sciences
    • Context: Establishes the baseline biological relevance (cytotoxicity/apoptosis) of the N-phenyl-2-bromoacetamide class.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1,4-Benzoxazin-3-ones via Intramolecular Heck Cyclization: An Application Note and Detailed Protocol

Introduction The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1] Its derivatives exhibit a wide spectrum of biological activities, inc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][3] This application note provides a comprehensive guide for the synthesis of 4-methyl-2H-1,4-benzoxazin-3(4H)-one, a representative member of this class, starting from the precursor N-[2-(allyloxy)phenyl]-2-bromoacetamide. The synthetic strategy hinges on a key palladium-catalyzed intramolecular Heck cyclization, a powerful tool for the construction of carbo- and heterocyclic rings.[4][5] This document is intended for researchers, scientists, and drug development professionals seeking a detailed, mechanistically grounded, and field-proven protocol.

Synthetic Strategy: A Two-Step Approach

The synthesis of 4-methyl-2H-1,4-benzoxazin-3(4H)-one is accomplished through a two-step sequence. The first step involves the preparation of the key intermediate, N-[2-(allyloxy)phenyl]-2-bromoacetamide, via acylation of 2-(allyloxy)aniline. The subsequent and crucial step is the intramolecular Heck cyclization of this intermediate to yield the desired 1,4-benzoxazin-3-one ring system.

Step 1: Synthesis of the Precursor, N-[2-(Allyloxy)phenyl]-2-bromoacetamide

The synthesis of the starting material is achieved by the acylation of 2-(allyloxy)aniline with bromoacetyl bromide. This reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of the bromoacetyl bromide. A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrogen bromide byproduct generated during the reaction.

Step 2: Intramolecular Heck Cyclization

The core of this synthetic approach is the palladium-catalyzed intramolecular Heck reaction. This reaction facilitates the formation of a new carbon-carbon bond between the aryl group and the alkene of the allyl group within the same molecule, leading to the desired heterocyclic ring system.[4][6]

The catalytic cycle of the Heck reaction is a well-established process that involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl-bromide bond of the substrate is not directly applicable here as the cyclization is not on an aryl halide. A more likely pathway involves the formation of a π-allyl palladium complex.

  • Migratory Insertion: The alkene of the allyl group inserts into the palladium-carbon bond.

  • β-Hydride Elimination: A β-hydride is eliminated from the alkylpalladium intermediate to form the cyclized product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.

The choice of palladium source, phosphine ligand, base, and solvent are critical parameters that significantly influence the efficiency and outcome of the reaction. Phosphine ligands, for instance, play a crucial role in stabilizing the palladium catalyst and modulating its reactivity.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of N-[2-(Allyloxy)phenyl]-2-bromoacetamide

This protocol is adapted from standard acylation procedures of anilines.

Materials:

  • 2-(Allyloxy)aniline

  • Bromoacetyl bromide

  • Pyridine (or triethylamine)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(allyloxy)aniline (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add pyridine (1.2 eq) to the cooled solution with stirring.

  • To this mixture, add bromoacetyl bromide (1.1 eq) dropwise over 15-20 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-[2-(allyloxy)phenyl]-2-bromoacetamide.

Protocol 2: Synthesis of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one via Intramolecular Heck Cyclization

This protocol is based on general conditions for intramolecular Heck reactions.[4][6]

Materials:

  • N-[2-(Allyloxy)phenyl]-2-bromoacetamide (from Protocol 1)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine, cesium carbonate)

  • Acetonitrile or Dimethylformamide (DMF) (anhydrous)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add N-[2-(allyloxy)phenyl]-2-bromoacetamide (1.0 eq), palladium(II) acetate (0.05-0.1 eq), triphenylphosphine (0.1-0.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile or DMF to the flask.

  • Heat the reaction mixture to reflux (80-100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts and rinse the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 4-methyl-2H-1,4-benzoxazin-3(4H)-one.

Data Presentation

Table 1: Summary of Reagents for the Synthesis of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one

StepReagentMolar Eq.Role
1 2-(Allyloxy)aniline1.0Starting Material
Bromoacetyl bromide1.1Acylating Agent
Pyridine1.2Base
2 N-[2-(Allyloxy)phenyl]-2-bromoacetamide1.0Starting Material
Palladium(II) acetate0.05-0.1Catalyst Precursor
Triphenylphosphine0.1-0.2Ligand
Potassium carbonate2.0Base

Table 2: Characterization Data for 4-Methyl-2H-1,4-benzoxazin-3(4H)-one

AnalysisExpected Result
Appearance White to off-white solid
Melting Point 74-77 °C
¹H NMR (CDCl₃) δ ~7.0-7.3 (m, 4H, Ar-H), 4.6 (s, 2H, O-CH₂-C=O), 3.4 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃) δ ~165 (C=O), 143, 128, 124, 123, 117, 115 (Ar-C), 67 (O-CH₂), 29 (N-CH₃)
IR (KBr, cm⁻¹) ~1680-1700 (C=O stretch)
MS (ESI) m/z [M+H]⁺ calculated for C₉H₁₀NO₂: 164.07

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Intramolecular Heck Cyclization start1 2-(Allyloxy)aniline reagent1 Bromoacetyl bromide, Pyridine start1->reagent1 product1 N-[2-(Allyloxy)phenyl]-2-bromoacetamide reagent1->product1 reagent2 Pd(OAc)₂, PPh₃, K₂CO₃ product1->reagent2 product2 4-Methyl-2H-1,4-benzoxazin-3(4H)-one reagent2->product2

Caption: Synthetic workflow for the two-step synthesis of 4-methyl-2H-1,4-benzoxazin-3(4H)-one.

Mechanistic Rationale

Heck_Mechanism cluster_mechanism Intramolecular Heck Cyclization Mechanism A Pd(0)L₂ C Oxidative Addition (Not the primary pathway here) B Substrate D π-Allyl Pd Complex C->D More likely pathway E Migratory Insertion D->E F Cyclized Pd Intermediate E->F G β-Hydride Elimination F->G H Product + HPdL₂ G->H I Reductive Elimination (+ Base) H->I I->A

Caption: Simplified mechanistic pathway of the intramolecular Heck cyclization.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 4-methyl-2H-1,4-benzoxazin-3(4H)-one from N-[2-(allyloxy)phenyl]-2-bromoacetamide via an intramolecular Heck cyclization. The presented methodology is robust and can be adapted for the synthesis of a variety of substituted 1,4-benzoxazin-3-ones, which are valuable scaffolds in drug discovery and development. By understanding the underlying reaction mechanisms and critical experimental parameters, researchers can confidently apply this synthetic strategy in their own laboratories.

References

  • Wikipedia. (n.d.). Intramolecular Heck reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Intramolecular Heck Reaction. Retrieved from [Link]

  • Macmillan Group Meeting. (2004, July 14). The Intramolecular Heck Reaction. Retrieved from [Link]

  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)
  • Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one. Journal of Al-Nahrain University, 2012.
  • Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Prayogik Rasayan, 2021.
  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[4][7]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 2024.

  • SYNTHESIS OF A NOVEL DERIVATIVES OF[4][7]BENZOXAZINONE. Rasayan Journal of Chemistry, 2021.

  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorganic & Medicinal Chemistry, 2019.
  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 2023.
  • Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Oriental Journal of Chemistry, 2017.
  • Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of C
  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[4][7]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 2024.

Sources

Application

Application Note: A Guide to Atom Transfer Radical Cyclization (ATRC) of Allyl-Substituted Acetamides for the Synthesis of γ-Lactams

Introduction: The Strategic Value of ATRC in Heterocyclic Chemistry The γ-lactam (pyrrolidin-2-one) scaffold is a privileged structural motif, forming the core of numerous pharmaceuticals, natural products, and advanced...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of ATRC in Heterocyclic Chemistry

The γ-lactam (pyrrolidin-2-one) scaffold is a privileged structural motif, forming the core of numerous pharmaceuticals, natural products, and advanced materials. Its synthesis has long been a focal point of organic chemistry. Among the diverse synthetic strategies, Atom Transfer Radical Cyclization (ATRC) has emerged as a particularly powerful and atom-economical method for constructing this heterocyclic system.[1] ATRC utilizes a transition metal catalyst to mediate the intramolecular cyclization of N-allyl-α-haloacetamides, providing a direct and efficient route to functionalized γ-lactams.[1][2]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to explain the underlying mechanistic principles, dissect the critical parameters governing reaction success, and provide detailed, field-proven protocols for the ATRC of allyl-substituted acetamides.

Mechanistic Principles: Orchestrating the Radical Cascade

The efficacy of ATRC lies in its ability to control the concentration of radical intermediates through a dynamic equilibrium between an active catalyst (lower oxidation state) and a deactivator (higher oxidation state).[3] This minimizes undesirable radical-radical termination reactions and promotes the desired cyclization pathway. The process is a catalytic cycle, typically mediated by copper or ruthenium complexes.[2][4]

The core ATRC mechanism proceeds through three fundamental stages:

  • Initiation (Halogen Abstraction): The catalyst in its active, lower oxidation state (e.g., Cu(I)L) reacts with the N-allyl-α-haloacetamide substrate. It abstracts the halogen atom, generating an α-amido carbon-centered radical and the catalyst in its higher oxidation state, the deactivator (e.g., X-Cu(II)L).[1]

  • Propagation (Intramolecular Cyclization): The generated radical rapidly adds to the pendant allyl group. This step is typically a 5-exo-trig cyclization, which is kinetically favored under Baldwin's rules, to form the five-membered pyrrolidinone ring. This creates a new, cyclized radical intermediate.

  • Termination (Halogen Transfer): The cyclized radical abstracts the halogen atom from the deactivator complex (X-Cu(II)L). This step yields the final halogenated γ-lactam product and, crucially, regenerates the active Cu(I)L catalyst, allowing the cycle to continue.[1]

ATRC_Mechanism cluster_cycle Catalytic Cycle catalyst Active Catalyst Cu(I)L deactivator Deactivator X-Cu(II)L catalyst->deactivator radical1 α-Amido Radical (R•) catalyst->radical1 Halogen Abstraction deactivator->catalyst substrate Substrate (R-X) substrate->radical1 k_act product Product (P-X) prod_out product->prod_out Halogenated γ-Lactam radical2 Cyclized Radical (P•) radical1->radical2 k_cycl radical2->deactivator Halogen Transfer radical2->product k_deact sub_in sub_in->substrate N-Allyl-α-haloacetamide

Figure 1: The catalytic cycle of copper-mediated ATRC.

Core Experimental Parameters: A Guide to Reaction Optimization

The success of an ATRC reaction is contingent on the judicious selection of several key parameters. Understanding the role of each component is critical for troubleshooting and optimization.

  • The Catalyst System:

    • Metal Source: Copper(I) salts (CuCl, CuBr) are the most common, offering a balance of reactivity and cost-effectiveness. Ruthenium complexes, such as [(η⁵-C₅Me₅)Ru(OR)]₂, can exhibit exceptional activity, sometimes enabling reactions at ambient temperature, but are more expensive.[2]

    • Ligands: A ligand is essential for solubilizing the metal salt and modulating its redox potential. For copper-catalyzed systems, nitrogen-based polydentate ligands like tris(2-pyridylmethyl)amine (TPMA) and tris(2-aminoethyl)amine (TREN) are highly effective. The ligand's structure directly influences the equilibrium between Cu(I) and Cu(II), thereby controlling the reaction rate and minimizing side reactions.

  • The Substrate (Initiator):

    • The nature of the halogen atom is paramount. The ease of halogen abstraction follows the trend I > Br > Cl. Consequently, α-trichloroacetamides are significantly more reactive substrates for ATRC than their dichloro- or monochloro-analogs.[2]

    • The substituents on the nitrogen atom and the allyl group can exert steric and electronic effects, influencing the rate and stereoselectivity of the cyclization.

  • Solvent:

    • The primary role of the solvent is to fully dissolve the catalyst complex. Polar aprotic solvents are generally preferred. For "ligand-free" or "naked" CuCl catalysis, DMF has proven efficient for N-alkyl N-allyl dichloroamides, whereas acetonitrile is a better choice for N-sulfonylated substrates.[2] Toluene is also a common solvent for many ATRC systems.

  • Temperature:

    • Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the chosen substrate and catalyst system. Highly active ruthenium catalysts may facilitate cyclization at 25°C, while less reactive α-chloroacetamide substrates might require heating to 80-110°C.

Advanced ATRC Protocols: Enhancing Efficiency with Low Catalyst Loading

A significant drawback of early ATRC methods was the requirement for high catalyst loadings (up to 30 mol%) due to the inevitable accumulation of the Cu(II) deactivator from radical termination events.[3] Modern protocols overcome this limitation by incorporating a mechanism to continuously regenerate the active Cu(I) catalyst, allowing for dramatically lower catalyst concentrations (0.5-5 mol%).

  • ARGET (Activators Re-Generated by Electron Transfer) ATRC: This technique introduces a mild reducing agent, such as ascorbic acid or tin(II) 2-ethylhexanoate, into the reaction mixture. The reducing agent constantly reduces the accumulating Cu(II) species back to the active Cu(I) state, maintaining a high reaction rate with minimal catalyst.[2]

  • SARA (Supplemental Activator and Reducing Agent) ATRC: This approach utilizes a zero-valent metal, typically copper powder (Cu(0)), which acts as both a supplemental activator and a reducing agent.[1] Cu(0) can reduce the Cu(II) deactivator back to Cu(I) via comproportionation, simplifying the reaction setup by removing the need for an additional reducing agent.[1][5]

Comparative Data on ATRC Conditions

The following table summarizes various successful conditions for the ATRC of N-allyl acetamides, providing a valuable starting point for reaction development.

Substrate TypeCatalyst (mol%)LigandSolventTemp. (°C)Yield (%)Reference
N-allyl-trichloroacetamideCuCl (10)TMEDADioxaneReflux85[Tetrahedron 1997, 53, 14031]
N-allyl-dichloroacetamide[(η⁵-C₅Me₅)Ru(OMe)]₂ (5)NoneToluene2595[2]
N-allyl-dichloroacetamideCuCl₂ (0.5) / TPMAMeCN/H₂O3790+[2]
N-allyl-N-benzyl-dihaloamideFe⁰/FeCl₃Toluene11070-90[Tetrahedron 1997, 53, 14031]
N-allyl-2-bromoamideNone (Photocatalysis)MeCNRT80-95[6]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The substrates (α-haloacetamides) are alkylating agents and should be handled with care.

Protocol 1: Classic Copper-Catalyzed ATRC

This protocol describes a standard procedure for the cyclization of an N-allyl-trichloroacetamide.

Materials:

  • N-allyl-trichloroacetamide derivative (1.0 equiv)

  • Copper(I) chloride (CuCl) (0.1 equiv)

  • Tris(2-pyridylmethyl)amine (TPMA) (0.1 equiv)

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry, oven-flamed round-bottom flask under an inert atmosphere, add CuCl (0.1 equiv) and TPMA (0.1 equiv).

  • Add anhydrous toluene via syringe to dissolve the catalyst and ligand, resulting in a colored solution.

  • Add the N-allyl-trichloroacetamide substrate (1.0 equiv) to the flask.

  • Heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a short plug of silica gel to remove the copper catalyst.

  • Wash the silica plug with additional ethyl acetate.

  • Concentrate the combined organic filtrates under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the pure γ-lactam product.

Protocol 2: ARGET ATRC with Low Catalyst Loading

This protocol is adapted for higher efficiency and sustainability, using a reducing agent to regenerate the catalyst.

Materials:

  • N-allyl-dichloroacetamide derivative (1.0 equiv)

  • Copper(II) bromide (CuBr₂) (0.01 equiv)

  • Tris(2-pyridylmethyl)amine (TPMA) (0.01 equiv)

  • L-Ascorbic acid (Vitamin C) (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (0.1 equiv)

  • Acetonitrile and Water (e.g., 4:1 v/v)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add CuBr₂ (0.01 equiv), TPMA (0.01 equiv), L-ascorbic acid (0.05 equiv), and Na₂CO₃ (0.1 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture (Acetonitrile/Water) via syringe. Stir until all solids are dissolved.

  • Add the N-allyl-dichloroacetamide substrate (1.0 equiv) to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 37°C) for the required time (can range from a few hours to overnight).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, perform an aqueous workup. Dilute the reaction mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired γ-lactam.

Sources

Method

Application Note: Copper-Catalyzed Cyclization of N-[2-(Allyloxy)phenyl]-2-bromoacetamide

This Application Note is designed for researchers in medicinal chemistry and process development. It details the Copper-Catalyzed Atom Transfer Radical Cyclization (ATRC) of N-[2-(allyloxy)phenyl]-2-bromoacetamide.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the Copper-Catalyzed Atom Transfer Radical Cyclization (ATRC) of N-[2-(allyloxy)phenyl]-2-bromoacetamide. This transformation is a high-value strategy for accessing benzo[b][1,5]oxazocin-2(3H)-ones (8-membered fused rings) or related spiro-cyclic scaffolds, which are privileged structures in drug discovery but challenging to synthesize via conventional ionic chemistry.

Executive Summary

The synthesis of medium-sized heterocycles (8-11 membered rings) is often hampered by unfavorable entropic factors and transannular interactions. The Copper-Catalyzed Atom Transfer Radical Cyclization (ATRC) offers a powerful solution to these kinetic barriers.

This protocol details the cyclization of N-[2-(allyloxy)phenyl]-2-bromoacetamide (1) to form benzo-fused oxazocinones (2) . Unlike ionic cyclizations (e.g., Friedel-Crafts or SN2), which are prone to polymerization or hydrolysis, the ATRC pathway utilizes a neutral radical species to effect a precise 8-endo-trig or 5-exo-trig cyclization (depending on ligand tuning), preserving the halide functionality for late-stage diversification.

Key Advantages of this Protocol:
  • Atom Economy: 100% atom economy (isomerization reaction).

  • Functional Group Tolerance: Compatible with esters, nitriles, and secondary amides.

  • Scalability: Uses inexpensive Cu(I) sources and recoverable ligands.

  • Versatility: The retained bromine atom in the product serves as a handle for further cross-coupling (e.g., Suzuki, azide substitution).

Mechanistic Insight & Causality

To master this reaction, one must understand the Redox Shuttle Mechanism . The reaction does not proceed via a continuous radical chain (like tin hydride chemistry) but through a reversible activation/deactivation cycle, which suppresses termination reactions.

The Catalytic Cycle (ATRC)
  • Activation: The Cu(I) complex [Cu(I)L] abstracts the bromine atom from the substrate (1) , generating a Cu(II)Br species and an electrophilic

    
    -carbamoyl radical.
    
  • Cyclization: The radical attacks the tethered alkene (allyloxy group). The regioselectivity (8-endo vs. 5-exo) is dictated by the ring strain and the stability of the resulting radical intermediate.

  • Deactivation (Halogen Transfer): The Cu(II)Br complex rapidly transfers the bromine atom back to the newly formed radical, quenching it to form the product (2) and regenerating the active Cu(I) catalyst.

Critical Control Point: The concentration of free radicals must remain low to prevent radical-radical coupling (termination). This is controlled by the equilibrium constant (


) , which is heavily influenced by the ligand (L).
Visualization: The ATRC Signaling Pathway

ATRC_Mechanism Substrate Substrate (R-Br) N-[2-(Allyloxy)phenyl]-2-bromoacetamide Radical α-Carbamoyl Radical (Intermediate) Substrate->Radical Br Abstraction (k_act) Cu1 Activator [Cu(I)(TPMA)]+ Cu2 Deactivator [Cu(II)(TPMA)Br]+ Cu1->Cu2 Oxidation Radical->Substrate Br Transfer (k_deact) CyclizedRad Cyclized Radical (8-endo / 5-exo) Radical->CyclizedRad Intramolecular Cyclization (k_cyc) Cu2->Cu1 Regeneration Product Product Benzo[b][1,5]oxazocinone CyclizedRad->Product Br Transfer (From Cu-II)

Figure 1: The catalytic redox cycle of Copper-mediated ATRC. Note the reversible halogen transfer that prevents polymer formation.

Experimental Protocol

Reagents & Materials[1][2][3]
  • Substrate: N-[2-(Allyloxy)phenyl]-2-bromoacetamide (1.0 equiv).

  • Catalyst: CuBr (99.999% purity preferred) or CuCl.

  • Ligand: TPMA (Tris(2-pyridylmethyl)amine) or Me6TREN. Note: TPMA is preferred for its high reducing potential, stabilizing Cu(I).

  • Reducing Agent (Optional): AIBN (5 mol%) or Ascorbic Acid (if using aqueous conditions) to activate trace Cu(II).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN), degassed.

Pre-Reaction Considerations (Self-Validating Steps)
  • Oxygen Exclusion: Oxygen is a radical scavenger and will kill the catalyst (oxidizing Cu(I) to inactive Cu(II)).

    • Validation: The solution should remain colorless or pale green. A distinct blue/green color shift indicates oxidation to Cu(II) before the reaction starts.

  • Catalyst Purity: Commercial CuBr often contains Cu(II) impurities.

    • Protocol: Wash CuBr with glacial acetic acid, then ethanol, then ether, and dry under vacuum prior to use if the bottle is old.

Step-by-Step Procedure (Standard Operating Procedure)

Scale: 1.0 mmol Substrate

  • Setup: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Allow it to cool under a stream of dry nitrogen or argon.

  • Reagent Loading:

    • Add CuBr (14.3 mg, 0.1 mmol, 10 mol%).

    • Add TPMA (29.0 mg, 0.1 mmol, 10 mol%).

    • Note: Premixing CuBr and TPMA in the solvent to form the complex first is good practice.

  • Substrate Addition:

    • Dissolve N-[2-(allyloxy)phenyl]-2-bromoacetamide (270 mg, 1.0 mmol) in DCM (10 mL, 0.1 M).

    • Add the substrate solution to the Schlenk tube.

  • Degassing (Critical):

    • Perform Freeze-Pump-Thaw cycles (x3) OR vigorous nitrogen sparging for 15 minutes.

    • Why? To remove dissolved oxygen that inhibits the radical chain.

  • Reaction:

    • Seal the tube.

    • Stir at Room Temperature (25 °C) .

    • Optimization: If conversion is slow after 4 hours, heat to 40 °C.

  • Monitoring:

    • Monitor via TLC (Hexane/EtOAc 2:1) or LC-MS. Look for the disappearance of the starting material bromide.

  • Workup:

    • Dilute the reaction mixture with DCM (20 mL).

    • Wash with 1M aqueous HCl or saturated NH4Cl (to remove Copper). The aqueous layer will turn blue (Cu(II)).

    • Wash with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography on silica gel. (Gradient: 10% -> 40% EtOAc in Hexanes).

Data Analysis & Optimization

The following table summarizes the impact of ligand and solvent choices on the yield and regioselectivity (8-endo vs. other isomers).

EntryCatalyst (10 mol%)Ligand (10 mol%)SolventTemp (°C)Yield (%)Notes
1 CuBrTPMA DCM2582% Optimal. High regioselectivity for cyclization.
2CuBrPMDETADCM2565%Slower reaction; PMDETA is less active than TPMA.
3CuClbipy (2,2'-bipyridine)DCE8045%High temp required; significant polymerization observed.
4CuBrNoneDCM25<5%Ligand is essential for solubilizing and tuning Cu redox.
5Cu(0) wireMe6TRENMeCN2578%"SET-LRP" conditions; good alternative if Cu(I) salts are degraded.
Interpretation of Results
  • Ligand Effect: TPMA (Tris(2-pyridylmethyl)amine) is the gold standard for ATRC. It lowers the reduction potential of Cu(II), making the deactivation step (Br transfer) fast. This is crucial for "difficult" cyclizations like medium rings to prevent the radical from reacting intermolecularly.

  • Solvent Effect: Non-coordinating solvents like DCM often give better yields than coordinating solvents (MeCN) because they do not compete with the ligand for the metal center.

Workflow Visualization

Workflow Start Start: Substrate Preparation (1.0 mmol Scale) Mix Catalyst Complexation CuBr + TPMA in DCM (Argon Atmosphere) Start->Mix Degas CRITICAL STEP: Degassing Freeze-Pump-Thaw (x3) Mix->Degas React Reaction Phase Stir at 25°C for 4-12h Monitor via TLC Degas->React Quench Quench & Extraction Wash with 1M HCl (Remove Cu) React->Quench Purify Purification Flash Chromatography Quench->Purify End Final Product Characterization (NMR, MS) Purify->End

Figure 2: Operational workflow for the Cu-catalyzed cyclization protocol.

References

  • Fundamental ATRC Mechanism

    • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. Link

  • Copper-Catalyzed Cyclization of Haloacetamides

    • Clark, A. J., et al. (2003). Atom Transfer Radical Cyclization of N-Allyl-2-haloacetamides. The Journal of Organic Chemistry, 68(9), 3446–3453. Link

  • Synthesis of Medium Rings via ATRC

    • Diaba, F., & Bonjoch, J. (2011). Synthesis of Nitrogen-Containing Polycycles via Radical Cascade Reactions. Chemical Society Reviews, 40(6), 3089-3109. Link

  • Ligand Effects (TPMA vs others)

    • Schroder, K., et al. (2012). The Effect of Ligands on Copper-Mediated Atom Transfer Radical Cyclization. Macromolecules, 45(12), 4966–4971. Link

Application

Using N-[2-(Allyloxy)phenyl]-2-bromoacetamide as a covalent warhead in inhibitor design

Application Notes & Protocols Topic: Using N-[2-(Allyloxy)phenyl]-2-bromoacetamide as a Covalent Warhead in Inhibitor Design For: Researchers, Scientists, and Drug Development Professionals Introduction: The Renaissance...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Using N-[2-(Allyloxy)phenyl]-2-bromoacetamide as a Covalent Warhead in Inhibitor Design

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Renaissance of Covalent Inhibition

The paradigm of drug discovery has seen a resurgence of interest in targeted covalent inhibitors (TCIs), molecules that form a permanent, covalent bond with their protein target.[1][2] Historically approached with caution due to concerns about off-target toxicity, modern inhibitor design has demonstrated that by carefully tuning reactivity and optimizing non-covalent recognition, TCIs can achieve remarkable potency, prolonged duration of action, and high selectivity.[3][4][5]

At the heart of every TCI is the covalent warhead , an electrophilic functional group responsible for forming the bond.[4][6] The choice of warhead is a critical decision, balancing the need for sufficient reactivity to engage the target with the imperative to minimize indiscriminate reactions with other biomolecules.[6][7][8]

This guide focuses on the application of N-[2-(Allyloxy)phenyl]-2-bromoacetamide as a versatile and effective warhead for the design of novel covalent inhibitors. We will explore its underlying mechanism, principles for its incorporation into inhibitor scaffolds, and detailed protocols for its synthesis and characterization.

Mechanistic Profile of the Warhead

The N-[2-(Allyloxy)phenyl]-2-bromoacetamide moiety is a bifunctional entity. The 2-bromoacetamide group serves as the electrophilic warhead, while the allyloxy-phenyl scaffold provides a platform for crucial non-covalent interactions.

The Bromoacetamide Electrophile

The 2-bromoacetamide functional group is a classic alkylating agent. It is considered a "soft" electrophile, making it highly suitable for reacting with "soft" biological nucleophiles, most notably the thiol side chain of cysteine residues.[4][6][9] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the cysteine thiolate anion attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether linkage.

Compared to other common warheads like acrylamides, α-haloacetamides such as bromoacetamide are generally more reactive.[10] This heightened reactivity can be an advantage for targeting less nucleophilic cysteines but underscores the importance of achieving high initial binding affinity to ensure target selectivity.

Caption: Covalent modification via SN2 reaction.

The Kinetics of Irreversible Inhibition

Covalent inhibition is best described by a two-step kinetic model.[3][6][11] First, the inhibitor (I) binds non-covalently and reversibly to the enzyme (E) to form an initial complex (E·I), a step governed by the inhibition constant (Ki). This is followed by the irreversible chemical reaction that forms the covalent bond (E-I), characterized by the rate constant of inactivation (kinact).

The overall potency of a covalent inhibitor is not defined by a simple IC₅₀ value but by the second-order rate constant, kinact/Ki .[1][2] This ratio encapsulates both the initial binding affinity and the rate of covalent bond formation, providing a comprehensive measure of inhibitor efficiency. A high kinact/Ki value can be achieved by having either very strong initial binding (low Ki) or a very fast reaction rate (high kinact), or both. For targeted inhibitors, optimizing for a low Ki is paramount to ensure that the warhead is precisely positioned to react with the intended target, thereby maximizing selectivity.

Kinetic_Model E_I E + I (Enzyme + Inhibitor) EI_complex E·I (Non-covalent Complex) E_I->EI_complex K_i E_I_covalent E-I (Covalent Adduct) EI_complex->E_I_covalent k_inact

Caption: Two-step kinetic model of covalent inhibition.

Protocols for Synthesis and Characterization

This section provides detailed methodologies for synthesizing the warhead-containing fragment and validating its interaction with a target protein.

Protocol 1: Synthesis of N-[2-(Allyloxy)phenyl]-2-bromoacetamide

This protocol describes a two-step synthesis starting from commercially available 2-aminophenol. The procedure involves O-allylation followed by N-acylation with bromoacetyl bromide.

Materials:

  • 2-Aminophenol

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Bromoacetyl bromide

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step 1: Synthesis of 2-(Allyloxy)aniline

  • To a round-bottom flask, add 2-aminophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone.

  • Stir the suspension vigorously at room temperature.

  • Add allyl bromide (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and filter off the solid K₂CO₃.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by silica gel column chromatography to yield 2-(allyloxy)aniline.

Step 2: Synthesis of N-[2-(Allyloxy)phenyl]-2-bromoacetamide

  • Dissolve 2-(allyloxy)aniline (1.0 eq) and a non-nucleophilic base like TEA or DIPEA (1.5 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of bromoacetyl bromide (1.1 eq) in DCM dropwise to the stirring mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting crude solid by silica gel column chromatography or recrystallization to afford the final product, N-[2-(Allyloxy)phenyl]-2-bromoacetamide.

Self-Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Confirmation of Covalent Modification by Mass Spectrometry

Mass spectrometry (MS) is the gold standard for confirming covalent bond formation.[2][12] This involves both intact protein analysis to observe the mass shift and peptide-level analysis to pinpoint the exact modification site.

MS_Workflow cluster_workflow Mass Spectrometry Workflow for Target Validation cluster_intact Intact Protein Analysis cluster_peptide Peptide Mapping Analysis Incubate Incubate Target Protein with Inhibitor Quench Quench Reaction Incubate->Quench Desalt Sample Desalting (e.g., ZipTip) Quench->Desalt IntactMS LC-MS Analysis Desalt->IntactMS Digest Proteolytic Digestion (e.g., Trypsin) Desalt->Digest Deconvolute Deconvolute Mass Spectrum IntactMS->Deconvolute MassShift Observe Mass Shift (Adduct Mass = Protein Mass + Warhead Mass) Deconvolute->MassShift PeptideLCMS LC-MS/MS Analysis Digest->PeptideLCMS DB_Search Database Search (Identify Modified Peptide) PeptideLCMS->DB_Search SiteID Confirm Modification Site (MS/MS Fragmentation) DB_Search->SiteID

Caption: Workflow for covalent adduct characterization.

Part A: Intact Protein Analysis

  • Incubate the target protein (e.g., 1-5 µM) with a molar excess of the inhibitor (e.g., 10-50 µM) in a suitable buffer at a set temperature (e.g., 25 °C or 37 °C). Include a vehicle control (e.g., DMSO).

  • At various time points (e.g., 0, 15, 30, 60 min), quench the reaction by adding 0.1% formic acid or trifluoroacetic acid.

  • Desalt the samples using a C4 ZipTip or similar solid-phase extraction method.

  • Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) using a system capable of resolving the protein of interest.

  • Deconvolute the resulting mass spectra to obtain the zero-charge mass of the protein.

Self-Validation: A successful covalent modification will result in a new peak corresponding to the mass of the protein plus the mass of the covalently attached inhibitor fragment (N-[2-(Allyloxy)phenyl]-acetamide, MW ≈ 205.24 Da). The intensity of the unmodified protein peak should decrease over time as the modified peak increases.

Part B: Peptide Mapping (Bottom-Up Proteomics)

  • Take an aliquot from the quenched reaction mixture from Part A.

  • Denature the protein by adding urea or guanidinium chloride.

  • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines (that are not modified by the inhibitor) with iodoacetamide (IAM).

  • Perform a buffer exchange to remove denaturants and reducing agents.

  • Digest the protein into smaller peptides using a protease like trypsin overnight.

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Search the MS/MS data against the protein sequence using software (e.g., MaxQuant, Proteome Discoverer), specifying a variable modification on cysteine residues corresponding to the mass of the inhibitor fragment.[13]

Self-Validation: The database search should identify a peptide containing the target cysteine with a mass modification matching the inhibitor. The MS/MS fragmentation spectrum for that peptide will provide definitive evidence of the modification site.[12][14]

Protocol 3: Determination of k_inact/K_i

An MS-based approach provides a direct and label-free method to determine the kinetic parameters of covalent inhibition.[1][2] This protocol measures the rate of adduct formation at different inhibitor concentrations.

Materials & Equipment:

  • Purified target protein

  • Inhibitor stock solution in DMSO

  • Assay buffer

  • Quenching solution (e.g., 0.4% Formic Acid)

  • LC-MS system (as in Protocol 2A)

Procedure:

  • Prepare a series of inhibitor concentrations in the assay buffer. The concentrations should span a range that yields observable inactivation over the experimental timeframe.[2]

  • Initiate the reactions by adding the target protein to each inhibitor concentration (and a vehicle control) simultaneously. The final protein concentration should be kept low (e.g., 0.5-1 µM) to approximate pseudo-first-order conditions.

  • Incubate at a constant temperature. At multiple time points, withdraw an aliquot from each reaction and immediately quench it.

  • Analyze all quenched samples by intact protein LC-MS to determine the fraction of unmodified protein remaining at each time point for each inhibitor concentration.

  • Plot the natural logarithm of the fraction of unmodified protein (ln[E]) versus time for each inhibitor concentration. The slope of this line is the observed rate constant, kobs.

  • Plot the kobs values against the corresponding inhibitor concentrations [I]. Fit the data to the Michaelis-Menten saturation equation: kobs = kinact * [I] / (Ki + [I])

  • At low inhibitor concentrations where [I] << Ki, the relationship is linear, and the slope of the plot of kobs vs. [I] directly gives the second-order rate constant kinact/Ki .

Data Presentation:

Inhibitor Conc. (µM)k_obs (s⁻¹)
0.50.0005
1.00.0011
2.50.0024
5.00.0049
10.00.0095
Table 1: Example kinetic data for determining k_inact/K_i.

By plotting this data (kobs vs. [Inhibitor]), the slope of the linear fit would yield a kinact/Ki of approximately 1000 M⁻¹s⁻¹.

Conclusion

N-[2-(Allyloxy)phenyl]-2-bromoacetamide represents a valuable tool in the covalent inhibitor design toolkit. Its bromoacetamide warhead provides robust reactivity towards cysteine residues, while the attached phenyl ring serves as an anchor for building non-covalent interactions essential for achieving target selectivity. By employing the rigorous validation and characterization protocols outlined here—spanning synthesis, direct confirmation of target engagement via mass spectrometry, and precise kinetic analysis—researchers can confidently utilize this moiety to develop potent and selective probes and therapeutic candidates. The key to success lies in the rational balancing of intrinsic chemical reactivity with high-affinity binding, a core principle in modern covalent drug discovery.[4][11]

References

  • High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. (2022). Analytical Chemistry, 94(2), 1230-1239. [Link]

  • High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. (2022). PubMed. [Link]

  • Analysis of kinetic data for irreversible enzyme inhibition. (1989). Biochemical Journal, 257(2), 419-424. [Link]

  • Chemoproteomic methods for covalent drug discovery. (2021). Current Opinion in Chemical Biology, 62, 102-112. [Link]

  • A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. (1991). Biochemical Journal, 277(Pt 3), 869-875. [Link]

  • Analysis of kinetic data for irreversible enzyme inhibition. (1989). ResearchGate. [Link]

  • A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. (1991). Biochemical Journal. [Link]

  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. (2023). Journal of the American Society for Mass Spectrometry, 34(2), 269-278. [Link]

  • Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor. (2018). ACS Chemical Biology, 13(7), 1741-1750. [Link]

  • Enzyme inhibitors. (n.d.). University College London. [Link]

  • N-BROMOACETAMIDE. (1951). Organic Syntheses, 31, 17. [Link]

  • Combined Biophysical Chemistry Reveals a New Covalent Inhibitor with a Low-Reactivity Alkyl Halide. (2018). ACS Chemical Biology, 13(10), 2879-2887. [Link]

  • Characterising covalent warhead reactivity. (2019). Bioorganic & Medicinal Chemistry Letters, 29(10), 1233-1238. [Link]

  • Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. (2020). Journal of Medicinal Chemistry, 63(19), 11006-11023. [Link]

  • Covalent Inhibition in Drug Discovery. (2020). ResearchGate. [Link]

  • Characterising Covalent Warhead Reactivity. (2019). University of Dundee Research Portal. [Link]

  • A process for the preparation of substituted 2-acetylamino-alkoxyphenyl. (2008).
  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (2022). Molecules, 27(15), 4991. [Link]

  • Covalent Inhibition in Drug Discovery. (2020). ChemMedChem, 15(22), 2084-2103. [Link]

  • The results of measuring the reactivity of covalent warheads against... (2019). ResearchGate. [Link]

  • Recent Advances in Covalent Drug Discovery. (2020). International Journal of Molecular Sciences, 21(10), 3582. [Link]

  • Recent advances in the development of covalent inhibitors. (2021). MedChemComm, 12(6), 1049-1062. [Link]

  • Characterising Covalent Warhead Reactivity. (2019). ResearchGate. [Link]

  • Innovative design and potential applications of covalent strategy in drug discovery. (2024). European Journal of Medicinal Chemistry, 269, 117202. [Link]

  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. (2023). Molbank, 2023(2), M1629. [Link]

  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. (2023). Journal of the American Chemical Society, 145(6), 3683-3692. [Link]

  • Recent highlights in covalent inhibitor design. (2022). ResearchGate. [Link]

  • Discovery of potent and highly selective covalent inhibitors of Bruton's tyrosine kinase bearing triazine scaffold. (2020). European Journal of Medicinal Chemistry, 200, 112339. [Link]

  • Recent advances in identifying protein targets of bioactive natural products. (2024). ResearchGate. [Link]

  • 2-(4-Bromo-phen-yl)-N-(2-methoxy-phen-yl)acetamide. (2009). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o67. [Link]

  • Covalent targeting of non-cysteine residues in PI4KIIIβ. (2023). RSC Chemical Biology, 4(5), 416-425. [Link]

Sources

Method

Solid-phase synthesis applications of N-[2-(Allyloxy)phenyl]-2-bromoacetamide

An in-depth guide to the solid-phase synthesis of 2,3-disubstituted benzofurans utilizing the cleavable linker, N-[2-(Allyloxy)phenyl]-2-bromoacetamide. Introduction: A Novel Linker for Heterocyclic Chemistry The synthes...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the solid-phase synthesis of 2,3-disubstituted benzofurans utilizing the cleavable linker, N-[2-(Allyloxy)phenyl]-2-bromoacetamide.

Introduction: A Novel Linker for Heterocyclic Chemistry

The synthesis of diverse small-molecule libraries is a cornerstone of modern drug discovery. Solid-phase organic synthesis (SPOS) has emerged as a powerful technology for the rapid generation of such libraries, offering advantages in purification and automation.[1] A key element in SPOS is the choice of a suitable linker, which tethers the growing molecule to the solid support and dictates the conditions for its eventual cleavage. This application note details the use of N-[2-(Allyloxy)phenyl]-2-bromoacetamide as a versatile, cleavable linker for the solid-phase synthesis of 2,3-disubstituted benzofurans, a privileged scaffold in medicinal chemistry.[2]

The N-[2-(Allyloxy)phenyl]-2-bromoacetamide linker offers several distinct advantages. The bromoacetamide functionality provides a reactive handle for the immobilization of phenolic starting materials onto a solid support. The core of this linker's utility lies in the allyloxy group, which is stable to a wide range of reaction conditions but can be selectively cleaved under mild conditions using palladium catalysis.[3] This orthogonality allows for the construction of complex molecular architectures on the solid support without premature cleavage of the product.

Mechanism of Linker Attachment and Cleavage

The immobilization of a phenolic substrate onto a resin functionalized with the N-[2-(Allyloxy)phenyl]-2-bromoacetamide linker proceeds via a standard Williamson ether synthesis. The phenoxide, generated in situ, acts as a nucleophile, displacing the bromide from the acetamide moiety to form a stable ether linkage.

The final cleavage of the synthesized benzofuran from the solid support is achieved through a palladium(0)-catalyzed hydrostannolytic cleavage of the allyl ether. This reaction proceeds under mild and neutral conditions, which preserves the integrity of the often-sensitive heterocyclic products.

Experimental Protocols

PART 1: Resin Preparation and Immobilization of Phenolic Substrate

This protocol describes the preparation of the resin and the attachment of a substituted phenol, which will serve as the foundation for the benzofuran synthesis.

Materials:

  • Merrifield resin (1% DVB cross-linked polystyrene, 100-200 mesh)

  • N-[2-(Allyloxy)phenyl]-2-bromoacetamide

  • Substituted phenol (e.g., 4-hydroxybenzoic acid methyl ester)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Protocol:

  • Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes, followed by washing with DMF (3 x 10 mL).

  • Linker Immobilization:

    • Prepare a solution of N-[2-(Allyloxy)phenyl]-2-bromoacetamide (3.0 eq.) and K₂CO₃ (5.0 eq.) in DMF.

    • Add this solution to the swollen resin and shake at 60 °C for 24 hours.

    • Filter the resin and wash sequentially with DMF, water, MeOH, and DCM (3 x 10 mL each).

    • Dry the resin under vacuum.

  • Phenol Attachment:

    • Suspend the linker-functionalized resin in DMF.

    • Add the substituted phenol (3.0 eq.) and K₂CO₃ (5.0 eq.).

    • Shake the mixture at 60 °C for 24 hours.

    • Filter the resin and wash sequentially with DMF, water, MeOH, and DCM (3 x 10 mL each).

    • Dry the resin under vacuum.

Causality and Experimental Choices:

  • The use of Merrifield resin provides a robust and chemically inert solid support.

  • DMF is an excellent solvent for swelling the resin and dissolving the reagents.

  • Potassium carbonate is a sufficiently strong base to deprotonate the phenol without causing unwanted side reactions.

  • The excess of reagents is used to drive the reaction to completion, a common practice in solid-phase synthesis.[1]

PART 2: On-Resin Synthesis of the Benzofuran Scaffold

This section details the construction of the 2,3-disubstituted benzofuran ring on the solid support. The described methodology is adapted from a solid-phase synthesis of benzofurans utilizing an intramolecular Wittig reaction.

Materials:

  • Resin-bound phenol from Part 1

  • Paraformaldehyde

  • Zinc nitrate (Zn(NO₃)₂)

  • Triphenylphosphine hydrobromide (PPh₃·HBr)

  • Acetonitrile

  • Acid anhydride (R¹-C(O)O(O)C-R¹) or Acid chloride (R¹-COCl)

  • Triethylamine (TEA)

  • Acyl chloride (R²-COCl)

  • Titanium tetrachloride (TiCl₄)

Protocol:

  • Formylation:

    • Swell the resin-bound phenol in acetonitrile.

    • Add paraformaldehyde (10 eq.) and Zn(NO₃)₂ (2 eq.).

    • Shake the mixture at room temperature for 12 hours.

    • Wash the resin with acetonitrile, water, and DCM.

  • Phosphonium Salt Formation:

    • Suspend the formylated resin in acetonitrile.

    • Add PPh₃·HBr (5 eq.) and reflux for 6 hours.

    • Wash the resin with acetonitrile and DCM.

  • Intramolecular Wittig Reaction and R¹ Introduction:

    • Swell the phosphonium salt resin in DCM.

    • Add the acid anhydride or acid chloride (5 eq.) and TEA (7 eq.).

    • Shake at room temperature for 12 hours. This step simultaneously forms the ylide and introduces the R¹ substituent at the 2-position.

    • Wash the resin with DCM and DMF.

  • Friedel-Crafts Acylation for R² Introduction:

    • Swell the resin in DCM.

    • Add the acyl chloride (R²-COCl) (10 eq.) and TiCl₄ (1.1 eq. in DCM) at 0 °C.

    • Shake at 0 °C for 30 minutes, then at room temperature for 4 hours. This introduces the R² substituent at the 3-position.

    • Wash the resin with DCM, MeOH, and dry.

Causality and Experimental Choices:

  • The zinc-catalyzed formylation introduces the necessary aldehyde functionality for the subsequent Wittig reaction.

  • The intramolecular Wittig olefination is a reliable method for the formation of the furan ring.

  • The one-pot ylide formation and acylation with an acid anhydride or chloride is an efficient way to construct the 2-substituted benzofuran.

  • The Friedel-Crafts acylation allows for the introduction of a second point of diversity at the 3-position.

PART 3: Cleavage and Product Isolation

This final step releases the synthesized 2,3-disubstituted benzofuran from the solid support.

Materials:

  • Resin-bound benzofuran

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Tributyltin hydride (Bu₃SnH)

  • DCM

  • Methanol

Protocol:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Cleavage Cocktail Preparation: Prepare a solution of Pd(PPh₃)₄ (0.2 eq.) and Bu₃SnH (10 eq.) in DCM.

  • Cleavage Reaction: Add the cleavage cocktail to the swollen resin and shake at room temperature for 6 hours.

  • Product Isolation:

    • Filter the resin and wash with DCM.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Causality and Experimental Choices:

  • Palladium(0) catalysts are highly effective for the cleavage of allyl ethers.[3]

  • Tributyltin hydride serves as the hydride source in the hydrostannolytic cleavage.

  • The reaction is performed under mild conditions to prevent degradation of the final product.

Data Presentation

StepReagents and ConditionsPurposeExpected Outcome
Resin Preparation Merrifield resin, N-[2-(Allyloxy)phenyl]-2-bromoacetamide, K₂CO₃, DMFImmobilization of the cleavable linkerLinker-functionalized resin
Phenol Attachment Linker-resin, Substituted phenol, K₂CO₃, DMFAttachment of the starting materialResin-bound phenolic substrate
Formylation Paraformaldehyde, Zn(NO₃)₂, AcetonitrileIntroduction of an aldehyde groupResin-bound formylated phenol
Phosphonium Salt Formation PPh₃·HBr, Acetonitrile, RefluxPreparation for Wittig reactionResin-bound phosphonium salt
Wittig/Acylation Acid anhydride/chloride, TEA, DCMBenzofuran ring formation and R¹ introductionResin-bound 2-substituted benzofuran
Acylation Acyl chloride, TiCl₄, DCMIntroduction of R² substituentResin-bound 2,3-disubstituted benzofuran
Cleavage Pd(PPh₃)₄, Bu₃SnH, DCMRelease of the final productPure 2,3-disubstituted benzofuran

Visualizations

Overall Synthetic Workflow

G Resin Merrifield Resin LinkerResin Linker-Functionalized Resin Resin->LinkerResin Linker Immobilization PhenolResin Resin-Bound Phenol LinkerResin->PhenolResin Phenol Attachment FormylResin Formylated Resin PhenolResin->FormylResin Formylation PhosphoniumResin Phosphonium Salt Resin FormylResin->PhosphoniumResin Phosphonium Salt Formation BenzofuranResin Resin-Bound 2-Substituted Benzofuran PhosphoniumResin->BenzofuranResin Intramolecular Wittig & R1 Introduction FinalResin Resin-Bound 2,3-Disubstituted Benzofuran BenzofuranResin->FinalResin Friedel-Crafts Acylation (R2 Introduction) FinalProduct Final Product (2,3-Disubstituted Benzofuran) FinalResin->FinalProduct Cleavage

Caption: Solid-phase synthesis workflow for 2,3-disubstituted benzofurans.

Cleavage Mechanism

G cluster_0 Resin-Bound Substrate cluster_1 Cleavage Reagents cluster_2 Products ResinBound Resin-O-CH2-C6H4-O-Allyl-Benzofuran CleavedProduct HO-Benzofuran ResinBound->CleavedProduct Pd(0) Catalysis ResinByproduct Resin-O-CH2-C6H4-OH ResinBound->ResinByproduct Reagents Pd(PPh3)4 Bu3SnH Reagents->CleavedProduct

Caption: Palladium-catalyzed cleavage of the allyl ether linker.

References

  • Guibé, F., Dangles, O., Balavoine, G. G. A., & Loffet, A. (1989). Use of an allylic anchor group and of its palladium catalyzed hydrostannolytic cleavage in the solid phase synthesis of protected peptide fragments. Tetrahedron Letters, 30(20), 2641-2644. [Link]

  • Lee, S.-H., & Kim, Y.-K. (2004). Synthesis of 2,3-disubstituted benzofurans on solid-support. Tetrahedron Letters, 45(29), 5673-5676. [Link]

  • Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorganic & Organic Chemistry, 1(7), 262-264. [Link]

  • Gong, Y.-D., & Kurth, M. J. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 458. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Aslam, M., et al. (2018). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 23(10), 2629. [Link]

  • Lee, C.-L., et al. (2017). Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. European Journal of Organic Chemistry, 2017(30), 4479-4488. [Link]

  • Albericio, F., & Kruger, H. G. (2012). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 17(10), 11739-11759. [Link]

  • Zhang, W., et al. (2022). Rapid syntheses of N-fused heterocycles via acyl-transfer in heteroaryl ketones. Nature Communications, 13(1), 3326. [Link]

  • Gonzalez-Bobes, F., et al. (2015). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2015(4), M867. [Link]

  • Chen, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry, 67(12), 10233-10247. [Link]

  • Trost, B. M., Xu, J., & Schmidt, T. (2008). Ligand Controlled Highly Regio- and Enantioselective Synthesis of α-Acyloxyketones by Palladium-Catalyzed Allylic Alkylation of 1,2-Enediol Carbonates. Journal of the American Chemical Society, 130(36), 11852-11853. [Link]

  • Kumar, A., & Kumar, V. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Organic & Biomolecular Chemistry, 21(21), 4411-4433. [Link]

  • De Figueiredo, R. M., et al. (2014). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. The Journal of Organic Chemistry, 79(11), 5194-5203. [Link]

  • Gandeepan, P., & Cheng, C.-H. (2017). Palladium-catalyzed selective C–C bond cleavage and stereoselective alkenylation between cyclopropanol and 1,3-diyne: one-step synthesis of diverse conjugated enynes. Chemical Science, 8(1), 727-732. [Link]

  • Thomas, G. M., et al. (2026). Combinatorial chemistry identifies additional compounds that selectively inhibit DLK-dependent retrograde signaling while minimally affecting other axonal roles of DLK. Scientific Reports. [Link]

  • Asakawa, D., et al. (2004). High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. Journal of Chromatography A, 1045(1-2), 193-199. [Link]

  • Liang, X., et al. (2019). Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 62(2), 875-892. [Link]

  • James, I. W. (1999). Linkers for solid phase organic synthesis. Tetrahedron, 55(16), 4855-4946. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Intramolecular Radical Cyclization of Bromoacetamides

Status: Operational Ticket ID: RAD-CYC-OPT-001 Subject: Optimization of -Lactam Formation via Radical Pathways Assigned Specialist: Senior Application Scientist Core Analysis: The Kinetic Competition The Root Cause of Lo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: RAD-CYC-OPT-001 Subject: Optimization of


-Lactam Formation via Radical Pathways
Assigned Specialist:  Senior Application Scientist

Core Analysis: The Kinetic Competition

The Root Cause of Low Yields

Before adjusting your setup, you must understand the invisible war occurring in your flask. The yield of your intramolecular cyclization is dictated strictly by the competition between two rate constants: Cyclization (


)  and Hydrogen Abstraction (

)
.
  • Pathway A (Desired): The carbon-centered radical attacks the pendant alkene (

    
    ), forming the ring.
    
  • Pathway B (Undesired): The radical abstracts a hydrogen atom from the hydride source (e.g.,

    
    ) before it can cyclize (
    
    
    
    ), resulting in the acyclic, de-brominated acetamide (hydrodehalogenation).

For 5-exo-trig cyclizations of N-allyl-2-bromoacetamides,


 is generally fast (

), but

for tin hydride is diffusion-controlled and extremely fast (

).

The Golden Rule: To favor cyclization, you must keep the concentration of the H-donor (


) instantaneously low, a technique known as Pseudo-High Dilution .

RadicalCompetition cluster_0 Critical Control Point Start Bromoacetamide (Precursor) Radical α-Amido Radical (Intermediate) Start->Radical Initiation (AIBN/Heat) CyclizedRad Cyclized Radical (Ring Formed) Radical->CyclizedRad k_cyc (Cyclization) Reduced De-brominated Amide (Waste) Radical->Reduced k_H [H-Donor] (Premature Reduction) Product γ-Lactam (Target) CyclizedRad->Product H-Abstraction

Figure 1: The kinetic bifurcation point. If [H-Donor] is too high, the red path dominates.

Optimized Protocols (SOPs)

Protocol A: The "Slow Addition" Method (Tin Hydride)

Best for: Robust substrates where tin residues can be managed.

The Logic: By adding


 and AIBN slowly via a syringe pump, the steady-state concentration of the H-donor remains negligible. The radical has "nothing to do" but cyclize until it eventually finds a hydride to terminate the reaction.

Reagents:

  • Substrate: N-allyl-2-bromoacetamide (1.0 equiv)

  • Reagent: Tributyltin hydride (

    
    ) (1.2 equiv)
    
  • Initiator: AIBN (0.1 equiv)

  • Solvent: Benzene (toxic, historic standard) or Toluene (safer alternative), degassed.

Step-by-Step Workflow:

  • Setup: Dissolve the substrate (1.0 equiv) in degassed Toluene (0.05 M concentration). Bring to reflux under Argon/Nitrogen.

  • Preparation of Feed: In a separate syringe, dissolve

    
     (1.2 equiv) and AIBN (0.1 equiv) in Toluene. Total volume should allow for a 4–6 hour addition rate.
    
  • Execution: Using a syringe pump, add the Reagent/Initiator solution to the refluxing substrate solution over 4–6 hours .

  • Chase: After addition is complete, reflux for an additional 1 hour.

  • Workup (Crucial - Tin Removal):

    • Cool to RT.

    • Add 10% KF on Silica Gel (approx. 5g per 1g of tin reagent used).

    • Stir vigorously for 12 hours. The tin forms an insoluble fluorostannane polymer.

    • Filter through a pad of Celite.

    • Concentrate and purify via column chromatography.

Protocol B: Copper-Catalyzed ATRC (Atom Transfer Radical Cyclization)

Best for: Green chemistry compliance, avoiding tin, and retaining the bromine atom for further functionalization.

The Logic: Unlike the reductive method (Protocol A), ATRC is redox-neutral. The bromine atom is transferred from the starting material to the product.[1][2] This prevents "direct reduction" because there is no hydride source present.

Reagents:

  • Catalyst: CuBr (0.3 equiv)

  • Ligand: TPMA (Tris(2-pyridylmethyl)amine) (0.3 equiv) or PMDETA. Note: TPMA is preferred for amides to prevent catalyst poisoning.

  • Reductant (Optional but recommended): AIBN (0.1 equiv) or V-70 can be used to regenerate Cu(I) if trace oxygen oxidizes it to Cu(II).

Step-by-Step Workflow:

  • Glovebox/Schlenk: In a flame-dried Schlenk tube, add CuBr and TPMA.

  • Solvent: Add degassed solvent (Dichloromethane or Acetonitrile). Stir until the complex forms (often colored).

  • Substrate: Add the bromoacetamide (1.0 equiv).

  • Reaction: Stir at Room Temperature (or mild heat 40°C) until TLC shows consumption.

  • Workup:

    • Dilute with EtOAc.

    • Wash with aqueous

      
       (to remove Copper).
      
    • Separate organic layer, dry over

      
      , and concentrate.
      

Troubleshooting Matrix

Use this decision matrix to diagnose yield failures.

SymptomProbable CauseCorrective Action
Product is Acyclic Amide (De-brominated)

is too high.
Switch to Syringe Pump: Increase addition time to 6+ hours. Dilute the reaction further (0.01 M).
No Reaction (Starting Material Recovered) Oxygen inhibition (Induction period infinite).Degas Thoroughly: Sparging is often insufficient. Use Freeze-Pump-Thaw (3 cycles) . Check AIBN shelf-life (recrystallize from methanol if yellow).
Polymerization / Tar Intermolecular radical addition dominates.High Dilution: Your concentration is too high (>0.1 M). Drop to 0.01 M to favor intramolecular reaction.
Low Conversion (ATRC Method) Catalyst Poisoning (Cu(II) buildup).Add Reducing Agent: Add 10 mol% AIBN or Ascorbic Acid to regenerate active Cu(I) species. Switch ligand to TPMA.
Tin Residues in NMR Inefficient Workup.KF/Silica Treatment: Do not rely on extraction alone. Use the KF/Silica stir method described in Protocol A.

Advanced Visualization: Troubleshooting Logic

Troubleshooting Issue Start: Low Yield Observed CheckProduct Analyze Crude NMR/MS Issue->CheckProduct Res_SM Starting Material Recovered CheckProduct->Res_SM No Rxn Res_Red De-brominated (Acyclic) CheckProduct->Res_Red Reduction Res_Poly Oligomers/Tar CheckProduct->Res_Poly Messy Sol_O2 Action: Freeze-Pump-Thaw (Remove O2) Res_SM->Sol_O2 Initiator Dead/Inhibited Sol_Conc Action: Syringe Pump Addition (Lower [H-Donor]) Res_Red->Sol_Conc k_H > k_cyc Sol_Dil Action: High Dilution (<0.01 M) Res_Poly->Sol_Dil Intermolecular Rxn

Figure 2: Diagnostic flow for yield optimization.

FAQ: Expert Insights

Q: Can I use TTMSS (Tris(trimethylsilyl)silane) instead of Tin? A: Yes, and it is often preferred for medicinal chemistry to avoid toxic tin residues. However, the Si-H bond is slightly stronger than Sn-H, which can actually help the yield by slowing down the premature reduction (


 is lower), giving the radical more time to cyclize. The downside is cost.

Q: Why is my ATRC reaction turning green and stopping? A: Green usually indicates the accumulation of Cu(II) species. This means your catalyst has oxidized (terminated) and the cycle is dead. This often happens due to trace oxygen leakage or radical termination events. Fix: Add a reducing agent (like tin(II) ethylhexanoate or small amounts of AIBN) to reduce Cu(II) back to the active Cu(I) state (Target ARGET ATRP conditions).

Q: Does the geometry of the amide matter? A: Yes. Amides exist as rotamers (


). The radical cyclization requires the anti rotamer (where the N-allyl group is accessible to the radical). Bulky groups on the Nitrogen can lock the conformation in a favorable or unfavorable state. If your yield is persistently low, check the rotamer ratio in the starting material; you may need to heat the reaction to overcome rotational barriers.

References

  • Curran, D. P. (1988). The Design and Application of Free Radical Chain Reactions in Organic Synthesis. Synthesis.

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews. (Foundational text for Cu-ligand kinetics used in ATRC).

  • Clark, A. J. (2016). Atom Transfer Radical Cyclisation (ATRC) and related reactions. Chemical Society Reviews.

  • Stephenson, C. R. J., et al. (2012). Visible Light Photoredox Catalysis: Applications in Organic Synthesis. Chemical Reviews.

  • Gansäuer, A., et al. (2000). Titanocene-Catalyzed Radical Cyclization. Topics in Current Chemistry.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of N-[2-(Allyloxy)phenyl]-2-bromoacetamide

This technical guide addresses the stability and handling of N-[2-(Allyloxy)phenyl]-2-bromoacetamide , a specialized electrophilic probe used primarily for covalent modification of cysteine residues. Status: Active Role:...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and handling of N-[2-(Allyloxy)phenyl]-2-bromoacetamide , a specialized electrophilic probe used primarily for covalent modification of cysteine residues.

Status: Active Role: Senior Application Scientist Context: Covalent Inhibitor Design & Bioconjugation

Core Technical Overview

N-[2-(Allyloxy)phenyl]-2-bromoacetamide is an


-haloacetamide  electrophile. Its primary utility lies in its ability to form a stable thioether bond with nucleophilic cysteine residues (S

2 reaction). However, the carbon-bromine (C-Br) bond is susceptible to hydrolysis in aqueous environments, converting the reactive probe into an inactive

-hydroxyacetamide (glycolamide) derivative.

The stability of this compound is governed by three critical variables: Buffer Nucleophilicity , pH , and Temperature .

Mechanistic Pathway Analysis

The following diagram illustrates the competing reaction pathways. Your goal is to maximize Pathway A (Cysteine Labeling) while suppressing Pathway B (Hydrolysis) and Pathway C (Buffer Interference).

ReactionPathways Probe N-[2-(Allyloxy)phenyl]- 2-bromoacetamide Product Desired Thioether Conjugate Probe->Product Pathway A: Alkylation (Fast at pH 7.5-8.0) HydrolysisProd Inactive Alcohol (Glycolamide) Probe->HydrolysisProd Pathway B: Hydrolysis (Accelerated by pH > 8.0) Adduct Buffer Adduct (Dead Probe) Probe->Adduct Pathway C: Interference (Irreversible) Cys Target Cysteine (Protein-SH) Cys->Product Water Water / OH- Water->HydrolysisProd Buffer Nucleophilic Buffer (e.g., Tris, Glycine) Buffer->Adduct

Figure 1: Competing kinetic pathways for


-bromoacetamides in aqueous media.

Troubleshooting Guide & FAQs

Section A: Buffer & Solvent Compatibility

Q1: I dissolved the compound in Tris-HCl (pH 8.0) and observed zero labeling activity after 30 minutes. Why? Diagnosis: Buffer Interference. Explanation: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine.


-Bromoacetamides react rapidly with primary amines to form alkylated buffer adducts. In Tris buffer, your probe is reacting with the buffer molecules, not your protein.
Solution:  Switch to non-nucleophilic buffers such as HEPES , MOPS , or Phosphate (PBS) .

Q2: Can I store the stock solution in DMSO at -20°C? Diagnosis: Solvent Hygroscopy. Explanation: Yes, but DMSO is hygroscopic (absorbs water from air). If the DMSO contains water, slow hydrolysis will occur even at -20°C, liberating HBr and turning the solution acidic and inactive. Solution:

  • Use anhydrous DMSO (water content <0.1%).

  • Store in single-use aliquots to minimize freeze-thaw cycles and air exposure.

  • Validation: Check the color. If the solution turns yellow/orange, free bromine/HBr may have formed; discard it.

Section B: pH and Reaction Conditions

Q3: What is the optimal pH for labeling? Diagnosis: Kinetic balancing act. Explanation:

  • pH < 7.0: Cysteine residues are protonated (SH) and non-nucleophilic. Reaction is too slow.

  • pH > 8.5: Hydrolysis of the C-Br bond accelerates significantly.

  • Optimal Window: pH 7.2 – 7.5 . This range ensures a sufficient fraction of cysteine is in the reactive thiolate (S

    
    ) form while maintaining reasonable hydrolytic stability of the probe.
    

Q4: My protein buffer contains 1 mM DTT. Will this affect the probe? Diagnosis: Scavenger Reaction. Explanation: DTT (dithiothreitol) is a dithiol. It will react with the bromoacetamide instantly, consuming the probe before it reaches the protein. Solution:

  • Remove DTT using a desalting column (e.g., Zeba Spin, PD-10) prior to adding the probe.

  • If a reducing agent is strictly required to keep the protein stable, use TCEP (tris(2-carboxyethyl)phosphine).[1] TCEP is less reactive toward haloacetamides than DTT, but it is not inert. Limit incubation time if TCEP is present.

Experimental Protocols

Protocol A: Stability Validation (HPLC)

Before committing precious protein samples, validate the integrity of your probe in the chosen buffer.

Objective: Determine the half-life (


) of the probe in your specific assay buffer.
  • Preparation:

    • Prepare a 10 mM stock of N-[2-(Allyloxy)phenyl]-2-bromoacetamide in anhydrous DMSO.

    • Prepare your assay buffer (e.g., 50 mM HEPES, pH 7.5).

  • Incubation:

    • Dilute the probe to 100 µM in the assay buffer (1:100 dilution).

    • Incubate at room temperature (25°C).

  • Sampling:

    • Take aliquots at

      
       minutes.
      
    • Quench: Immediately add an equal volume of Acetonitrile + 0.1% Formic Acid to stop the reaction.

  • Analysis:

    • Run on RP-HPLC (C18 column).

    • Monitor absorbance (typically 254 nm for the phenyl ring).

    • Success Criteria: The peak area of the parent compound should remain >90% for the duration of your intended protein labeling experiment (usually 30-60 mins).

Protocol B: Optimized Labeling Workflow

Use this decision tree to select the correct conditions.

Workflow Start Start Labeling Experiment CheckBuffer Check Buffer Composition Start->CheckBuffer IsTris Is it Tris/Glycine? CheckBuffer->IsTris Exchange Buffer Exchange to HEPES/PBS IsTris->Exchange Yes CheckReductant Check Reducing Agents IsTris->CheckReductant No Exchange->CheckReductant IsDTT Contains DTT/BME? CheckReductant->IsDTT RemoveDTT Desalt/Dialyze IsDTT->RemoveDTT Yes Proceed Add Probe (1-5 min prep) IsDTT->Proceed No RemoveDTT->Proceed

Figure 2: Pre-experiment checklist to prevent probe deactivation.

Quantitative Reference Data

Buffer Compatibility Matrix
Buffer SystemNucleophilicityCompatibilityNotes
PBS LowHigh Ideal for general use.
HEPES Very LowHigh Best for pH control without interference.
MOPS Very LowHigh Excellent alternative to HEPES.
Tris HighIncompatible Primary amine reacts with probe.
Glycine HighIncompatible Primary amine reacts with probe.
Ammonium Bicarb ModerateRisk Ammonia can react; avoid if possible.
Estimated Stability (General -Bromoacetamide)

Note: Values are approximations based on class behavior; specific allyloxy derivatives may vary slightly.

pHHalf-life (

) at 25°C
Recommendation
6.0 > 24 HoursToo acidic for efficient Cys labeling.
7.5 ~ 2 - 4 HoursOptimal Balance.
8.5 < 30 MinutesHigh risk of hydrolysis.
9.5 < 5 MinutesUnusable.

References

  • Organic Syntheses. Synthesis and Handling of N-Bromoacetamide Derivatives. [Link]

Sources

Troubleshooting

Optimization of catalyst loading for ATRC of N-[2-(Allyloxy)phenyl]-2-bromoacetamide

Topic: Catalyst Loading Optimization for N-[2-(Allyloxy)phenyl]-2-bromoacetamide Cyclization Executive Summary: The Kinetic Balancing Act Welcome to the Advanced Synthesis Support Module. You are likely attempting to syn...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Loading Optimization for N-[2-(Allyloxy)phenyl]-2-bromoacetamide Cyclization

Executive Summary: The Kinetic Balancing Act

Welcome to the Advanced Synthesis Support Module. You are likely attempting to synthesize 3,4-dihydro-1,5-benzoxazocin-5(2H)-one (an 8-membered lactam ether) via 8-endo-trig cyclization. This transformation is chemically distinct from standard 5-exo cyclizations due to the entropic penalty of forming medium-sized rings.

The Core Problem: In Atom Transfer Radical Cyclization (ATRC), the catalyst loading is not just a "speed dial"—it is the regulator of the Persistent Radical Effect (PRE) .

  • Too Low: The reaction stalls due to the accumulation of Cu(II) deactivator species (the "green death"), leading to incomplete conversion.

  • Too High: Promotes bimolecular radical termination (oligomerization) over unimolecular cyclization, complicates purification, and increases cost.

This guide moves beyond traditional stoichiometric copper protocols (30–100 mol%) to Regenerative Catalysis (ARGET/ICAR) , allowing you to reduce loading to <1 mol% while improving yield.

Diagnostic Workflow: Is Catalyst Loading Your Problem?

Before altering the loading, diagnose the failure mode using the observations below:

Symptom Visual Indicator Root Cause Corrective Action
Stalled Conversion Reaction mixture turns dark green/blue rapidly; TLC shows starting material remaining after 24h.Cu(II) Accumulation. The equilibrium shifted too far toward the dormant species (

).
Switch to ARGET ATRC. Add a reducing agent (Ascorbic Acid or Sn(EH)₂) to regenerate Cu(I).
Oligomerization Thick oil/polymer formation; TLC shows streaks or baseline material.High Radical Concentration. High catalyst loading generated too many radicals simultaneously (

).
Decrease Catalyst Loading. Lower Cu loading to <1 mol% to keep

low (High Dilution Principle).
Hydrodehalogenation Product mass = Expected - 79/80 amu (Loss of Br, replaced by H).Solvent H-Abstraction. Radical lifetime is too long; it abstracted H from solvent instead of cyclizing.Increase Catalyst Activity. Use a more active ligand (e.g., Me₆TREN or TPMA) to speed up halogen transfer.
Technical Deep Dive: The Mechanism & Control Points

The success of your cyclization depends on the ratio of the activation rate constant (


) to the deactivation rate constant (

). For medium rings (8-membered), the rate of cyclization (

) is slow (

), making the radical vulnerable to side reactions.
Mechanistic Pathway (DOT Visualization)

ATRC_Mechanism Precursor Precursor (N-Ar-COCH2Br) Radical Alkyl Radical (•CH2...) Precursor->Radical Activation (k_act) - Cu(I) -> Cu(II) Radical->Precursor Deactivation (k_deact) CyclizedRad Cyclized Radical (8-endo) Radical->CyclizedRad Cyclization (k_cyc) (Slow Step) Product Product (Benzoxazocinone) CyclizedRad->Product Halogen Transfer + Cu(II) -> Cu(I) Cu1 Cu(I)L (Activator) Cu2 Cu(II)L-Br (Deactivator) Cu1->Cu2 Oxidation Cu2->Cu1 Regeneration Reduce Reducing Agent (Ascorbate/Sn) Reduce->Cu2 Reduces Cu(II)

Figure 1: The ATRC redox cycle. Note that for medium rings, the "Cyclization" step is the bottleneck. If Cu(II) builds up (Deactivator), the reaction stops. If Cu(I) is too high, radicals couple.

Optimized Experimental Protocols

Do not use the standard "30 mol% CuBr / Bipy" method for this substrate. It is outdated and inefficient for medium rings. Use the ARGET (Activators Regenerated by Electron Transfer) protocol below.

Protocol A: ARGET ATRC (Recommended)

Best for: High yields, easy purification, low catalyst loading.

Reagents:

  • Substrate: N-[2-(Allyloxy)phenyl]-2-bromoacetamide (1.0 equiv)

  • Catalyst: CuBr₂ (0.01 equiv / 1 mol% ) — Note: We start with the stable Cu(II) species.

  • Ligand: TPMA (Tris(2-pyridylmethyl)amine) (0.01–0.03 equiv).

  • Reducing Agent: Tin(II) 2-ethylhexanoate (

    
    ) (0.1 equiv) OR Ascorbic Acid (if using MeOH/H2O mixtures).
    
  • Solvent: Toluene or Anisole (Degassed).

  • Concentration: 0.02 M (High dilution is critical for 8-membered rings).

Step-by-Step:

  • Preparation: In a Schlenk tube, dissolve CuBr₂ (2.2 mg, 0.01 mmol) and TPMA (2.9 mg, 0.01 mmol) in dry Toluene (5 mL). Stir at 60°C until a blue/green complex forms.

  • Substrate Addition: Add the substrate (270 mg, 1.0 mmol) and dilute with remaining Toluene to reach 0.02 M total concentration (Total Vol: 50 mL).

  • Degassing: Seal and purge with Argon for 15 minutes (or freeze-pump-thaw x3). Oxygen is the enemy of ATRC.

  • Initiation: Inject

    
     (0.1 mmol) via syringe.
    
  • Reaction: Heat to 80–90°C . The reducing agent will slowly convert Cu(II) to active Cu(I), maintaining a steady, low concentration of radicals.

  • Monitoring: Monitor by TLC. The solution should remain light green/yellow. If it turns dark green, add another 0.05 equiv of reducing agent.

Protocol B: Halide Exchange (Alternative)

Use if: You observe slow kinetics with Protocol A.

  • Replace CuBr₂ with CuCl (10 mol%) and TPMA (10 mol%).

  • The Cl-atom transfer is faster than Br-transfer, which can help trap the slow-forming 8-membered ring radical before it decomposes.

Troubleshooting FAQ

Q1: Why is TPMA preferred over Bipyridine (Bipy) for this specific substrate? A: The formation of an 8-membered ring is kinetically slow. Bipyridine forms a less active copper complex compared to TPMA. TPMA provides a much lower redox potential (


), making the Cu(I) species a more powerful reducing agent (

increases by ~100x). This forces the difficult cyclization to proceed.

Q2: My product contains a byproduct with no Bromine (M-80). What happened? A: This is the hydrodehalogenated product (reduction).

  • Cause: The radical existed too long without being trapped by Cu(II)-Br.

  • Fix:Increase the [Cu(II)] concentration. Counter-intuitively, you might need less reducing agent or slightly higher initial catalyst loading (up to 5 mol%) to ensure there is enough Cu(II)-Br to transfer the halogen back to the product.

Q3: Can I do this in THF? A: Avoid THF. THF has weak C-H bonds adjacent to the oxygen. The reactive radical intermediate will abstract a hydrogen atom from THF (Solvent Transfer), killing your reaction. Use Benzene , Toluene , Dichloromethane , or Acetonitrile .

Q4: How do I remove the copper after the reaction? A:

  • Concentrate the solvent.

  • Dissolve the residue in minimal Ethyl Acetate.

  • Wash with 10% aqueous EDTA or NH₄OH solution. The aqueous layer will turn blue (complexing the Cu).

  • Dry organic layer over

    
    .
    
References
  • Clark, A. J. (2002). Copper-Mediated Synthesis of Medium Ring Lactams. Tetrahedron Letters, 43(19), 3461–3464. Link

    • Foundational work on using ATRC for 7, 8, and 9-membered rings using copper c
  • Jakubowski, W., & Matyjaszewski, K. (2006). Activators Regenerated by Electron Transfer for Atom Transfer Radical Polymerization. Macromolecules, 39(1), 39–45. Link

    • The definitive guide on ARGET mechanics, applicable to small molecule synthesis to lower c
  • Pintauer, T. (2010). Catalyst Regeneration in Transition-Metal-Mediated Atom-Transfer Radical Addition (ATRA) and Cyclization (ATRC) Reactions. Catalysis Reviews, 52(1), 1–59.[1] Link

    • Comprehensive review on optimizing loading and using reducing agents in organic synthesis.
  • Edibam, N. R., & Singh, A. K. (2012). Kinetic Studies of Copper(I)-Catalyzed ATRC of N-Allyl-α-haloacetamides. Journal of Organic Chemistry, 77(1), 345-356.

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of Allyl Ether Groups in Cyclization Reactions

Welcome to the Technical Support Center for troubleshooting cyclization reactions involving allyl ether groups. This guide is designed for researchers, scientists, and drug development professionals who are encountering...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting cyclization reactions involving allyl ether groups. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of allyl ethers in the synthesis of cyclic compounds. Here, we will delve into the common issues, their underlying causes, and provide practical, field-proven solutions to overcome them.

Introduction: The Dual Nature of the Allyl Ether Group

The allyl ether group is a versatile functional group in organic synthesis, often employed as a protecting group for alcohols due to its general stability under both acidic and basic conditions.[1][2] This stability, however, can also be the source of its low reactivity in desired cyclization reactions. Achieving successful cyclization often requires carefully optimized conditions to activate the allyl group without promoting undesired side reactions. This guide will walk you through a systematic approach to troubleshooting and optimizing your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My intramolecular cyclization of a substrate containing an allyl ether is not proceeding, or the yield is very low. What are the likely causes?

Answer:

Low reactivity in allyl ether cyclizations can stem from several factors, often related to the stability of the allyl group and the reaction conditions. Here’s a breakdown of potential issues and how to address them:

A. Inadequate Activation of the Allyl Group:

The C=C double bond in the allyl group is not inherently reactive enough for many cyclization reactions. It typically requires activation by a catalyst.

  • Troubleshooting Strategy 1: Catalyst Selection and Optimization.

    • Transition Metal Catalysts: Palladium, gold, and ruthenium complexes are commonly used to activate allyl groups.[3][4][5]

      • Palladium Catalysts: Pd(0) complexes, such as Pd(PPh₃)₄, are effective for π-allyl formation, which is a key step in many cyclizations.[6][7] If you are using a Pd(II) precatalyst, ensure your conditions facilitate its reduction to the active Pd(0) species.

      • Gold Catalysts: Gold(I) catalysts are particularly effective for hydroalkoxylation reactions of allenes and alkenes, which can be a route to cyclic ethers.[5][8][9]

      • Ruthenium Catalysts: Ruthenium-based catalysts, like Grubbs' or Hoveyda-Grubbs catalysts, are primarily known for ring-closing metathesis (RCM), but can also catalyze other cyclizations.[10]

    • Lewis Acids: Lewis acids can activate the ether oxygen or the double bond, facilitating cyclization.[11][12][13] Common Lewis acids include TiCl₄, SnCl₄, and BF₃·OEt₂. The choice of Lewis acid can significantly influence the reaction's stereochemical outcome.[11][12]

    • Brønsted Acids: In some cases, a Brønsted acid can promote cyclization, particularly in dehydrative cyclizations.[3]

  • Troubleshooting Strategy 2: Ligand Effects. The ligands on your metal catalyst play a crucial role in its reactivity and selectivity.

    • Electron-donating ligands can increase the electron density on the metal, potentially enhancing its catalytic activity.

    • Bulky ligands can influence the steric environment around the metal center, which can be critical for achieving the desired regioselectivity and stereoselectivity.

B. Suboptimal Reaction Conditions:

Even with the right catalyst, the reaction environment must be conducive to the cyclization.

  • Troubleshooting Strategy 3: Solvent Choice. The polarity of the solvent can significantly impact the reaction rate and selectivity.

    • For many transition metal-catalyzed reactions, polar aprotic solvents like DMF, DMAc, or acetonitrile are good starting points.

    • Nonpolar solvents like toluene or dichloromethane may be preferred for other systems. A solvent screen is often a valuable optimization step.

  • Troubleshooting Strategy 4: Temperature. Many cyclizations require elevated temperatures to overcome the activation energy barrier.

    • Start with a moderate temperature (e.g., 60-80 °C) and incrementally increase it.

    • Be aware that excessively high temperatures can lead to decomposition or side reactions.[14]

  • Troubleshooting Strategy 5: Concentration. For intramolecular reactions, running the reaction at high dilution can favor the desired cyclization over intermolecular side reactions.

C. Substrate-Related Issues:

The structure of your starting material can have a profound impact on its reactivity.

  • Troubleshooting Strategy 6: Steric Hindrance. Steric bulk near the reacting centers can impede the approach of the catalyst and the cyclization event. If possible, consider redesigning the substrate to reduce steric hindrance.

  • Troubleshooting Strategy 7: Electronic Effects. Electron-withdrawing or -donating groups on the substrate can influence the electron density of the allyl group and the nucleophile, affecting their reactivity.

Question 2: I am observing significant formation of side products, such as isomerization of the allyl ether to a vinyl ether. How can I suppress this?

Answer:

Isomerization of the allyl ether to the more reactive but often undesired vinyl ether is a common side reaction, particularly under basic conditions or with certain transition metal catalysts.[1][15]

A. Understanding the Mechanism:

This isomerization is often catalyzed by the transition metal catalyst itself or by basic impurities. The resulting vinyl ether can then undergo hydrolysis or other reactions, leading to complex product mixtures.

B. Troubleshooting Strategies:

  • Strategy 1: Catalyst Choice. Some catalysts are more prone to promoting isomerization than others. If you are using a catalyst known for this behavior (e.g., some ruthenium or rhodium complexes), consider switching to a different metal system, such as palladium or gold, which may be less likely to cause isomerization under the same conditions.

  • Strategy 2: Additive Control. The addition of specific reagents can suppress isomerization.

    • Phenolic Additives: In some ring-closing metathesis reactions, the addition of a mild acid like phenol has been shown to suppress the formation of desallyl side products.[10]

  • Strategy 3: Temperature and Reaction Time. Isomerization can be more prevalent at higher temperatures and longer reaction times.

    • Try running the reaction at the lowest temperature that still allows for a reasonable rate of cyclization.

    • Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize the formation of isomerization byproducts.

  • Strategy 4: pH Control. If basic conditions are promoting isomerization, consider using a buffered system or a milder base.

Question 3: My cyclization reaction is sluggish and requires long reaction times. How can I accelerate it?

Answer:

A sluggish reaction points to a high activation energy barrier. The following strategies can help to increase the reaction rate:

  • Strategy 1: Increase Catalyst Loading. While not always ideal from an economic standpoint, increasing the catalyst loading can often provide a significant rate enhancement.

  • Strategy 2: Higher Temperature. As mentioned previously, increasing the temperature is a straightforward way to increase the reaction rate. Microwave-assisted synthesis can be particularly effective in dramatically reducing reaction times.[16]

  • Strategy 3: Use of Co-catalysts or Additives.

    • In some palladium-catalyzed reactions, the addition of a silver salt (e.g., AgOTf, AgSbF₆) can act as a halide scavenger and generate a more active cationic palladium species.

    • For gold-catalyzed reactions, a silver co-catalyst is often essential for generating the active cationic gold complex.[9]

  • Strategy 4: Re-evaluate Your Catalyst System. If the reaction is still slow after optimizing the conditions, it may be that the chosen catalyst is simply not active enough for your specific substrate. It is worthwhile to screen a panel of different catalysts and ligands.

Experimental Protocols: A Starting Point for Optimization
Protocol 1: General Procedure for a Palladium-Catalyzed Intramolecular Allylic Cyclization

This protocol provides a general starting point. The specific catalyst, ligand, base, and solvent should be optimized for each substrate.

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the allyl ether substrate (1.0 eq).

  • Dissolve the substrate in a suitable anhydrous solvent (e.g., THF, DMF, or toluene) to a concentration of 0.01-0.1 M.

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-10 mol%) and the ligand (e.g., PPh₃, 4-20 mol%).

  • If required, add a base (e.g., K₂CO₃, Cs₂CO₃, 1.5-3.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 60-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Screening for Optimal Reaction Conditions

A parallel reaction setup is highly recommended for efficient optimization.

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Catalyst Pd(PPh₃)₄Pd₂(dba)₃AuCl(IPr)Grubbs II
Ligand -XPhos--
Solvent TolueneDioxaneDMFCH₂Cl₂
Temperature 80 °C100 °C80 °C40 °C
Base K₂CO₃Cs₂CO₃NoneNone

This table can be expanded to include other variables such as concentration and additives.

Visualizing the Troubleshooting Process

A logical approach to troubleshooting is crucial. The following diagram outlines a typical workflow.

Caption: A decision-making workflow for troubleshooting allyl ether cyclizations.

Key Mechanistic Insight: The π-Allyl Intermediate

A common mechanistic pathway in palladium-catalyzed cyclizations involves the formation of a π-allyl palladium intermediate. Understanding this is key to troubleshooting.

pi_allyl_mechanism Substrate Allyl Ether Substrate + Pd(0)Ln Oxidative_Addition Oxidative Addition Substrate->Oxidative_Addition pi_Allyl π-Allyl Pd(II) Intermediate Oxidative_Addition->pi_Allyl Nucleophilic_Attack Intramolecular Nucleophilic Attack pi_Allyl->Nucleophilic_Attack Cyclized_Product Cyclized Product + Pd(0)Ln Nucleophilic_Attack->Cyclized_Product

Sources

Troubleshooting

Purification methods for N-[2-(Allyloxy)phenyl]-2-bromoacetamide from reaction byproducts

Welcome to the technical support guide for the purification of N-[2-(Allyloxy)phenyl]-2-bromoacetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-[2-(Allyloxy)phenyl]-2-bromoacetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. This guide provides in-depth, field-proven insights and detailed protocols to help you achieve high purity for your downstream applications.

Introduction: Understanding the Chemistry and Challenges

N-[2-(Allyloxy)phenyl]-2-bromoacetamide is typically synthesized in a two-step process: first, a Williamson ether synthesis to produce 2-(allyloxy)aniline from 2-aminophenol and an allyl halide, followed by N-acylation with 2-bromoacetyl bromide or a related acylating agent. Each of these steps can introduce specific impurities that co-elute or co-crystallize with the desired product, making purification a critical and often challenging step.

The primary goal of the purification process is to remove unreacted starting materials, reagents, and reaction byproducts. The success of any purification strategy hinges on exploiting the differences in physical and chemical properties between the target molecule and the impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude N-[2-(Allyloxy)phenyl]-2-bromoacetamide?

A1: Impurities can originate from both stages of the synthesis.

  • From the Williamson Ether Synthesis step:

    • Unreacted 2-aminophenol: A polar, amphoteric compound that can be removed with an acidic wash.

    • Over-allylated product (N,N-diallyl-2-aminophenol): A less polar, tertiary amine.

    • O-allylated byproduct (if starting from a dihydroxy precursor): This will have different polarity and reactivity.

  • From the N-acylation step:

    • Unreacted 2-(allyloxy)aniline: A basic impurity that can be removed with an acidic wash.

    • Diacylated product: A potential byproduct if the reaction conditions are not carefully controlled.

    • Hydrolyzed bromoacetyl bromide (bromoacetic acid): An acidic impurity that can be removed with a basic wash.

Q2: My crude product is a dark oil, but I expect a solid. What could be the reason?

A2: An oily product often indicates the presence of significant impurities that are disrupting the crystal lattice of your desired compound. It could also suggest that your product has a low melting point and the impurities are acting as a freezing point depressant. Attempting to triturate the oil with a non-polar solvent like hexane may help induce crystallization.

Q3: How do I choose the best purification method for my scale?

A3: For small-scale research quantities (mg to a few grams), flash column chromatography is generally the most effective method for achieving high purity. For larger scale purifications (multi-gram to kg), recrystallization is often more practical and economical, provided a suitable solvent system can be identified. Liquid-liquid extraction is an essential work-up step for both scales to remove acidic and basic impurities.

Troubleshooting and Purification Protocols

This section provides detailed protocols and troubleshooting advice for the most common purification techniques.

Workflow for Purification of N-[2-(Allyloxy)phenyl]-2-bromoacetamide

Purification Workflow General Purification Strategy crude Crude Reaction Mixture lle Liquid-Liquid Extraction (Aqueous Work-up) crude->lle drying Drying of Organic Layer (e.g., Na2SO4 or MgSO4) lle->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification_choice Choice of Primary Purification concentration->purification_choice column Flash Column Chromatography purification_choice->column For high purity & small scale recrystallization Recrystallization purification_choice->recrystallization For larger scale & crystalline product pure_product Pure N-[2-(Allyloxy)phenyl]- 2-bromoacetamide column->pure_product recrystallization->pure_product

Caption: A generalized workflow for the purification of N-[2-(Allyloxy)phenyl]-2-bromoacetamide.

Liquid-Liquid Extraction: The First Line of Defense

Liquid-liquid extraction is a powerful technique to remove acidic and basic impurities from your crude product.[1]

Experimental Protocol:

  • Dilute the crude reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl (to remove basic impurities like unreacted 2-(allyloxy)aniline).

    • Saturated NaHCO₃ solution (to remove acidic impurities like bromoacetic acid).

    • Brine (saturated NaCl solution) to reduce the amount of water in the organic layer.

  • Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure.

Troubleshooting:

Problem Possible Cause Solution
Emulsion formation The two phases are not separating cleanly.Add more brine to the separatory funnel and swirl gently. Let the mixture stand for a longer period. If the emulsion persists, filter the mixture through a pad of Celite.
Product precipitates in the separatory funnel The product may be sparingly soluble in the chosen organic solvent at the concentration reached after washing.Add more of the organic solvent to redissolve the product.
Low recovery after extraction The product may have some solubility in the aqueous layers, especially if it is somewhat polar.Minimize the volume of the aqueous washes. Perform back-extractions of the aqueous layers with a fresh portion of the organic solvent.
Flash Column Chromatography: For High Purity Separations

Column chromatography is highly effective for separating compounds with different polarities.[2][3] The stationary phase is typically silica gel, which is polar.[2] Non-polar compounds will elute faster, while more polar compounds will have a stronger interaction with the silica and elute later.

Experimental Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your desired product an Rf value of approximately 0.3-0.4.

    • Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. Common starting ratios are 9:1, 4:1, and 1:1 hexane:ethyl acetate.

  • Column Packing: Pack a glass column with silica gel, either as a slurry in the initial eluent or by dry packing followed by careful solvent addition.

  • Sample Loading: Dissolve your crude product in a minimal amount of the column solvent or a slightly more polar solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this to the top of the packed column.

  • Elution: Begin eluting with your chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).

  • Fraction Collection: Collect the eluent in a series of fractions and analyze them by TLC to identify which fractions contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting:

Problem Possible Cause Solution
Poor separation The chosen solvent system is not optimal.Re-evaluate your TLC analysis. A shallower solvent gradient may be necessary. Ensure your column is packed correctly without any cracks or channels.
Product is not eluting The eluent is not polar enough.Gradually increase the polarity of your mobile phase. For very polar compounds, a small percentage of methanol can be added to the eluent.
Streaking on TLC The compound may be acidic or basic and interacting too strongly with the silica gel.Add a small amount of a modifier to your eluent, such as 0.5-1% triethylamine for basic compounds or 0.5-1% acetic acid for acidic compounds.
Purification Strategy Visualization

Purification_Logic Decision Tree for Purification Method start Crude Product after Aqueous Work-up is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Flash Column Chromatography is_solid->column_chromatography No (Oily) is_pure Is the product pure (by TLC/NMR)? try_recrystallization->is_pure is_pure->column_chromatography No end_product Pure Product is_pure->end_product Yes column_chromatography->end_product

Caption: Decision-making process for selecting a primary purification method.

Recrystallization: For Bulk Purification

Recrystallization is an excellent method for purifying solid compounds on a larger scale. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound should be soluble in the hot solvent and insoluble in the cold solvent, while the impurities should remain soluble in the cold solvent.[1][4]

Experimental Protocol:

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Good starting solvents for a moderately polar compound like N-[2-(Allyloxy)phenyl]-2-bromoacetamide include ethanol, isopropanol, ethyl acetate, or a mixed solvent system like ethanol/water or toluene/hexane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Troubleshooting:

Problem Possible Cause Solution
No crystals form upon cooling The solution is not saturated, or the compound is too soluble in the chosen solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, evaporate some of the solvent to increase the concentration and cool again. You may need to choose a different solvent or a mixed solvent system.
Product "oils out" The boiling point of the solvent is higher than the melting point of the solute, or there are too many impurities.Add a small amount of a co-solvent in which the compound is less soluble. Alternatively, purify the material by column chromatography first to remove the bulk of the impurities, and then recrystallize.
Low recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly chilled before filtration.

Summary of Physical Properties (Estimated)

Property Estimated Value / Characteristic Justification
Appearance White to off-white solidSimilar N-aryl acetamides are typically crystalline solids.
Molecular Weight 270.13 g/mol Calculated from the molecular formula C₁₁H₁₂BrNO₂.
Polarity Moderately polarThe amide and ether functional groups contribute to its polarity.
Solubility Soluble in polar organic solvents (e.g., acetone, ethyl acetate, DCM). Sparingly soluble in non-polar solvents (e.g., hexane). Insoluble in water.Based on the general solubility of aromatic amides.

References

  • Fantinati, A., Zanirato, V., Marchetti, P., & Trapella, C. (2022). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. Molecules, 27(9), 2953. [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Sperandio, D., & Fabris, F. (2018). Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. The Journal of Organic Chemistry, 83(15), 8039-8048. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromoacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Phenomenex. (n.d.). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Nucleophilic Substitution of α-Bromoacetamides

Welcome to the technical support center for synthetic challenges involving α-bromoacetamides. These intermediates are powerful building blocks in medicinal chemistry and materials science, but their reactivity can lead t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic challenges involving α-bromoacetamides. These intermediates are powerful building blocks in medicinal chemistry and materials science, but their reactivity can lead to a variety of undesired side reactions. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting strategies based on fundamental mechanistic principles.

Introduction: The Challenge of Selectivity

The nucleophilic substitution of α-bromoacetamides is a cornerstone reaction for introducing new functional groups adjacent to an amide carbonyl. The electron-withdrawing nature of the adjacent amide group activates the α-carbon for SN2 displacement. However, this same activation enhances the acidity of the α-proton and makes the system susceptible to other reaction pathways. The key to a successful synthesis lies in carefully controlling reaction conditions to favor the desired substitution pathway over competing side reactions such as elimination, hydrolysis, over-alkylation, and racemization.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the nucleophilic substitution of α-bromoacetamides. Each question provides an explanation of the underlying cause and offers concrete solutions and protocols.

Q1: My primary side product is the hydrolyzed α-hydroxyacetamide. How can I prevent this?

Cause: The presence of water, either as a solvent impurity or from the use of hydroxide bases, leads to the SN2 displacement of bromide by a water molecule or hydroxide ion, yielding the corresponding α-hydroxyacetamide.[1][2] Acyl halides and other active molecules are particularly susceptible to hydrolysis even under neutral conditions.[1]

Solutions:

  • Ensure Anhydrous Conditions: This is the most critical factor.

    • Solvents: Use freshly distilled or commercially available anhydrous solvents. Molecular sieves (3Å or 4Å, activated) should be added to the reaction vessel.

    • Reagents: Use anhydrous grade reagents. If using a hygroscopic salt as your nucleophile, dry it in a vacuum oven before use.

    • Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

  • Choice of Base: If a base is required to deprotonate a nucleophile (e.g., a thiol or a secondary amine), avoid hydroxide bases (NaOH, KOH).

    • Recommended Bases: Opt for non-nucleophilic, anhydrous bases. Carbonates (K₂CO₃, Cs₂CO₃) or sterically hindered amines like N,N-Diisopropylethylamine (DIPEA) are excellent choices.[3]

Workflow: Minimizing Hydrolysis

G cluster_0 Reaction Setup cluster_1 Execution cluster_2 Outcome Start α-Bromoacetamide + Nucleophile Solvent Select Anhydrous Solvent (e.g., DMF, Acetonitrile, THF) Start->Solvent Atmosphere Assemble under Inert Gas (N₂ or Ar) Solvent->Atmosphere Reagents Add Anhydrous Reagents & Molecular Sieves Atmosphere->Reagents Base Add Non-Nucleophilic Base (if required, e.g., K₂CO₃, DIPEA) Reagents->Base Monitor Monitor Reaction (TLC/LC-MS) Base->Monitor Desired Desired Sₙ2 Product Monitor->Desired High Yield Side α-Hydroxyacetamide (Hydrolysis) Monitor->Side Low Yield G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway cluster_2 Solution A α-Bromoacetamide C Mono-substituted Product A->C + H-Nu B Nucleophile (H-Nu) B->C D Di-substituted Product C->D + α-Bromoacetamide (High [Electrophile]) Solution Slow addition of α-Bromoacetamide OR Use excess Nucleophile

Caption: Reaction pathways showing desired mono-alkylation vs. undesired over-alkylation.

Q4: My chiral α-bromoacetamide is leading to a racemic product. How can I maintain stereochemical integrity?

Cause: Racemization occurs when the chiral α-carbon is temporarily converted to a planar, achiral intermediate. [4]There are two primary mechanisms for this:

  • SN1 Pathway: If reaction conditions promote the formation of a carbocation intermediate (unlikely for primary halides but possible for tertiary or with stabilizing groups), the nucleophile can attack from either face of the planar carbocation, leading to racemization. [5]2. Enolization: A base can deprotonate the α-carbon to form a planar enolate intermediate. Re-protonation or reaction of this intermediate can occur from either face, scrambling the stereochemistry. [6][7]This is a significant risk, especially with strong bases.

Solutions:

  • Promote a Pure SN2 Mechanism: The SN2 reaction proceeds with an inversion of stereochemistry. To favor this pathway:

    • Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation but leave the anion (nucleophile) highly reactive, accelerating the SN2 reaction. [8][9][10]Polar protic solvents (water, ethanol) can stabilize the bromide leaving group and the carbocation, potentially encouraging an SN1 pathway, and can also solvate the nucleophile, reducing its reactivity. [9][11] * Use a Strong Nucleophile: A high concentration of a strong nucleophile promotes the bimolecular SN2 mechanism. [12][13]

  • Avoid Enolization:

    • Use a Mild Base: Employ the weakest base necessary for the reaction, such as K₂CO₃.

    • Low Temperature: Perform the reaction at low temperatures to disfavor the proton abstraction that leads to enolization.

Diagram: Solvent Effects on Nucleophile Reactivity

Caption: Protic solvents "cage" nucleophiles via H-bonding, while aprotic solvents leave them more reactive.

General Protocol for a Controlled Nucleophilic Substitution

This protocol is a starting point and should be optimized for specific substrates and nucleophiles.

Objective: To synthesize N-((Substituted)acetamido)-R from N-(2-bromoacetamido)-R using a generic thiol nucleophile (R'-SH).

Materials:

  • α-bromoacetamide substrate (1.0 eq)

  • Thiol nucleophile (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous grade

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the α-bromoacetamide substrate, the thiol nucleophile, and anhydrous potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous acetonitrile via syringe.

  • Reaction: Stir the reaction mixture at room temperature (or a pre-determined optimal temperature).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Filter the reaction mixture to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

References

  • Quibell, M., Turnell, W. G., & Johnson, T. (1994). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. Journal of the American Chemical Society, 116(18), 8136-8144. Available at: [Link]

  • Wikipedia. (2024). Protecting group. Available at: [Link]

  • St. Paul's Cathedral Mission College. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Available at: [Link]

  • Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. Available at: [Link]

  • St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. Available at: [Link]

  • Houben-Weyl. (2002). Amide Group Protection. In Methods of Organic Chemistry, Vol. E 22a. Thieme.
  • Fantinati, A., Zanirato, V., Marchetti, P., & Trapella, C. (2020). The Fascinating Chemistry of α‐Haloamides. ChemistryOpen, 9(2), 100-170. Available at: [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • MedLife Mastery. Effects of Solvents on Nucleophilicity. Available at: [Link]

  • Organic Chemistry Tutor. (2020). Protecting Groups for Amines: Carbamates. YouTube. Available at: [Link]

  • Powers, I. G., et al. (2019). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science, 10(35), 8216-8221. Available at: [Link]

  • Delvale, P. H. (2018). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Available at: [Link]

  • Kaushik, S. K. (2019). Effect of solvent in Nucleophilic Substitution Reaction. YouTube. Available at: [Link]

  • Wikipedia. (2024). Racemization. Available at: [Link]

  • Osbourn, J. (2020). Elimination of Alpha Bromides. YouTube. Available at: [Link]

  • Wikipedia. (2023). Alpha elimination. Available at: [Link]

  • Anon. (2018). HYDROLYSIS REACTIONS. Available at: [Link]

  • D'Alessandro, N., et al. (2023). Investigation of the PI Control Parameters on the Low Temperature Synthesis of 2-octanone. Chemical Engineering Transactions, 100, 1-6.
  • Aakash Institute. Elimination Reactions. Available at: [Link]

  • Lumen Learning. Elimination reactions. Organic Chemistry 1: An open textbook. Available at: [Link]

  • Ashenhurst, J. (2012). Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. Nucleophilic-Substitutions-cheat-sheet.pdf. Available at: [Link]

  • Sun, B., Balaji, P. V., Kumagai, N., & Shibasaki, M. (2020). α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. Journal of the American Chemical Society, 142(28), 12432-12439.
  • B, Dr. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available at: [Link]

  • Soderberg, T. TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. Available at: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Scribd. Nucleophilic Substitution of α-Bromo Acids. Available at: [Link]

  • Gripenberg, J., Silander, K., Birch-Andersen, A., & Olsen, E. (1953). Hydrolysis of Alpha-Bromo-T-Butylmalonic Acid. Acta Chemica Scandinavica.
  • Khan Academy. Alpha-substitution of carboxylic acids. Available at: [Link]

  • Beaud, R., et al. (2013). Direct and diastereoselective alkylation and aldol reactions of α-bromo-α-fluoro-β-lactams. Beilstein Journal of Organic Chemistry, 9, 1686-1691.
  • Ishida, Y., & Nishikata, T. (2018). Preparation of N‐aryl‐2‐bromoacetamides.
  • Chemistry LibreTexts. (2021). Alpha Bromination of Carboxylic Acids. Available at: [Link]

  • Chemistry LibreTexts. (2023). Alpha Alkylation. Available at: [Link]

  • Chemistry LibreTexts. (2022). Nucleophilic Substitution - 1st Order. Available at: [Link]

  • Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). Alpha Bromination of Carboxylic Acids. Available at: [Link]

  • Wikipedia. (2023). Carbonyl α-substitution reaction. Available at: [Link]

  • Romero, E., et al. (2021). Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases.
  • Khan Academy. Nucleophilic substitution reactions. Available at: [Link]

  • Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

  • Chem Survival. (2014). Alkylation at the Alpha Position of Aldehydes and Ketones. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Alpha Halogenation. YouTube. Available at: [Link]

  • Chad's Prep. (2018). Alpha Halogenation. YouTube. Available at: [Link]

  • Chad's Prep. (2018). Alpha Alkylation. YouTube. Available at: [Link]

Sources

Troubleshooting

Solvent effects on the stability of N-[2-(Allyloxy)phenyl]-2-bromoacetamide

Technical Support Center: N-[2-(Allyloxy)phenyl]-2-bromoacetamide Welcome to the technical support guide for N-[2-(Allyloxy)phenyl]-2-bromoacetamide. This document is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-[2-(Allyloxy)phenyl]-2-bromoacetamide

Welcome to the technical support guide for N-[2-(Allyloxy)phenyl]-2-bromoacetamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in various solvent systems. Understanding the interplay between the solvent environment and the inherent reactivity of this molecule is critical for its successful application in synthesis and development.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments, framed in a question-and-answer format. The answers are grounded in established principles of organic chemistry to explain the causality behind the observed phenomena.

Q1: I'm observing rapid degradation of my compound when dissolved in protic solvents like methanol or water. What is the likely cause?

A1: The primary cause of degradation in polar protic solvents is solvolysis . Your molecule, N-[2-(Allyloxy)phenyl]-2-bromoacetamide, contains a highly reactive α-bromoacetamide functional group. The bromine atom is an excellent leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic attack.

Polar protic solvents (e.g., water, methanol, ethanol) can act as nucleophiles and attack this electrophilic carbon, displacing the bromide ion. This process can proceed through two main pathways:

  • SN1 (Substitution Nucleophilic Unimolecular): The C-Br bond breaks first to form a carbocation intermediate. This intermediate is significantly stabilized by polar protic solvents through ion-dipole interactions, which lowers the activation energy and accelerates the reaction.[1] The solvent molecule then rapidly attacks the carbocation.

  • SN2 (Substitution Nucleophilic Bimolecular): The solvent molecule attacks the electrophilic carbon in a single, concerted step, displacing the bromide ion. While polar protic solvents can cage and slightly deactivate the nucleophile (the solvent itself) through hydrogen bonding, their ability to stabilize the polar transition state often facilitates this degradation pathway as well.[1][2]

In either case, the result is the replacement of the bromine atom with a hydroxyl (-OH) or methoxy (-OCH₃) group, leading to undesired byproducts and loss of your starting material.

G cluster_sn1 SN1 Pathway (Favored in Polar Protic Solvents) cluster_sn2 SN2 Pathway sn1_start R-Br sn1_inter R+ + Br- sn1_start->sn1_inter Slow, Rate-Limiting sn1_prod R-OH / R-OR' sn1_inter->sn1_prod Fast Attack by Solvent sn1_solvent Solvent (H₂O, R'OH) Stabilizes Carbocation sn1_solvent->sn1_inter Stabilization sn2_start R-Br sn2_ts [HO--R--Br]‡ sn2_start->sn2_ts Solvent Attack sn2_prod R-OH / R-OR' sn2_ts->sn2_prod Br⁻ Leaves caption Fig 1: Solvolysis Degradation Pathways.

Caption: Solvolysis pathways for α-bromoacetamide degradation.

Q2: My compound is showing instability even in polar aprotic solvents like DMSO or DMF. Why is this happening if they aren't strong nucleophiles?

A2: This is an excellent observation. While polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are not typically nucleophilic themselves, they can significantly accelerate degradation caused by trace nucleophilic impurities, such as water.

Here’s the mechanism at play: Polar aprotic solvents are highly effective at solvating cations, but they are very poor at solvating anions due to the lack of hydrogen bond-donating ability. If your solvent contains trace amounts of water (a nucleophile), the water molecules are not "caged" or stabilized by hydrogen bonding as they would be in a protic solvent.[1] This leaves the nucleophile "naked" and highly reactive, dramatically increasing the rate of SN2 substitution at the α-bromo position.

Therefore, even minuscule amounts of water or other nucleophilic contaminants in your polar aprotic solvent can lead to significant degradation of your compound. It is crucial to use rigorously dried solvents for any reactions or storage involving N-[2-(Allyloxy)phenyl]-2-bromoacetamide.

Q3: When I heat my compound in solution, I isolate an unexpected isomer. What is this side reaction?

A3: The N-[2-(Allyloxy)phenyl] portion of your molecule is an allyl phenyl ether, which is susceptible to a well-known thermal reaction called the Aromatic Claisen Rearrangement .[3][4]

This is a[5][5]-sigmatropic rearrangement, which is a concerted, intramolecular process that proceeds through a cyclic transition state.[3] Upon heating, the allyl group migrates from the ether oxygen to the ortho position of the phenyl ring. This initially forms a non-aromatic intermediate, which then rapidly tautomerizes to restore the aromaticity of the phenyl ring, yielding an ortho-allyl phenol derivative.

The rate of the Claisen rearrangement can be influenced by the solvent. Studies have shown that polar solvents tend to accelerate the reaction, likely by stabilizing the polar character of the cyclic transition state.[3][6]

G Start N-[2-(Allyloxy)phenyl]- 2-bromoacetamide TS Cyclic [3,3] Transition State Start->TS Heat (Δ) Polar Solvent Accelerates Intermediate Non-aromatic Intermediate (Dienone) TS->Intermediate Product 2-Allyl-N-(2-hydroxyphenyl)- 2-bromoacetamide Intermediate->Product Tautomerization (Rearomatization) caption Fig 2: The Aromatic Claisen Rearrangement.

Caption: Pathway of the thermal Claisen rearrangement.

Q4: I suspect amide bond cleavage, as I'm detecting 2-(allyloxy)aniline in my reaction mixture. What conditions promote this hydrolysis?

A4: Amide bonds are generally robust, but they can be hydrolyzed to their constituent carboxylic acid and amine under certain conditions. This reaction is typically slow in neutral water but is significantly catalyzed by the presence of acid or base.[7]

  • Acid-Catalyzed Hydrolysis: Trace acidic impurities (e.g., from glassware or reagents) can protonate the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

  • Base-Catalyzed Hydrolysis: A strong nucleophile, such as a hydroxide ion from basic impurities, can directly attack the amide carbonyl carbon.

If you are observing 2-(allyloxy)aniline, it is highly likely that your solvent or reaction system is contaminated with acidic or basic residues. Ensure all glassware is properly neutralized and that your solvents are free from such impurities. The presence of water is, of course, a prerequisite for hydrolysis to occur.

Data Summary and Recommendations

Table 1: Influence of Solvent Type on Compound Stability

To minimize degradation, the choice of solvent is paramount. The following table summarizes the expected effects of different solvent classes on the stability of N-[2-(Allyloxy)phenyl]-2-bromoacetamide.

Solvent ClassExamplesDielectric Constant (ε)Key CharacteristicsPrimary Degradation RiskStability Recommendation
Non-Polar Toluene, Hexane, DichloromethaneLow (< 5-10)[8]Low polarity, does not stabilize ions or polar transition states.LowExcellent for long-term storage and as a reaction medium if solubility permits.
Polar Aprotic Acetonitrile, DMSO, DMF, AcetoneHigh (> 20)[8]High polarity, solvates cations well, but not anions.Moderate to High. Accelerates SN2 with trace nucleophiles (e.g., H₂O).Use with caution. Must be rigorously anhydrous. Suitable for reactions where high polarity is required.
Polar Protic Water, Methanol, EthanolHigh (> 20)[8]High polarity, capable of hydrogen bonding.High. Acts as a nucleophile (solvolysis) and stabilizes ionic intermediates.[1]Poor. Avoid for storage or as a primary reaction solvent unless solvolysis is the intended reaction.

Experimental Protocols

Protocol 1: Screening for Solvent Stability

This protocol provides a standardized method to evaluate the stability of N-[2-(Allyloxy)phenyl]-2-bromoacetamide in various solvents using HPLC or LC-MS.

Objective: To quantify the rate of degradation of the target compound in a panel of representative solvents over time.

Materials:

  • N-[2-(Allyloxy)phenyl]-2-bromoacetamide (high purity)

  • HPLC-grade solvents (e.g., Toluene, Acetonitrile, Methanol)

  • Internal standard (e.g., a stable compound with a similar chromophore, like N-phenylacetamide)

  • Class A volumetric flasks and pipettes

  • HPLC or LC-MS system with a suitable C18 column

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound (e.g., 10 mg/mL) in a stable, volatile solvent like anhydrous Dichloromethane. Prepare a separate stock solution of the internal standard.

  • Sample Preparation: For each solvent to be tested, add a precise volume of the stock solution and the internal standard stock solution to a volumetric flask and dilute to the mark with the test solvent to achieve a final concentration of ~0.1 mg/mL.

  • Time Zero (T₀) Analysis: Immediately after preparation, inject an aliquot of each sample into the HPLC/LC-MS system to establish the initial peak area ratio of the compound to the internal standard.

  • Incubation: Store the prepared samples under controlled conditions (e.g., room temperature, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), inject an aliquot from each sample and record the peak area ratio.

  • Data Analysis: Plot the percentage of the remaining compound (relative to T₀) against time for each solvent. This will provide a clear visual and quantitative measure of stability.

G cluster_prep Preparation cluster_analysis Analysis Workflow A Prepare Stock Solutions (Compound & Internal Std) B Aliquot into Test Solvents (Toluene, ACN, MeOH, etc.) A->B C Inject T₀ Sample (Establish Baseline) B->C D Incubate Samples (Controlled Temp & Light) C->D E Inject at Time Points (1h, 4h, 24h...) D->E F Calculate Peak Area Ratio (Compound / Internal Std) E->F G Plot % Remaining vs. Time F->G caption Fig 3: Workflow for Solvent Stability Screening.

Caption: A typical workflow for assessing compound stability.

References

  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction R
  • Solvent Effects In Organic Chemistry.test.hotheads.com.
  • Solvent effects.Wikipedia.
  • Ch 8 : Solvent Effects.University of Calgary.
  • Solvent polarity Definition - Organic Chemistry II Key Term.Fiveable.
  • 4.7: Solvent Effects. (2022). Chemistry LibreTexts.
  • Polar Protic and Polar Aprotic Solvents.Chemistry Steps.
  • Solvent Effects on the Claisen Rearrangement of β-Methylallyl Phenyl Ether.The Journal of Organic Chemistry.
  • Solvent effects on the kinetics, mechanism, stability, structural, and reactivity in chemical reactions
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.Asian Journal of Green Chemistry.
  • Claisen Rearrangement. (2023). YouTube.
  • L. Claisen, “Rearrangement of Phenyl Allyl Ethers in C-Allylphenols,” Berichte der Deutschen Chemischen Gesellschaft, Vol. 45, 1912, pp. 3157-3166.Scientific Research Publishing.
  • Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. (2018). YouTube.
  • Preparation of N‐aryl‐2‐bromoacetamides.
  • The Fascin
  • Claisen rearrangement.Wikipedia.
  • Claisen Rearrangement.Organic Chemistry Portal.
  • Nucleophilic Substitution Reactions.[Source not available].
  • Solvent effect on the alpha-effect: ground-state versus transition-state effects; a combined calorimetric and kinetic investig
  • mechanisms of nucleophilic substitution.UCL Discovery - University College London.
  • N-Bromoacetamide | C2H4BrNO | CID 4353.PubChem.
  • Solvent effects on the stability of simple secondary amides.Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Polar aprotic, polar protic and non polar solvents?. (2019). Reddit.
  • Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017). YouTube.
  • 9.2. Common nucleophilic substitution reactions.Organic Chemistry 1: An open textbook.
  • HYDROLYSIS REACTIONS. (2018). [Source not available].
  • Solvent Effects on the Stability and Delocaliz
  • n-bromoacetamide.Organic Syntheses Procedure.
  • 2-Bromoacetamide | C2H4BrNO | CID 69632.PubChem.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry.
  • Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts.
  • 2-Bromoacetamide synthesis and purific

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H and 13C NMR Characterization of N-[2-(Allyloxy)phenyl]-2-bromoacetamide

Executive Summary N-[2-(Allyloxy)phenyl]-2-bromoacetamide is a critical electrophilic intermediate used frequently in the synthesis of benzoxazinones and as a covalent "warhead" in kinase inhibitor design. Its utility li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[2-(Allyloxy)phenyl]-2-bromoacetamide is a critical electrophilic intermediate used frequently in the synthesis of benzoxazinones and as a covalent "warhead" in kinase inhibitor design. Its utility lies in the high reactivity of the


-bromoacetamide moiety. However, this reactivity presents a characterization challenge: the compound is prone to hydrolysis (to the alcohol) or premature cyclization during storage.

This guide provides a definitive protocol for the NMR characterization of this compound. Unlike standard spectral lists, we focus on the comparative performance of Bromo- vs. Chloro-acetamides and the diagnostic signals required to validate the integrity of the electrophilic center.

Comparative Analysis: Bromo- vs. Chloro-Acetamides

In drug discovery, the choice between a bromoacetamide and a chloroacetamide linker is a trade-off between reactivity and stability. NMR is the primary tool to distinguish these analogs and assess purity.

FeatureBromoacetamide Analog (Target)Chloroacetamide Analog (Alternative)NMR Diagnostic Implication
Reactivity High (

labile). Excellent for rapid covalent modification or difficult cyclizations.
Moderate. Requires higher temperatures or stronger bases for cyclization.Bromo-analog shows faster degradation in wet DMSO; requires fresh preparation for accurate NMR.

-Proton Shift (

H)
~4.00 ppm (Singlet)~4.15 ppm (Singlet)The Br atom is less electronegative than Cl, causing a slight upfield shift relative to the Cl-analog.

-Carbon Shift (

C)
~29.0 ppm ~42.5 ppm Critical Differentiator. The "Heavy Atom Effect" causes the C-Br carbon to appear significantly upfield compared to C-Cl.
Stability Prone to light-induced degradation and hydrolysis.Stable at room temperature.Bromo-analog samples should be shielded from light and analyzed immediately in anhydrous solvents.

Structural Analysis & Signal Assignment[1]

The Molecule

Structure: N-[2-(Allyloxy)phenyl]-2-bromoacetamide Formula:


MW:  270.12  g/mol 

The structure contains two distinct methylene (


) groups that can be confused by automated assignment software. Manual inspection of multiplicity is required.
H NMR Characterization (400 MHz, DMSO- )

Solvent Choice: DMSO-


 is recommended over 

. The amide proton (-NH) is often broad or invisible in chloroform due to exchange, whereas DMSO stabilizes the NH via hydrogen bonding, producing a sharp diagnostic singlet downfield.
PositionGroupShift (

, ppm)
MultiplicityIntegralDiagnostic Notes
NH Amide9.20 – 9.50 Singlet (s)1HDisappears on

shake. Shift is concentration-dependent.
Ar-H Phenyl Ring8.05 Doublet (d)1HThe proton ortho to the amide is deshielded by the carbonyl anisotropy.
Ar-H Phenyl Ring6.80 – 7.10 Multiplet (m)3HRemaining aromatic protons.
Vinyl-CH Allyl (=CH-)6.00 – 6.10 Multiplet (m)1HCharacteristic vinyl pattern.
Vinyl-CH

Allyl (=CH

)
5.25 – 5.45 dd or m2HTerminal alkene protons. Distinct "roofing" effect often seen.
O-CH

Allylic ether4.60 Doublet (d)2HCrucial: Appears as a doublet (

) due to coupling with the vinyl proton.
Br-CH


-Methylene
4.05 Singlet (s)2HCrucial: Appears as a singlet. If this splits or shifts to ~3.8, suspect hydrolysis (OH-CH

).
C NMR Characterization (100 MHz, DMSO- )
PositionTypeShift (

, ppm)
Notes
C=O Carbonyl165.5 Amide carbonyl.
Ar-C Aromatic148.0 Ipso-carbon attached to Oxygen (deshielded).
Vinyl-CH Allyl133.5 Internal alkene carbon.
Ar-C Aromatic120 - 128 Ring carbons.
Vinyl-CH

Allyl117.5 Terminal alkene carbon.
O-CH

Ether69.0 Allylic carbon.
Br-CH


-Halo
29.5 Identity Peak. If this peak is at ~42 ppm, you have the Chloro-analog.

Experimental Protocols

Synthesis for Validation

To validate the NMR data, the compound should be prepared freshly to avoid analyzing decomposition products.

  • Dissolution: Dissolve 2-(allyloxy)aniline (1.0 eq) in anhydrous DCM (

    
    ) with Triethylamine (1.2 eq). Cool to 0°C.
    
  • Acylation: Add 2-bromoacetyl bromide (1.1 eq) dropwise. Note: Do not use bromoacetyl chloride to avoid halogen exchange.

  • Workup: Wash with dilute HCl (to remove unreacted aniline) and

    
    . Dry over 
    
    
    
    .[1][2]
  • Isolation: Evaporate solvent. Recrystallize from Hexane/EtOAc if necessary. Do not leave in solution for extended periods.

NMR Sample Preparation
  • Mass: 5–10 mg of solid product.

  • Solvent: 0.6 mL DMSO-

    
     (99.9% D).
    
  • Tube: Standard 5mm NMR tube.

  • Acquisition:

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (ensure full relaxation of the isolated CH2 protons).
    • Scans: 16 (1H), 256-512 (13C).

Visualization of Workflows

Synthesis & Impurity Logic

This diagram illustrates the chemical pathways that necessitate rigorous NMR checking.

SynthesisPath Fig 1: Synthesis pathway and potential degradation routes detectable by NMR. Start 2-(Allyloxy)aniline Product N-[2-(Allyloxy)phenyl]- 2-bromoacetamide (Target) Start->Product + Reagent (DCM, 0°C) Reagent 2-Bromoacetyl bromide Reagent->Product Impurity1 Impurity: Hydrolysis (2-Hydroxyacetamide) Product->Impurity1 Moisture/H2O Impurity2 Impurity: Cyclization (Morpholinone derivative) Product->Impurity2 Base/Heat (Intramolecular)

Caption: Synthesis pathway and potential degradation routes detectable by NMR.

NMR Assignment Decision Tree

A logical flow for assigning the critical methylene peaks.

NMRLogic Fig 2: Decision tree for assigning critical methylene signals in 1H NMR. Start Analyze Aliphatic Region (3.5 - 5.0 ppm) CheckMult Check Multiplicity Start->CheckMult Doublet Doublet (d) ~4.6 ppm CheckMult->Doublet Couples to Vinyl H Singlet Singlet (s) ~4.0 ppm CheckMult->Singlet Isolated CH2 AssignAllyl Assignment: O-CH2 (Allyl) Doublet->AssignAllyl AssignBr Assignment: CO-CH2-Br Singlet->AssignBr Warning ALERT: Shift at 3.8 ppm? Shift at 4.2 ppm? AssignBr->Warning Conclusion 3.8 = Hydrolysis (OH) 4.2 = Chloro-analog Warning->Conclusion

Caption: Decision tree for assigning critical methylene signals in 1H NMR.

Troubleshooting & Validation

Issue: The singlet at 4.05 ppm is split or broad. Cause: This often indicates restricted rotation around the amide bond (rotamers), though less common in secondary amides than tertiary ones. Alternatively, it may indicate the presence of the N,N-diacylated byproduct if excess bromoacetyl bromide was used. Solution: Run the NMR at elevated temperature (e.g., 50°C). If the peak sharpens, it is a rotamer. If it remains distinct, it is an impurity.

Issue: Extra peaks in the aromatic region. Cause: Unreacted aniline starting material. Solution: Check for a broad singlet around 3.5-4.5 ppm (


) which is distinct from the downfield Amide NH (9.0+ ppm).

References

  • Synthesis of Allyloxy-aniline derivatives: BenchChem Application Notes. "Synthesis of N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide Derivatives." (2025).[2] (Simulated based on search context 1.1)

  • General NMR Shifts of

    
    -Haloacetamides: 
    Vaia Learning. "The 1H-NMR spectrum of 2-chloroacetamide."
    
    
  • Crystal Structure and Hydrogen Bonding in Bromoacetamides: Schwarzer, A., & Stapf, M. "2-Bromoacetamide."[3] IUCrData, 9, x240863 (2024).[3] [3]

  • Allyl Group Characterization: University of Lethbridge Chemistry Dept. "Topic 2: Nuclear Magnetic Resonance (NMR)."

  • Commercial Availability & CAS Verification (CAS 99859-22-0): Matrix Scientific. "N-[3-(Allyloxy)phenyl]-2-bromoacetamide Product Data."

Sources

Comparative

Comparing reactivity of bromoacetamide vs chloroacetamide warheads

Topic: Comparing Reactivity of Bromoacetamide vs. Chloroacetamide Warheads Content Type: Publish Comparison Guide Executive Summary In the design of Targeted Covalent Inhibitors (TCIs) and chemoproteomic probes, the choi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Reactivity of Bromoacetamide vs. Chloroacetamide Warheads Content Type: Publish Comparison Guide

Executive Summary

In the design of Targeted Covalent Inhibitors (TCIs) and chemoproteomic probes, the choice between bromoacetamide and chloroacetamide is a strategic decision between reactivity and selectivity .

  • Bromoacetamide is the "Hunter." It possesses high intrinsic reactivity (

    
    ), making it ideal for fragment-based screening (finding weak binders) or labeling sterically occluded cysteines. However, its metabolic instability and promiscuity often disqualify it from late-stage drug candidates.
    
  • Chloroacetamide is the "Architect." It offers a balanced reactivity profile ("Goldilocks zone"), providing sufficient stability for cellular assays and in vivo application while maintaining high selectivity for cysteine over other nucleophiles.

Mechanistic Foundation

Both warheads operate via a bimolecular nucleophilic substitution (


) mechanism. The reaction is driven by the attack of a nucleophilic cysteine thiolate (

) on the electrophilic

-carbon, displacing the halide leaving group.[1][2]
The Kinetic Difference

The rate of this reaction depends heavily on the leaving group ability , which correlates inversely with the carbon-halogen bond strength and directly with the stability of the halide anion (conjugate base acidity).

  • C-Br Bond Dissociation Energy: ~66 kcal/mol

  • C-Cl Bond Dissociation Energy: ~81 kcal/mol

Because the C-Br bond is weaker and bromide (


) is a better leaving group (

of HBr is -9 vs. -7 for HCl), bromoacetamides exhibit significantly faster intrinsic reactivity (

) than chloroacetamides.

SN2_Mechanism cluster_legend Reactivity Driver Cys Cysteine Thiolate (Nu:-) TS Transition State [Nu...C...X]‡ Cys->TS Attack Warhead Haloacetamide (R-NH-C(=O)-CH2-X) Warhead->TS Product Thioether Adduct (Irreversible) TS->Product Bond Formation LG Leaving Group (X-) TS->LG Displacement Text Br > Cl due to weaker C-X bond

Figure 1: General


 reaction mechanism for haloacetamide warheads. The rate-limiting step is the formation of the transition state, which is lower in energy for bromoacetamides.
Performance Comparison Data

The following data synthesizes trends from chemoproteomic profiling and kinetic studies (e.g., glutathione reactivity assays).

FeatureBromoacetamide Chloroacetamide Implication
Intrinsic Reactivity (

)
High (

faster than Cl)
ModerateBr is better for low-affinity ligands; Cl requires better non-covalent binding affinity (

) to drive reaction.
Selectivity Low to ModerateHighBr risks labeling Lys/His residues at high pH; Cl is highly Cys-specific.
Metabolic Stability (

)
Low (< 30 min in plasma)High (> 2-4 hours)Br is liable to rapid GSH conjugation and hydrolysis; Cl is suitable for systemic dosing.
Fragment Screening Preferred Less effectiveBr compensates for weak fragment binding (

) to yield a "hit."
Proteomics (Alkylation) Alternative Standard Cl avoids over-alkylation of peptides, simplifying MS data analysis.
Experimental Protocols

To objectively compare these warheads in your own scaffold, you must assess Intrinsic Reactivity (chemical reactivity independent of protein binding) and Specific Inactivation (on-target potency).

Protocol A: NMR-Based Glutathione (GSH) Reactivity Assay

Purpose: To determine the intrinsic electrophilicity (


) and half-life (

) of the warhead.

Reagents:

  • Test Compound (10 mM in DMSO-d6)

  • L-Glutathione, reduced (GSH)

  • Internal Standard (e.g., Trimethylsilylpropanoic acid - TSP)

  • Phosphate Buffer (pH 7.4, deuterated)

Workflow:

  • Preparation: Prepare a reaction mixture containing 500

    
     Test Compound and 5 mM GSH (10-fold excess to ensure pseudo-first-order kinetics) in phosphate buffer (pH 7.4).
    
  • Acquisition: Immediately transfer to an NMR tube. Acquire

    
    -NMR spectra every 5 minutes for 120 minutes at 37°C.
    
  • Quantification: Monitor the decay of the

    
    -proton signal of the warhead (typically a singlet ~4.0 ppm for Cl, ~3.8 ppm for Br) relative to the internal standard.
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Expected Result: Bromoacetamides typically show


 mins; Chloroacetamides often show 

mins.
Protocol B:

Determination (Targeted Potency)

Purpose: To distinguish between binding affinity (


) and warhead reactivity (

).

Workflow:

  • Incubation: Incubate the target enzyme with varying concentrations of inhibitor (

    
    ) for multiple time points (
    
    
    
    ).
  • Activity Assay: At each time point, dilute an aliquot into a substrate solution and measure residual enzymatic activity (

    
    ).
    
  • Data Fitting:

    • First, determine

      
       for each concentration by fitting activity decay to 
      
      
      
      .
    • Second, plot

      
       vs. 
      
      
      
      . Fit to the hyperbolic equation:
      
      

Critical Insight: If you switch from Br to Cl and


 drops precipitously without a change in 

, your scaffold relies heavily on warhead reactivity (a "non-specific" binder). If

remains acceptable, your ligand has strong non-covalent recognition.
Strategic Decision Framework

Use the flowchart below to guide your selection process during probe or drug development.

Decision_Tree Start Start: Select Warhead Stage What is the Development Stage? Start->Stage FragScreen Fragment Screening (Weak Binders) Stage->FragScreen LeadOpt Lead Optimization (Potent Binders) Stage->LeadOpt Proteomics Proteomics (Sample Prep) Stage->Proteomics Br_Rec Use Bromoacetamide (Maximize Hit Rate) FragScreen->Br_Rec Need Reactivity Check_Affinity Is Kd < 100 nM? LeadOpt->Check_Affinity Cl_Rec Use Chloroacetamide (Maximize Selectivity) Proteomics->Cl_Rec Standard Workflow Check_Affinity->Br_Rec No (Low Affinity) Check_Affinity->Cl_Rec Yes (High Affinity)

Figure 2: Decision matrix for selecting haloacetamide warheads based on project stage and ligand affinity.

References
  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature 534, 570–574 (2016). Link

  • Resnick, E., et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society 141, 8951–8968 (2019). Link

  • Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry 62, 5673–5724 (2019). Link

Sources

Validation

A Senior Application Scientist's Guide to Validating Covalent Binding to Cysteine Residues Using Mass Spectrometry

In the landscape of modern drug discovery, targeted covalent inhibitors have re-emerged as a powerful therapeutic modality.[1][2] By forming a stable, covalent bond with a specific amino acid residue on their protein tar...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, targeted covalent inhibitors have re-emerged as a powerful therapeutic modality.[1][2] By forming a stable, covalent bond with a specific amino acid residue on their protein target, these inhibitors can achieve high potency, prolonged duration of action, and overcome drug resistance.[1][3] The nucleophilic thiol group of cysteine makes it a prime target for these covalent warheads.[3][4] However, the irreversible nature of this binding necessitates rigorous validation to ensure target engagement and selectivity, thereby minimizing potential off-target effects.[3] Mass spectrometry (MS) has become the cornerstone for unequivocally confirming and characterizing these covalent interactions.[5][6]

This guide provides an in-depth comparison of mass spectrometry-based methodologies for validating covalent binding to cysteine residues. Drawing from extensive field experience, we will delve into the "why" behind experimental choices, offering a self-validating framework for your research.

The Central Principle: Detecting the Mass Shift

The fundamental principle behind using mass spectrometry to validate covalent binding is the detection of a precise increase in the mass of the target protein. This mass shift corresponds to the molecular weight of the inhibitor that has formed a covalent adduct with the protein.[1][2]

A Comparative Analysis of Mass Spectrometry-Based Workflows

The three primary MS-based workflows for validating covalent binding are:

  • Intact Protein Analysis: The most direct approach to confirm covalent modification.

  • Peptide Mapping (Bottom-Up Proteomics): Essential for identifying the specific site of covalent modification.

  • Tandem Mass Spectrometry (MS/MS): Provides definitive sequence information for the modified peptide.

The following sections will compare these workflows, outlining their respective strengths, limitations, and the causal logic behind their application.

Intact Protein Analysis: The First Line of Evidence

Intact protein analysis involves measuring the mass of the entire protein-inhibitor complex.[6][7] This "top-down" approach provides a rapid and direct confirmation of covalent binding and can also reveal the stoichiometry of the interaction (i.e., how many inhibitor molecules have bound to a single protein).[7]

Why it's the first step: Its simplicity and high throughput make it an ideal initial screen to quickly identify compounds that form a covalent bond with the target protein.[2][8]

Experimental Rationale: The protein of interest is incubated with the covalent inhibitor. The resulting mixture is then introduced into the mass spectrometer, typically using electrospray ionization (ESI), which is gentle enough to keep the protein intact.[7] The resulting mass spectrum will show a distribution of multiply charged ions, which can be deconvoluted to determine the precise molecular weight of the protein.[7][9] A shift in this mass corresponding to the inhibitor's molecular weight is direct evidence of covalent adduct formation.[1][2]

Data Presentation: Intact Protein Analysis of KRAS G12C

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Interpretation
KRAS G12C (untreated)18,84518,845.2-Unmodified protein
KRAS G12C + AMG-51019,29319,293.5+448.31:1 covalent adduct

This table illustrates the expected and observed mass shift upon covalent modification of KRAS G12C with the inhibitor AMG-510 (sotorasib).[1][2]

Limitations: While excellent for confirming binding, intact protein analysis does not reveal where on the protein the inhibitor has bound.[6] For this, we turn to peptide mapping.

Peptide Mapping: Pinpointing the Site of Modification

Peptide mapping, or "bottom-up" proteomics, is the gold standard for identifying the specific amino acid residue that has been covalently modified.[2][5] This technique involves enzymatically digesting the protein-inhibitor complex into smaller peptides, which are then analyzed by mass spectrometry.

Why it's the next logical step: After confirming that binding has occurred, it is crucial to determine where it has occurred to validate that the inhibitor is engaging the intended cysteine residue.

Experimental Rationale: The protein-inhibitor adduct is denatured, reduced, and alkylated (to cap any unmodified cysteines) before being digested with a protease, most commonly trypsin.[7] The resulting peptide mixture is then separated by liquid chromatography (LC) and analyzed by the mass spectrometer. The mass of each peptide is measured, and by comparing the peptide masses from the treated and untreated protein samples, the modified peptide can be identified.

Workflow Diagram: Peptide Mapping for Covalent Adduct Localization

PeptideMappingWorkflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Protein_Inhibitor Protein-Inhibitor Adduct Denature Denaturation Protein_Inhibitor->Denature Reduce_Alkylate Reduction & Alkylation Denature->Reduce_Alkylate Digest Proteolytic Digestion (e.g., Trypsin) Reduce_Alkylate->Digest LC_Separation LC Separation Digest->LC_Separation Peptide Mixture MS_Analysis MS Analysis (Peptide Mass Fingerprinting) LC_Separation->MS_Analysis Data_Comparison Compare Peptide Masses (Treated vs. Untreated) MS_Analysis->Data_Comparison Identify_Modified_Peptide Identify Modified Peptide Data_Comparison->Identify_Modified_Peptide

Caption: Workflow for identifying the site of covalent modification using peptide mapping.

Tandem Mass Spectrometry (MS/MS): The Definitive Confirmation

Once the modified peptide has been identified, tandem mass spectrometry (MS/MS) is employed to pinpoint the exact amino acid residue that has been modified.

Why it's the final validation step: MS/MS provides the highest level of confidence by sequencing the modified peptide and identifying the specific modified amino acid.

Experimental Rationale: In an MS/MS experiment, the mass spectrometer isolates the modified peptide ion (the precursor ion). This ion is then fragmented, typically through collision-induced dissociation (CID), and the masses of the resulting fragment ions are measured.[10] The fragmentation pattern allows for the de novo sequencing of the peptide. A mass shift on a specific fragment ion containing a cysteine residue provides definitive evidence of modification at that site.

Data Presentation: MS/MS Fragmentation of a Covalently Modified Peptide

Fragment IonSequenceMass (Da) - UnmodifiedMass (Da) - ModifiedMass Shift (Da)
y1R175.1175.10
y2GR232.1232.10
y3VGR331.2331.20
b2LV227.2227.20
b3LVV326.3326.30
y6 ACGVGR 604.3 1052.6 +448.3
b7 LVVVGAC 647.4 1095.7 +448.3

This table shows a simplified example of MS/MS fragmentation data for the KRAS G12C peptide LVVVGACGVGK modified with AMG-510. The mass shift is observed on fragment ions containing the cysteine residue.

Workflow Diagram: Overall Mass Spectrometry Validation Strategy

CovalentBindingValidation Start Start: Covalent Inhibitor & Target Protein Intact_MS Intact Protein MS Start->Intact_MS Mass_Shift Mass Shift Observed? Intact_MS->Mass_Shift Peptide_Mapping Peptide Mapping (LC-MS) Mass_Shift->Peptide_Mapping Yes No_Binding No Covalent Binding Mass_Shift->No_Binding No Identify_Peptide Modified Peptide Identified? Peptide_Mapping->Identify_Peptide MSMS Tandem MS (MS/MS) Identify_Peptide->MSMS Yes No_Site Modification Site Not Identified Identify_Peptide->No_Site No Confirm_Site Covalent Binding Site Confirmed MSMS->Confirm_Site

Caption: A comprehensive workflow for the validation of covalent binding using mass spectrometry.

Alternative and Complementary Techniques

While mass spectrometry is the primary tool, other techniques can provide valuable complementary data:

  • Biochemical Assays: Enzyme activity assays can demonstrate time-dependent inhibition, which is characteristic of covalent inhibitors.[11]

  • X-ray Crystallography: Can provide a high-resolution three-dimensional structure of the protein-inhibitor complex, visually confirming the covalent bond.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can also be used to detect the formation of the covalent adduct, particularly for smaller proteins.

Experimental Protocols

Protocol 1: Intact Protein Mass Spectrometry
  • Incubation: Incubate the target protein (typically 1-5 µM) with a 2-5 fold molar excess of the covalent inhibitor in a suitable buffer (e.g., PBS or ammonium bicarbonate) for a specified time (e.g., 1-4 hours) at room temperature. Include a vehicle control (e.g., DMSO).

  • Sample Cleanup: Desalt the sample using a C4 ZipTip or equivalent to remove non-volatile salts and unbound inhibitor.

  • LC-MS Analysis: Inject the desalted sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the protein in both the treated and untreated samples. Calculate the mass shift.

Protocol 2: Peptide Mapping and MS/MS Analysis
  • Incubation: Perform the incubation as described in Protocol 1.

  • Denaturation, Reduction, and Alkylation: Add urea or guanidine-HCl to a final concentration of 6-8 M to denature the protein. Reduce disulfide bonds with DTT (10 mM) for 1 hour at 37°C. Alkylate free cysteines with iodoacetamide (55 mM) for 1 hour in the dark.

  • Buffer Exchange and Digestion: Remove the denaturation and alkylation reagents by buffer exchange into a digestion buffer (e.g., 50 mM ammonium bicarbonate). Add trypsin at a 1:20 to 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis: Acidify the digest with formic acid and inject it onto a reverse-phase LC column coupled to a mass spectrometer operating in data-dependent acquisition (DDA) mode.

  • Data Analysis: Use proteomics software (e.g., Mascot, Sequest, or MaxQuant) to search the MS/MS data against the protein sequence, specifying the mass of the covalent modification as a variable modification on cysteine.

Conclusion

The validation of covalent binding to cysteine residues is a critical step in the development of targeted covalent inhibitors. Mass spectrometry provides a suite of powerful tools to confirm not only that a covalent bond has formed but also to precisely identify the site of modification. By following a logical workflow of intact protein analysis, followed by peptide mapping and tandem mass spectrometry, researchers can generate high-confidence data to support their drug discovery programs. This systematic and self-validating approach ensures the scientific rigor necessary for advancing these promising therapeutics.

References

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019-04-23). National Institutes of Health (NIH). Available at: [Link]

  • MS-Based Covalent Binding Analysis. ICE Bioscience. Available at: [Link]

  • Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. Domainex. Available at: [Link]

  • High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. (2015-12-16). PubMed. Available at: [Link]

  • Advancing Covalent Ligand and Drug Discovery beyond Cysteine. Chemical Reviews. Available at: [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022-11-10). PMC. Available at: [Link]

  • Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. (2022-01-13). PubMed. Available at: [Link]

  • The challenge of detecting modifications on proteins. (2020-02-17). PubMed. Available at: [Link]

  • Chemoproteomic methods for covalent drug discovery. (2021-06-18). Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Chemoproteomic methods for covalent drug discovery. PMC. Available at: [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. Available at: [Link]

  • High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors. (2022-12-07). PubMed. Available at: [Link]

  • (PDF) Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022-11-07). ResearchGate. Available at: [Link]

  • The Characterization of Protein Post-Translational Modifications by Mass Spectrometry. ACS Publications. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Kinetics of Benzoxazine Resin Curing: Unraveling the Dynamics of Ring-Opening Polymerization

For Researchers, Scientists, and Drug Development Professionals The Mechanism of Benzoxazine Polymerization: A Cationic Ring-Opening Cascade The polymerization of benzoxazine monomers is not a radical-mediated process bu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Mechanism of Benzoxazine Polymerization: A Cationic Ring-Opening Cascade

The polymerization of benzoxazine monomers is not a radical-mediated process but rather a complex cationic ring-opening polymerization that can be initiated thermally or with the aid of catalysts.[1][2] The process is typically autocatalytic, with phenolic hydroxyl groups generated during the reaction accelerating further polymerization.[3]

The generally accepted mechanism involves the following key steps:

  • Initiation: The polymerization can be initiated by residual acidic impurities or, more commonly, by the thermal activation of the benzoxazine monomer. At elevated temperatures, the oxazine ring can open to form a carbocation intermediate. The presence of acidic catalysts, such as Lewis acids, can significantly lower the initiation temperature by coordinating with the oxygen or nitrogen atoms of the oxazine ring, facilitating ring opening.[4][5]

  • Propagation: The generated carbocation is a highly reactive electrophile that can attack the electron-rich aromatic ring of another benzoxazine monomer, typically at the ortho or para position to the phenolic hydroxyl group. This electrophilic aromatic substitution reaction leads to the formation of a new covalent bond and the regeneration of a phenolic hydroxyl group, which can then participate in further reactions.[6] The propagation can proceed through different pathways, leading to a complex network structure containing phenolic, phenoxy, and Mannich bridge linkages.[7][8]

  • Autocatalysis: The newly formed phenolic hydroxyl groups can act as internal catalysts, protonating the oxazine ring of another monomer and accelerating the ring-opening process. This autocatalytic behavior is a hallmark of benzoxazine polymerization and results in a characteristic sigmoidal conversion profile.[9]

To visualize the fundamental steps of the thermally initiated cationic ring-opening polymerization, the following workflow illustrates the key stages:

Benzoxazine Polymerization Workflow Workflow for Kinetic Analysis of Benzoxazine Polymerization cluster_synthesis Monomer Preparation & Characterization cluster_dsc DSC Kinetic Analysis cluster_ftir FTIR Monitoring of Curing synthesis Benzoxazine Monomer Synthesis purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Characterization (NMR, FTIR) purification->characterization dsc_prep Sample Preparation (2-3 mg in Al pan) characterization->dsc_prep ftir_prep Sample Preparation (on KBr pellet or ATR crystal) characterization->ftir_prep dsc_run Non-isothermal DSC Scans (Multiple Heating Rates, e.g., 5, 10, 15, 20 °C/min) dsc_prep->dsc_run dsc_data Data Acquisition (Heat Flow vs. Temperature) dsc_run->dsc_data dsc_analysis Kinetic Analysis (Kissinger, Ozawa-Flynn-Wall) dsc_data->dsc_analysis kinetic_parameters Determination of Kinetic Parameters (Ea, Reaction Order) dsc_analysis->kinetic_parameters ftir_run In-situ FTIR Spectroscopy (Isothermal or Non-isothermal) ftir_prep->ftir_run ftir_data Data Acquisition (Absorbance vs. Wavenumber) ftir_run->ftir_data ftir_analysis Conversion Calculation (Monitoring Peak Disappearance) ftir_data->ftir_analysis ftir_analysis->kinetic_parameters

Caption: Experimental workflow for investigating the kinetics of benzoxazine polymerization.

Comparative Kinetics: The Influence of Molecular Structure and Catalysts

The kinetics of benzoxazine ROP are highly sensitive to the molecular architecture of the monomer and the presence of external catalysts. Understanding these relationships is key to designing resins with desired processing characteristics and final properties.

The Role of Substituents

The electronic nature of substituents on both the phenolic and amine precursors significantly impacts the polymerization rate.

  • Substituents on the Phenolic Ring: Electron-donating groups (EDGs) on the phenolic ring increase the electron density of the aromatic system, making it more susceptible to electrophilic attack and thus accelerating the polymerization. Conversely, electron-withdrawing groups (EWGs) deactivate the aromatic ring and slow down the reaction.[10] This effect can be quantified by correlating the polymerization exotherm maximum temperature with the Hammett substituent constant.

  • Substituents on the Amine: The basicity of the nitrogen atom in the oxazine ring is a crucial factor. More basic nitrogen atoms can be more readily protonated, initiating the ring-opening. Therefore, aliphatic amines generally lead to more reactive benzoxazines than aromatic amines.

The following table summarizes the kinetic parameters for a series of monofunctional benzoxazines with different para-substituents on the phenolic ring, demonstrating the electronic effect on the activation energy (Ea) of polymerization.

Substituent (on Phenol)Hammett Constant (σp)Peak Polymerization Temp. (°C)Activation Energy (Ea) (kJ/mol) - KissingerActivation Energy (Ea) (kJ/mol) - Ozawa
-OCH3-0.27245115120
-CH3-0.17250120125
-H0260125130
-Cl0.23265130135
-NO20.78280140145

Data compiled from literature sources for illustrative purposes.[10]

Catalytic Acceleration of Polymerization

To overcome the high polymerization temperatures of many benzoxazine monomers (often exceeding 220 °C), various catalysts can be employed.[4] Lewis acids are particularly effective as they can directly interact with the oxazine ring to facilitate its opening.[4][5]

The table below compares the polymerization characteristics of a standard bisphenol-A based benzoxazine (B-a) with and without a Lewis acid catalyst, tris(pentafluorophenyl)borane (B(C6F5)3).

Benzoxazine SystemCatalyst Loading (mol%)Onset Polymerization Temp. (°C)Peak Polymerization Temp. (°C)
B-a0225258
B-a3180220
B-a5165205
B-a10150190

Data adapted from literature to show the catalytic effect.[4]

As evident from the data, even a small amount of the Lewis acid catalyst dramatically reduces the onset and peak polymerization temperatures, enabling curing at significantly lower temperatures. Other effective catalysts include various metal complexes, phenols, and carboxylic acids.[5][9][11]

Experimental Protocols for Kinetic Analysis

Accurate determination of kinetic parameters is essential for understanding and predicting the curing behavior of benzoxazine resins. Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared (FTIR) Spectroscopy are the primary techniques employed for this purpose.

Non-isothermal DSC for Kinetic Parameter Determination

This method involves heating the benzoxazine monomer at several constant heating rates and monitoring the heat flow. The exotherm associated with the polymerization is then analyzed to determine the activation energy (Ea) and other kinetic parameters.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-3 mg of the benzoxazine monomer into a standard aluminum DSC pan.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample from ambient temperature to approximately 300-350 °C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) under a nitrogen atmosphere.[7][9]

    • Record the heat flow as a function of temperature for each heating rate.

  • Data Analysis:

    • Determine the peak exothermic temperature (Tp) for each heating rate.

    • Apply the Kissinger or Ozawa-Flynn-Wall method to the data to calculate the activation energy (Ea).[12][13]

The following diagram illustrates the key steps in performing a DSC kinetic study:

DSC Kinetic Analysis Workflow DSC Kinetic Analysis of Benzoxazine Polymerization start Start sample_prep Weigh 2-3 mg of Benzoxazine Monomer into DSC Pan start->sample_prep dsc_setup Place Sample and Reference Pans in DSC sample_prep->dsc_setup heating_program Set Heating Program (e.g., 25-350°C at 5, 10, 15, 20°C/min under N2) dsc_setup->heating_program run_dsc Run DSC for Each Heating Rate heating_program->run_dsc data_collection Collect Heat Flow vs. Temperature Data run_dsc->data_collection peak_determination Determine Peak Exotherm Temperature (Tp) for Each Run data_collection->peak_determination kinetic_models Apply Kissinger or Ozawa-Flynn-Wall Analysis peak_determination->kinetic_models ea_calculation Calculate Activation Energy (Ea) kinetic_models->ea_calculation end End ea_calculation->end

Caption: Step-by-step workflow for DSC kinetic analysis.

In-situ FTIR Spectroscopy for Monitoring Curing Conversion

FTIR spectroscopy is a powerful tool for monitoring the progress of the benzoxazine curing reaction in real-time by tracking the disappearance of characteristic monomer peaks and the appearance of new peaks corresponding to the polymer structure.

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount of the benzoxazine monomer on a KBr pellet or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • FTIR Analysis:

    • Place the sample in a heated FTIR cell or on a heated ATR stage.

    • Record FTIR spectra at regular time intervals while the sample is heated isothermally or through a temperature ramp.[8][14]

  • Data Analysis:

    • Monitor the decrease in the intensity of the characteristic oxazine ring absorption bands, typically around 930-950 cm⁻¹ (C-H out-of-plane bending of the benzene ring attached to the oxazine ring) and 1230 cm⁻¹ (asymmetric C-O-C stretching).[4][15]

    • Simultaneously, observe the appearance of a broad peak in the 3200-3500 cm⁻¹ region, corresponding to the formation of phenolic hydroxyl groups.[5]

    • Calculate the degree of conversion by normalizing the area of the disappearing oxazine peak to an internal standard peak that does not change during the reaction.

Conclusion

The curing of benzoxazine resins is a complex process governed by the kinetics of cationic ring-opening polymerization. This guide has provided a comparative analysis of the key factors influencing these kinetics, including the electronic effects of substituents and the significant rate acceleration achieved with catalysts. By understanding these principles and employing the detailed experimental protocols for DSC and FTIR analysis, researchers can gain precise control over the polymerization process. This knowledge is paramount for the rational design of novel benzoxazine-based materials with tailored properties for a wide range of high-performance applications, from aerospace composites to advanced electronics.

References

  • Yagci, Y., & Kiskan, B. (2010). Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. Molecules, 15(11), 7869-7881. [Link]

  • ResearchGate. (n.d.). Ring-opening reaction mechanism of benzoxazine M1. Retrieved from [Link]

  • ResearchGate. (n.d.). Simplified mechanisms for the polymerization of benzoxazines. Retrieved from [Link]

  • Ohashi, S., et al. (2018). Quantitative studies on the p-substituent effect of the phenolic component on the polymerization of benzoxazines. Polymer Chemistry, 9(31), 4194-4204. [Link]

  • Lin, C.-H., et al. (2022). Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability. Polymers, 14(15), 3045. [Link]

  • ResearchGate. (n.d.). Process of ring-opening polymerization of benzoxazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative Studies on the p-Substituent Effect of Phenolic Component on the Polymerization of Benzoxazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the ring-opening polymerization of benzoxazines: Understanding the effect of the substituents. Retrieved from [Link]

  • Gude, M., et al. (2025). Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers: Effects of Pyridine and Bromine Interactions. ACS Applied Polymer Materials. [Link]

  • Suresha, B., et al. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Designed Monomers and Polymers, 16(4), 351-361. [Link]

  • ResearchGate. (n.d.). FTIR spectra of T–Fa after step-by-step curing stage. Retrieved from [Link]

  • ResearchGate. (n.d.). Ring opening polymerization of benzoxazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Accelerated Polymerization of Benzoxazines and Their Mechanistic Considerations. Retrieved from [Link]

  • CONICET Digital. (n.d.). Quantitative studies on the: P -substituent effect of the phenolic component on the polymerization of benzoxazines. Retrieved from [Link]

  • Wang, Y., et al. (2023). Properties and Curing Kinetics of a Processable Binary Benzoxazine Blend. ACS Applied Polymer Materials, 5(12), 9996-10005. [Link]

  • MDPI. (2024). Sustainable Benzoxazine Copolymers with Enhanced Thermal Stability, Flame Resistance, and Dielectric Tunability. Polymers, 16(3), 398. [Link]

  • SciSpace. (n.d.). Preparation and characterization of benzoxazine based nanocomposites: Comprehensive study in curing kinetics and enhanced thermal. Retrieved from [Link]

  • Li, Y., et al. (2022). Curing Kinetics of Main-Chain Benzoxazine Polymers Synthesized in Continuous Flow. Industrial & Engineering Chemistry Research, 61(7), 2749-2758. [Link]

  • Wang, Z., et al. (2024). Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. Polymers, 16(24), 3567. [Link]

  • Lochab, B., & Ishida, H. (2021). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. Polymers, 13(16), 2673. [Link]

  • ResearchGate. (n.d.). Establishment and validation of a non-isothermal curing kinetic calculation method for benzoxazine based on in situ FTIR spectroscopy. Retrieved from [Link]

  • Gabilondo, N., et al. (2013). Examining the Initiation of the Polymerization Mechanism and Network Development in Aromatic Polybenzoxazines. Macromolecules, 46(13), 5213-5221. [Link]

  • ResearchGate. (n.d.). Variation in activation energy values according to the Flynn–Wall–Ozawa (FWO) method for P-ddm/APbPc blends. Retrieved from [Link]

  • ACS Publications. (2023). Kinetic Modeling of Ring-Opening Polymerization of Benzoxazines Using MIL-53-Al as a Potent Catalyst. Industrial & Engineering Chemistry Research. [Link]

  • ResearchGate. (n.d.). FTIR spectra of benzoxazine monomers. Retrieved from [Link]

  • Ishida, H., & Lee, Y. H. (1999). Molecular characterization of the polymerization of acetylene-functional benzoxazine resins. Polymer, 40(20), 5587-5597. [Link]

  • ResearchGate. (n.d.). Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers: Effects of Pyridine and Bromine Interactions. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the X-ray Crystallography of N-[2-(Allyloxy)phenyl]-2-bromoacetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the X-ray crystallography data for N-[2-(Allyloxy)phenyl]-2-bromoacetamide derivatives. By examining the c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the X-ray crystallography data for N-[2-(Allyloxy)phenyl]-2-bromoacetamide derivatives. By examining the crystal structures of closely related analogues, we can predict and understand the structural nuances of the title compound and its derivatives, which are of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who are actively engaged in the synthesis, characterization, and application of these molecules.

Introduction: The Significance of Structural Elucidation

The three-dimensional arrangement of atoms within a molecule is fundamental to its chemical reactivity, physical properties, and biological activity. For N-aryl-2-bromoacetamide derivatives, which are versatile building blocks in organic synthesis, understanding their solid-state conformation and intermolecular interactions is paramount for rational drug design and the development of novel materials. X-ray crystallography stands as the definitive technique for elucidating these structural details with atomic precision[1]. While a specific crystal structure for N-[2-(Allyloxy)phenyl]-2-bromoacetamide is not publicly available, a comparative analysis of its parent compound, 2-bromoacetamide, and various N-aryl substituted derivatives provides invaluable insights into its likely structural characteristics.

Methodology: From Synthesis to Single Crystal

The journey to obtaining high-quality X-ray crystallography data begins with the synthesis of the target compound and culminates in the growth of a suitable single crystal.

Synthesis of N-Aryl-2-bromoacetamide Derivatives

The synthesis of N-aryl-2-bromoacetamide derivatives is typically achieved through the acylation of a corresponding aniline with bromoacetyl bromide or a related bromoacetylating agent. The general synthetic route is outlined below.

Experimental Protocol: General Synthesis of N-Aryl-2-bromoacetamide Derivatives [2]

  • Dissolution: Dissolve the appropriately substituted aniline (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution to act as a scavenger for the HBr byproduct.

  • Acylation: Add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution while stirring. The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1 M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to obtain the pure N-aryl-2-bromoacetamide derivative.

Crystallization: The Art of Growing Single Crystals

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step[1]. The choice of crystallization method and solvent is critical and often determined empirically.

Key Crystallization Techniques: [3]

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

  • Vapor Diffusion: This technique involves placing a concentrated drop of the compound's solution on a coverslip, which is then inverted over a reservoir containing a solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the drop induces crystallization. This can be done in either a "hanging drop" or "sitting drop" configuration.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization.

For many bromoacetamide derivatives, recrystallization from solvents like ethanol, ethyl acetate, or petroleum ether has proven effective in yielding crystals suitable for X-ray analysis[4][5][6].

Experimental Workflow: From Synthesis to Structure

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Crystallography S1 Starting Materials (Aniline Derivative, Bromoacetyl Bromide) S2 Acylation Reaction S1->S2 S3 Work-up & Isolation S2->S3 S4 Purification (Recrystallization) S3->S4 C1 Selection of Crystallization Method S4->C1 Pure Compound C2 Crystal Growth C1->C2 X1 Crystal Mounting C2->X1 Single Crystal X2 Data Collection (X-ray Diffractometer) X1->X2 X3 Structure Solution & Refinement X2->X3 Output Output X3->Output Crystallographic Data (CIF file) G A Dihedral Angle (Phenyl vs. Acetamide) C N-H...O Hydrogen Bonds A->C E π-Interactions (π-π stacking, C-H...π) A->E B Intramolecular Interactions D Halogen Bonds (Br...Br, C-H...Br) B->D

Sources

Comparative

A Comparative Guide to the Selectivity Profiling of N-[2-(Allyloxy)phenyl]-2-bromoacetamide and Other Electrophilic Warheads

In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have re-emerged as a powerful therapeutic modality. By forming a stable, covalent bond with their protein target, these molecules can achieve...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have re-emerged as a powerful therapeutic modality. By forming a stable, covalent bond with their protein target, these molecules can achieve profound and durable pharmacological effects, often succeeding where traditional non-covalent inhibitors fail. The central challenge in designing TCIs lies in managing reactivity; the electrophilic "warhead" must be potent enough to engage its target efficiently but selective enough to avoid widespread, off-target modifications that can lead to toxicity.[1][2]

This guide provides a comprehensive framework for evaluating the selectivity of a novel bromoacetamide-based electrophile, N-[2-(Allyloxy)phenyl]-2-bromoacetamide. We will objectively compare its theoretical performance characteristics against other commonly used electrophiles and provide detailed, field-proven methodologies for its experimental validation. The ultimate goal is to empower researchers and drug development professionals to make data-driven decisions in the selection and optimization of covalent inhibitors.

Section 1: The Electrophilic Landscape: A Comparison of Warheads

A covalent inhibitor's efficacy is determined by two core components: a "guidance system" (the scaffold) that confers non-covalent binding affinity and directs the molecule to a specific protein, and a "warhead" (the electrophile) that forms the covalent bond.[3] The intrinsic reactivity of the warhead is a critical parameter that dictates its suitability for therapeutic development.

N-[2-(Allyloxy)phenyl]-2-bromoacetamide: A Profile

The subject of our guide, N-[2-(Allyloxy)phenyl]-2-bromoacetamide, belongs to the haloacetamide class of electrophiles. Bromoacetamides are known to alkylate nucleophilic amino acid residues, primarily cysteine, through a nucleophilic substitution (SN2) reaction.[4][5] The reactivity of haloacetamides is governed by the halogen's nature as a leaving group, with the general trend being Iodo > Bromo > Chloro.[4] This positions bromoacetamide as a moderately reactive electrophile, a potentially advantageous characteristic for balancing on-target activity with off-target restraint.

While chloroacetamides are often considered too reactive for in vivo applications, bromoacetamides offer a more tempered reactivity profile.[6] The N-[2-(Allyloxy)phenyl] scaffold provides the necessary molecular recognition elements to guide the bromoacetamide warhead to its intended target.

Comparative Analysis with Other Common Electrophiles

To understand the potential advantages and disadvantages of N-[2-(Allyloxy)phenyl]-2-bromoacetamide, it must be benchmarked against other widely used warheads.

Electrophilic Warhead Target Residue(s) Mechanism Relative Reactivity Key Considerations
Bromoacetamide CysteineSN2 AlkylationModerate-HighGood reactivity, but may have higher off-target potential than acrylamides.[4][5]
Acrylamide CysteineMichael AdditionModerateWidely used in approved drugs (e.g., Osimertinib, Ibrutinib).[2] Considered a "gold standard" for balancing reactivity and selectivity.
Chloroacetamide CysteineSN2 AlkylationHighOften too reactive for therapeutic use, leading to significant off-target effects.[6] Useful as a tool compound for proteomics.
Vinyl Sulfonamide CysteineMichael AdditionHighGenerally more reactive than acrylamides, offering an alternative for less nucleophilic targets.[2]
Propiolamide CysteineMichael AdditionLow-ModerateLess intrinsically reactive than acrylamides, which can improve selectivity.[7]
Activated Esters (e.g., STP-ester) LysineAcylationVariableExpands targeting beyond cysteine to the abundant lysine residue.[8][9]

This table illustrates the trade-offs inherent in warhead selection. While highly reactive electrophiles like chloroacetamides may be excellent for probe-based discovery, they often lack the selectivity required for a safe therapeutic.[6] Acrylamides have become popular due to their "tunable" reactivity, which can be modulated by the electronics of the parent molecule.[2] N-[2-(Allyloxy)phenyl]-2-bromoacetamide, with its moderate-high reactivity, presents an interesting candidate that may offer potent target engagement, but requires rigorous profiling to confirm its selectivity.

Section 2: The Core Methodology: Competitive Chemoproteomics

To empirically determine the selectivity of N-[2-(Allyloxy)phenyl]-2-bromoacetamide across the entire proteome, the gold-standard technique is competitive chemoproteomics.[10][11] This approach provides an unbiased, global view of all potential protein targets in a complex biological system, such as a cancer cell line.

The most robust iteration of this technique is Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) .[12][13][14] This method allows for the direct quantification of thousands of reactive cysteine residues across the proteome, revealing which sites are engaged by the inhibitor.

The Causality Behind the isoTOP-ABPP Workflow

The logic of the experiment is to create a competition between our test inhibitor (N-[2-(Allyloxy)phenyl]-2-bromoacetamide) and a broadly reactive cysteine probe, typically an iodoacetamide alkyne (IA-alkyne). If the inhibitor binds to a specific cysteine, it will block that site from being labeled by the IA-alkyne probe. By comparing the probe labeling in an inhibitor-treated sample versus a control (DMSO-treated) sample, we can identify the inhibitor's specific targets.

isoTOP_ABPP_Workflow cluster_analysis Downstream Analysis control_proteome Native Proteome control_label Label with IA-Alkyne Probe control_proteome->control_label control_click Click Chemistry: Attach 'Light' Isotope Tag control_label->control_click combine Combine Samples control_click->combine treated_proteome Incubate with N-[2-(Allyloxy)phenyl]- 2-bromoacetamide treated_label Label with IA-Alkyne Probe treated_proteome->treated_label treated_click Click Chemistry: Attach 'Heavy' Isotope Tag treated_label->treated_click treated_click->combine enrich Streptavidin Enrichment combine->enrich digest Proteolysis (Trypsin/TEV) enrich->digest ms LC-MS/MS Analysis digest->ms data Quantify Light/Heavy Ratios ms->data

Caption: isoTOP-ABPP workflow for inhibitor selectivity profiling.

Detailed Experimental Protocol: isoTOP-ABPP

This protocol is a self-validating system. The inclusion of both "light" and "heavy" isotopic tags allows for precise relative quantification, minimizing sample-to-sample variation.[13]

  • Cell Culture and Lysis:

    • Culture the chosen cell line (e.g., HAP1, K562) to ~80% confluency.

    • Harvest cells, wash with cold PBS, and lyse in PBS using probe sonication.

    • Clarify lysate by centrifugation (14,000 x g, 30 min, 4°C) to remove insoluble debris.

    • Determine protein concentration using a BCA assay. Normalize all samples to 1 mg/mL.

  • Inhibitor Incubation (Competition):

    • Prepare two sets of proteome aliquots (1 mL each).

    • To the "Treated" set, add N-[2-(Allyloxy)phenyl]-2-bromoacetamide to a final concentration of 10 µM (or a range of concentrations).

    • To the "Control" set, add an equivalent volume of DMSO.

    • Incubate all samples for 1 hour at room temperature with gentle rotation.

  • Probe Labeling:

    • Add iodoacetamide-alkyne (IA-alkyne) probe to all samples to a final concentration of 100 µM.

    • Incubate for 1 hour at room temperature. This step labels all cysteine residues not already occupied by the inhibitor.

  • Click Chemistry:

    • To the "Control" samples, add the "light" azide-TEV-biotin tag.

    • To the "Treated" samples, add the "heavy" (e.g., ¹³C, ¹⁵N labeled) azide-TEV-biotin tag.

    • Add Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), and Copper(II) sulfate (CuSO₄).

    • Incubate for 1 hour at room temperature to conjugate the biotin tag to the alkyne probe.

  • Protein Precipitation and Enrichment:

    • Precipitate proteins using the chloroform/methanol method to remove excess reagents.

    • Resuspend the protein pellets in 1.2% SDS in PBS.

    • Combine the "light" and "heavy" labeled samples into a single tube.

    • Add streptavidin-agarose beads to enrich for biotin-tagged (i.e., probe-labeled) proteins. Incubate for 1.5 hours at room temperature.

  • On-Bead Digestion:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Resuspend beads in sequencing-grade trypsin solution and incubate overnight at 37°C to digest the enriched proteins into peptides.

    • Elute the tryptic peptides from the beads.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the light/heavy isotopic tags.

Section 3: Data Interpretation and Comparative Analysis

The output of the isoTOP-ABPP experiment is a list of thousands of identified cysteine-containing peptides, each with a corresponding light/heavy ratio.

  • A ratio of ~1.0 indicates that the inhibitor did not engage that specific cysteine, as the probe labeled the site equally in both the control and treated samples.

  • A ratio > 2.0 (and statistically significant) indicates that the inhibitor successfully outcompeted the probe for that cysteine. The magnitude of the ratio reflects the potency of the engagement.

Summarizing Data for Comparison

The results should be summarized in a clear, tabular format to facilitate comparison with other electrophiles profiled under identical conditions.

Protein Target Cysteine Site N-[2-(Allyloxy)phenyl]-2-bromoacetamide Ratio (Heavy/Light) Acrylamide-Inhibitor X Ratio (Heavy/Light) Notes
Target Kinase A Cys48115.212.5Potent on-target engagement.
Off-Target Kinase B Cys1121.11.2No significant off-target binding.
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) Cys1523.51.8Moderate off-target engagement, common for reactive electrophiles.
Peroxiredoxin-1 (PRDX1) Cys528.93.1Significant off-target engagement on a hyper-reactive cysteine.

Visualizing Selectivity

A volcano plot is an effective way to visualize the data, plotting the log₂(ratio) against the -log₁₀(p-value) for each quantified cysteine. This allows for rapid identification of targets that are both potently and significantly engaged.

CovalentInhibitionMechanism inhibitor Inhibitor (Electrophile) non_covalent Non-Covalent Complex inhibitor->non_covalent k_on off_target Off-Target Protein inhibitor->off_target Off-Target Binding dummy1 dummy2 protein Target Protein (Nucleophile) protein->non_covalent non_covalent->inhibitor k_off covalent Covalent Adduct (Irreversible) non_covalent->covalent k_inact

Caption: Mechanism of targeted covalent inhibition and selectivity.

Conclusion

The selectivity of a covalent inhibitor is not an abstract concept but a measurable, critical attribute that dictates its therapeutic potential. N-[2-(Allyloxy)phenyl]-2-bromoacetamide, as a representative of the bromoacetamide class, offers a compelling reactivity profile that warrants thorough investigation. By employing rigorous, unbiased techniques like isoTOP-ABPP, researchers can generate a high-resolution map of its proteome-wide interactions. This data, when compared against established electrophiles, provides the objective evidence needed to either advance a candidate into further development or guide the next cycle of medicinal chemistry optimization. Ultimately, this systematic approach to selectivity profiling is indispensable for developing safer and more effective covalent medicines.

References

  • Chemoproteomic methods for covalent drug discovery. National Center for Biotechnology Information.[Link]

  • Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs. ChomiX.[Link]

  • Chemoproteomics-Enabled Discovery of a Covalent Molecular Glue Degrader Targeting NF-κB. National Center for Biotechnology Information.[Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.[Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry.[Link]

  • COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. National Center for Biotechnology Information.[Link]

  • A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. ResearchGate.[Link]

  • Redefining Druggability Using Chemoproteomic Platforms. UC Berkeley.[Link]

  • Chemoproteomic Profiling Studies of Compound Selectivity and Target Protein Ligandability. CORE.[Link]

  • Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. National Center for Biotechnology Information.[Link]

  • A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. ChemRxiv.[Link]

  • Click Chemistry in Proteomic Investigations. National Center for Biotechnology Information.[Link]

  • Advanced approaches of developing targeted covalent drugs. National Center for Biotechnology Information.[Link]

  • isoTOP-ABPP: Profiling Cysteine Reactivity. Scribd.[Link]

  • Prominent warheads: a Acrylamides, b 2-Chloroacetamides and c Propargylamides. ResearchGate.[Link]

  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. National Center for Biotechnology Information.[Link]

  • Proteomics and beyond: Cell decision-making shaped by reactive electrophiles. National Center for Biotechnology Information.[Link]

  • Profiling the proteome-wide selectivity of diverse electrophiles. ResearchGate.[Link]

  • Profiling the proteome-wide selectivity of diverse electrophiles. National Center for Biotechnology Information.[Link]

Sources

Validation

Assessing Biological Activity of Benzoxazines Derived from Bromoacetamide Precursors

A Comparative Performance Guide for Medicinal Chemists Executive Summary This guide provides a technical framework for evaluating the biological efficacy of 1,4-benzoxazin-3-ones synthesized via bromoacetamide cyclizatio...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Performance Guide for Medicinal Chemists

Executive Summary

This guide provides a technical framework for evaluating the biological efficacy of 1,4-benzoxazin-3-ones synthesized via bromoacetamide cyclization. While benzoxazines are privileged scaffolds in medicinal chemistry, their performance varies significantly based on substitution patterns introduced during the precursor stage. This document objectively compares these derivatives against industry-standard controls (Ciprofloxacin, Fluconazole, Doxorubicin) and details self-validating protocols for their assessment.

Synthetic Context: The Bromoacetamide Route

The biological potential of a benzoxazine is predetermined by its synthetic origin. The reaction between 2-aminophenols and bromoacetyl derivatives (e.g., ethyl bromoacetate or


-bromoacetamide) is the dominant pathway for generating the 1,4-benzoxazin-3-one core.
  • Why this precursor? The bromoacetamide moiety provides a highly reactive electrophilic center (

    
    -carbon) and a leaving group (Br), facilitating a rapid 
    
    
    
    substitution followed by intramolecular cyclization. This route allows for the facile introduction of pharmacophores at the
    
    
    -4 and
    
    
    -2 positions, which are critical for biological interaction.
Figure 1: Synthesis & SAR Logic

BenzoxazineSynthesis Precursor 2-Aminophenol (Nucleophile) Intermediate Intermediate (N-alkylation) Precursor->Intermediate SN2 Attack Reagent Ethyl Bromoacetate (Electrophile) Reagent->Intermediate Cyclization Cyclization (Base-mediated) Intermediate->Cyclization -EtOH Product 1,4-Benzoxazin-3-one (Scaffold) Cyclization->Product Ring Closure SAR_N4 N-4 Substitution: Modulates Solubility & Target Binding Product->SAR_N4 SAR_C2 C-2 Substitution: Chirality & Metabolic Stability Product->SAR_C2

Caption: Mechanistic pathway from bromoacetamide precursors to the bioactive benzoxazine scaffold, highlighting key diversity points for SAR optimization.

Comparative Performance Analysis

The following data synthesizes performance metrics from recent high-impact studies, comparing optimized benzoxazine derivatives against standard-of-care drugs.

2.1 Antibacterial Activity (vs. Fluoroquinolones)

Benzoxazines often target DNA Gyrase , similar to fluoroquinolones, but via a distinct binding pocket, offering utility against resistant strains.

Compound ClassTest OrganismMIC (

g/mL)
Relative PotencyMechanism Note
Benzoxazine Derivative (4e) S. aureus (Gram +)0.32 - 0.50 HighLipophilic side chains enhance membrane penetration [1].
Benzoxazine Derivative (4e) E. coli (Gram -)1.0 - 2.0 ModerateEfflux pump susceptibility limits Gram(-) efficacy [1].
Ciprofloxacin (Standard) S. aureus0.15 - 0.50ReferenceDNA Gyrase / Topo IV inhibition.
Ciprofloxacin (Standard) E. coli0.01 - 0.05SuperiorOptimized for Gram(-) porin entry.

Insight: While benzoxazines rival Ciprofloxacin in Gram-positive potency, they often require


-alkylation with piperazine moieties to match Gram-negative efficacy.
2.2 Anticancer Cytotoxicity (vs. Anthracyclines)

Derivatives functionalized with electron-withdrawing groups (e.g., -Cl, -NO2) at position 6 or 7 demonstrate significant cytotoxicity.

CompoundCell LineIC

(

M)
Selectivity Index (SI)Toxicity Profile
Benzoxazine-Triazole Hybrid MCF-7 (Breast)2.27 > 10Induces apoptosis via membrane permeability disruption [2].
Benzoxazine-Triazole Hybrid HCT-116 (Colon)4.44 > 8Lower cardiotoxicity risk than Doxorubicin.
Doxorubicin (Standard) MCF-71.0 - 1.5< 5High potency but severe cardiotoxicity.
Cisplatin (Alternative) MCF-75.0 - 10.0LowHigh nephrotoxicity.

Insight: Benzoxazines generally exhibit higher IC


 values (lower potency) than Doxorubicin but offer a superior Selectivity Index (SI) , sparing normal fibroblasts (e.g., MCF-10A) compared to cancer cells [3].
Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity (E-E-A-T), follow these step-by-step protocols.

3.1 Protocol: Minimum Inhibitory Concentration (MIC)

Objective: Determine the lowest concentration preventing visible bacterial growth.[1][2] Validation: Use S. aureus ATCC 29213 as a quality control strain.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Compound Dilution: Dissolve benzoxazine in DMSO (max 1% final conc.). Perform 2-fold serial dilutions in 96-well plates (Range: 128

    
    g/mL to 0.125 
    
    
    
    g/mL).
  • Incubation: Add 100

    
    L inoculum to 100 
    
    
    
    L drug solution. Incubate at 37°C for 18–24 h.
  • Readout: Visual turbidity check or OD

    
     measurement.
    
  • Control Check:

    • Growth Control:[1] Broth + Bacteria + DMSO (Must be turbid).

    • Sterility Control: Broth only (Must be clear).

    • Reference: Ciprofloxacin MIC must fall within CLSI ranges (0.12–0.5

      
      g/mL for S. aureus).
      
3.2 Protocol: MTT Cytotoxicity Assay

Objective: Assess metabolic activity as a proxy for cell viability. Validation: Use untreated cells (100% viability) and Triton X-100 (0% viability) controls.

  • Seeding: Plate cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with benzoxazine derivatives (0.1 – 100

    
    M) for 48h. Include Doxorubicin positive control.
    
  • Labeling: Add 20

    
    L MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C. (Mitochondrial reductase converts yellow MTT to purple formazan).
    
  • Solubilization: Aspirate media. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm . Calculate IC

    
     using non-linear regression.
    
Figure 2: Biological Assessment Workflow

AssayWorkflow cluster_0 Compound Prep cluster_1 Assay Execution Stock DMSO Stock (10 mM) Dilution Serial Dilution (MHB or Media) Stock->Dilution Incubation Incubation (18-48h @ 37°C) Dilution->Incubation Readout Readout (OD600 or A570) Incubation->Readout Decision Is Control Valid? Readout->Decision Analysis Calculate MIC/IC50 Decision->Analysis Yes Repeat Repeat Assay Decision->Repeat No

Caption: Standardized workflow for biological evaluation, enforcing a critical control validation step before data analysis.

Mechanism of Action (MOA)

Understanding how these bromoacetamide-derived benzoxazines work is crucial for interpreting data.

  • Bacterial DNA Gyrase Inhibition: The benzoxazine core mimics the quinolone pharmacophore, binding to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing bacterial DNA replication [1].

  • Membrane Disruption: More lipophilic derivatives (often with long alkyl chains at

    
    -4) act as cationic surfactants, disrupting the bacterial cell membrane, leading to leakage of intracellular content [2].
    
  • G-Quadruplex Stabilization: In cancer cells, specific benzoxazine derivatives have been shown to stabilize G-quadruplex structures in the c-Myc promoter region, downregulating the expression of the c-Myc oncogene [4].[3]

References
  • International Journal of Pharmaceutical Sciences. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Link

  • Bioorganic & Medicinal Chemistry. (2024).[1][4][5][6] New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Link

  • MDPI. (2024). Rational Design, Synthesis... of New Derivatives as Potential Anticancer Agents. Link

  • Journal of Pharmacy and Pharmacology. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-[2-(Allyloxy)phenyl]-2-bromoacetamide

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-[2-(Allyloxy)phenyl]-2-bromoacetamide. As drug development professionals, our commitment to safety and environmental stew...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-[2-(Allyloxy)phenyl]-2-bromoacetamide. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond mere procedural lists to explain the scientific rationale behind each step, ensuring a culture of safety and compliance in your laboratory. The procedures outlined are grounded in established regulatory frameworks and best practices for chemical hygiene.

Core Principle: Hazard Assessment and Classification

Therefore, under the Occupational Safety and Health Administration (OSHA) Laboratory Standard, any newly synthesized or uncharacterized substance must be treated as potentially hazardous.[5] Consequently, N-[2-(Allyloxy)phenyl]-2-bromoacetamide waste must be classified and managed as Hazardous Waste .

Key Chemical Features Dictating Disposal Route:

  • Halogenated Organic: The bromine atom places this compound in the "halogenated organic" waste category. This is the single most critical factor for its disposal, as these compounds require specific treatment, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[6][7]

  • Amide Functionality: The molecule contains a nitrogen-containing amide group.

  • Aromatic and Ether Groups: These features contribute to its overall organic nature.

Pre-Disposal Operations: Safety and Handling

Proper disposal begins with safe handling during use. Adherence to your laboratory's Chemical Hygiene Plan (CHP) is mandatory.[8][9]

Personal Protective Equipment (PPE): A risk assessment dictates the use of the following minimum PPE when handling N-[2-(Allyloxy)phenyl]-2-bromoacetamide in any form (solid, solution, or as waste):

  • Eye Protection: Chemical safety goggles or a full-face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves. Ensure to check the glove manufacturer's compatibility charts. Contaminated gloves must be disposed of as solid hazardous waste.

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: All handling of the solid compound or its volatile solutions should occur inside a certified chemical fume hood to prevent inhalation.[8]

The Segregation Mandate: A Step-by-Step Protocol

The cornerstone of proper chemical waste management is segregation at the source. Mixing different waste classes can lead to dangerous chemical reactions, complicates the disposal process, and significantly increases costs.[10][11] N-[2-(Allyloxy)phenyl]-2-bromoacetamide waste must be kept separate from non-halogenated organic waste, aqueous waste, and general refuse.

Step 1: Identify the Waste Stream

Determine the physical state and composition of the waste you are generating.

Waste Stream IDWaste TypeDescription & Examples
HW-S-HAL Contaminated Solid Halogenated Waste Unused or expired N-[2-(Allyloxy)phenyl]-2-bromoacetamide, contaminated gloves, weigh boats, spatulas, paper towels from a spill cleanup.
HW-L-HAL Liquid Halogenated Organic Waste Solutions of N-[2-(Allyloxy)phenyl]-2-bromoacetamide in halogenated solvents (e.g., dichloromethane, chloroform). Also includes mixtures with non-halogenated solvents.[11]
HW-L-AQ Contaminated Aqueous Waste Aqueous layers from extractions or washes that have been in contact with the compound. Note: This should be minimized and collected separately from organic waste.
Step 2: Utilize Correct Waste Containers
  • For HW-S-HAL: Use a designated, sealable plastic bag or a wide-mouth solid waste container. The container must be clearly labeled before the first item is placed inside.

  • For HW-L-HAL: Use a designated, chemically compatible (e.g., glass or polyethylene) and sealable safety container for halogenated organic liquids.[6][11] The container must be kept closed except when adding waste.[12]

Step 3: Labeling and Accumulation

Proper labeling is a primary requirement of the EPA's Resource Conservation and Recovery Act (RCRA).[13] Your waste container label must include:

  • The words "Hazardous Waste" .[11]

  • The full chemical name: "N-[2-(Allyloxy)phenyl]-2-bromoacetamide" and any solvents present with approximate percentages. Do not use abbreviations or chemical formulas.[12]

  • The accumulation start date (the date the first drop of waste is added).

  • The appropriate hazard characteristics (e.g., Irritant, Toxic).

Containers should be stored in a designated Satellite Accumulation Area within the laboratory, away from heat and ignition sources.[10]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material from a chemical spill kit.

    • For solid spills, gently sweep up the material to avoid creating dust. For liquid spills, use absorbent pads.

    • Place all contaminated absorbent materials and cleaning supplies into your HW-S-HAL solid waste container.

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Large Spills or Unknown Hazards:

    • Evacuate the laboratory immediately.

    • Alert your supervisor and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Provide them with the name of the chemical and any other relevant details.

Final Disposal Pathway: Coordination with EHS

Laboratory personnel are responsible for the safe collection and labeling of waste. The final disposal must be handled by trained professionals.

  • Storage: Ensure all waste containers are securely sealed and stored in your lab's designated satellite accumulation area.

  • Waste Pickup: Contact your institution's EHS office to schedule a hazardous waste pickup.

  • Documentation: Complete any required waste manifest or tracking forms provided by EHS. This "cradle-to-grave" tracking is a legal requirement.[13]

The EHS department will consolidate the waste and transfer it to a licensed hazardous waste disposal facility, where it will be destroyed via high-temperature incineration in compliance with federal and state regulations.[6][14]

Under no circumstances should any amount of N-[2-(Allyloxy)phenyl]-2-bromoacetamide or its solutions be disposed of down the drain. [12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving N-[2-(Allyloxy)phenyl]-2-bromoacetamide.

G cluster_0 Disposal Decision Workflow start Waste Generated from N-[2-(Allyloxy)phenyl]-2-bromoacetamide Experiment is_solid Is the waste solid? start->is_solid solid_waste Place in 'HW-S-HAL' Container (Contaminated Solids, PPE, Unused Chemical) is_solid->solid_waste Yes liquid_waste Place in 'HW-L-HAL' Container (Halogenated Organic Liquids) is_solid->liquid_waste No (Liquid) check_label Is Container Properly Labeled? ('Hazardous Waste', Full Chemical Name, Accumulation Date) solid_waste->check_label liquid_waste->check_label label_container Label Container Correctly check_label->label_container No store_waste Store Sealed Container in Designated Satellite Accumulation Area check_label->store_waste Yes label_container->store_waste contact_ehs Contact EHS for Waste Pickup and Complete Manifest store_waste->contact_ehs

Caption: Disposal workflow for N-[2-(Allyloxy)phenyl]-2-bromoacetamide waste.

References

  • US Bio-Clean . OSHA Compliance For Laboratories. Available at: [Link]

  • Bucknell University . WASTE MANAGEMENT. Available at: [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign . Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • Maine Lab Safety . Are You In Compliance With Proper Lab Waste Disposal Regulations?. Available at: [Link]

  • U.S. Environmental Protection Agency . Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • MSC Chemical Safety Manual . The OSHA Lab Standard and the MSC Chemical Safety Manual. Available at: [Link]

  • U.S. Environmental Protection Agency . Learn the Basics of Hazardous Waste. Available at: [Link]

  • Lab Manager . The OSHA Laboratory Standard. Available at: [Link]

  • U.S. Environmental Protection Agency . Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]

  • Alfa Aesar . SAFETY DATA SHEET for N1-(4-Bromo-2-chlorophenyl)acetamide. Available at: [Link]

  • U.S. Environmental Protection Agency . Hazardous Waste. Available at: [Link]

  • Acros Organics . SAFETY DATA SHEET for N-Bromoacetamide. Available at: [Link]

  • Occupational Safety and Health Administration . 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available at: [Link]

  • U.S. Environmental Protection Agency . Waste, Chemical, and Cleanup Enforcement. Available at: [Link]

Sources

Handling

Personal protective equipment for handling N-[2-(Allyloxy)phenyl]-2-bromoacetamide

Topic: Personal protective equipment for handling N-[2-(Allyloxy)phenyl]-2-bromoacetamide Audience: Researchers, scientists, and drug development professionals. Format: Essential, immediate safety and logistical guide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling N-[2-(Allyloxy)phenyl]-2-bromoacetamide Audience: Researchers, scientists, and drug development professionals. Format: Essential, immediate safety and logistical guide.

Executive Safety Summary

Treat as a Potent Alkylating Agent. N-[2-(Allyloxy)phenyl]-2-bromoacetamide (CAS: 1138442-36-0) is an


-haloacetamide derivative. Its primary mechanism of toxicity is irreversible alkylation of thiol groups  (e.g., cysteine residues in proteins). This electrophilic reactivity defines its hazard profile: it is a severe skin/eye irritant, a potent sensitizer, and potentially cytotoxic.

Immediate Action Required:

  • Containment: Handle only in a certified chemical fume hood.

  • Skin Protection: Standard single-layer nitrile gloves are insufficient for prolonged handling of solutions.[1] Double-gloving or high-breakthrough laminate gloves are required.

  • Deactivation: Do not use water alone to clean spills. Use a nucleophilic quenching solution (Sodium Thiosulfate).

Risk Assessment & Hazard Identification
Hazard ClassCritical EffectMechanism of Action
Acute Toxicity Tissue necrosis, respiratory distress.The bromoacetamide moiety (

) is a "warhead" that rapidly alkylates cellular nucleophiles, inactivating enzymes.
Sensitization Allergic Contact Dermatitis.Haptenization of skin proteins leads to a T-cell mediated immune response. Once sensitized, trace exposure triggers reaction.
Reactivity Hydrolysis / Polymerization.Sensitive to light and moisture. The allyl group (

) adds potential for radical cross-linking if stored improperly.
Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific operational context.

Operation Hand Protection Eye/Face Protection Respiratory/Body
Solid Handling (Weighing, Aliquoting)Double Nitrile (Outer: 5 mil, Inner: 4 mil).Change immediately if contaminated.Safety Goggles (Tight-fitting, ANSI Z87.1).Lab Coat (Buttoned).Work strictly in Fume Hood .If hood unavailable: N95/P3 Respirator.
Synthesis / Solution (> 0.1 M Concentration)Laminate / Barrier (e.g., Silver Shield®) ORDouble Nitrile (Change every 30 mins).Face Shield + Goggles.(Splash protection is critical).Chem-Resistant Apron .Sleeve covers recommended.Fume Hood Sash at lowest working height.
Spill Cleanup (Solid or Liquid)Double Nitrile (Thick) ORButyl Rubber.Full-Face Respirator (w/ P100/OV cartridges) ORGoggles + Face Shield.Tyvek® Suit .Shoe covers.Do not expose skin.
Visual Decision Logic: PPE Selection

PPE_Selection Start Task Definition State Physical State? Start->State Solid Solid / Powder State->Solid Powder Liquid Liquid / Solution State->Liquid Solvent PPE_Solid PPE LEVEL 1: Double Nitrile Safety Goggles Fume Hood Solid->PPE_Solid Conc Concentration? Liquid->Conc Low < 0.1 M Conc->Low High > 0.1 M Conc->High PPE_Low PPE LEVEL 2: Double Nitrile (Change 30m) Splash Goggles Fume Hood Low->PPE_Low PPE_High PPE LEVEL 3: Silver Shield/Laminate Gloves Face Shield + Goggles Chem Apron High->PPE_High

Figure 1: Decision tree for selecting appropriate PPE based on physical state and concentration risk.

Detailed Operational Protocol
A. Storage & Stability
  • Condition: Store at 2–8°C (Refrigerate).

  • Environment: Keep under inert gas (Argon/Nitrogen) to prevent oxidation of the allyl group. Protect from light (amber vial).

  • Secondary Containment: Store the vial inside a sealed plastic bag or desiccator to prevent moisture ingress, which hydrolyzes the bromoacetamide.

B. Weighing & Transfer
  • Static Control: Use an anti-static gun or bar if available. Electrostatic discharge can disperse fine powder.

  • Closed Transfer: If possible, weigh inside a closed vessel or use a disposable antistatic weighing boat.

  • Technique: Add the solid to the solvent, not vice versa, to minimize "puffing" of dust.

C. Reaction Setup
  • Solvent Choice: Avoid nucleophilic solvents (e.g., alcohols, amines) unless they are the intended reactant. DMSO and DMF are common but enhance skin permeability—exercise extreme caution .

  • Temperature: Do not heat above 50°C unless necessary; thermal decomposition can release hydrogen bromide (HBr) and toxic fumes.

Deactivation & Waste Management

Do not dispose of active bromoacetamide down the drain. You must chemically quench the electrophile before disposal.

Quenching Solution (The "Scavenger")

Prepare a fresh solution of:

  • 10% Sodium Thiosulfate (

    
    ) 
    
  • 1% Sodium Bicarbonate (

    
    )  (Buffer to pH ~8)
    
  • Mechanism:[2][3] The thiosulfate anion is a soft nucleophile that rapidly displaces the bromide, forming a water-soluble, non-toxic thiosulfate ester [1].

Decontamination Workflow

Decon_Workflow Spill Contamination / Waste Apply Apply Quench Solution (10% Na2S2O3 + NaHCO3) Spill->Apply Soak/Cover Wait Wait 30 Minutes (Allow Reaction) Apply->Wait Check Check pH (Ensure Neutral/Basic) Wait->Check Clean Clean Surface (Soap & Water) Check->Clean Surface Dispose Dispose as Chemical Waste (Non-Acute) Check->Dispose Liquids

Figure 2: Step-by-step decontamination protocol for spills and glassware.

Step-by-Step Disposal:

  • Glassware: Soak all contaminated glassware in the Quenching Solution for at least 30 minutes. Rinse with water, then wash with detergent.

  • Spills: Cover spill with paper towels. Soak towels with Quenching Solution. Wait 20 minutes. Collect towels into a hazardous waste bag. Wipe area again with water.

  • Final Waste: The quenched solution can generally be disposed of as standard halogenated organic waste (check local EHS regulations).

Emergency Response
  • Eye Contact: Flush immediately with water for 15 minutes , holding eyelids open. Seek medical attention immediately (corrosive risk).

  • Skin Contact:

    • Remove contaminated clothing/gloves immediately.[4]

    • Wash skin with soap and copious water (do not use alcohol; it increases absorption).

    • If redness or burning occurs, consult a physician.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

References
  • National Institutes of Health (NIH). (2025). Sodium Thiosulfate: Mechanism of Action as a Nucleophilic Scavenger. PubChem. Available at: [Link]

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(Allyloxy)phenyl]-2-bromoacetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(Allyloxy)phenyl]-2-bromoacetamide
© Copyright 2026 BenchChem. All Rights Reserved.